Product packaging for Gemigliptin(Cat. No.:CAS No. 911637-19-9)

Gemigliptin

Número de catálogo: B052970
Número CAS: 911637-19-9
Peso molecular: 489.4 g/mol
Clave InChI: ZWPRRQZNBDYKLH-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Gemigliptin is a potent, highly selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed for type 2 diabetes research. Its primary mechanism of action involves binding to the active site of the DPP-4 enzyme with high affinity, leading to its reversible inhibition. This action prevents the rapid degradation of endogenous incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Consequently, researchers observe enhanced glucose-dependent insulin secretion from pancreatic beta cells and suppressed glucagon release from alpha cells, resulting in improved glycemic control without a significant risk of hypoglycemia.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19F8N5O2 B052970 Gemigliptin CAS No. 911637-19-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F8N5O2/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23/h9H,1-8,27H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPRRQZNBDYKLH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F8N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030150
Record name Gemigliptin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911637-19-9
Record name Gemigliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911637-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemigliptin [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemigliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemigliptin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMIGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DHU18M5D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Synthesis of Gemigliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a therapeutic agent for the management of type 2 diabetes mellitus. This document provides an in-depth overview of its chemical architecture and a detailed examination of its synthetic pathways. The content herein is intended to serve as a comprehensive resource for researchers, chemists, and pharmaceutical development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic process to facilitate a deeper understanding and further investigation of this important anti-diabetic compound.

Chemical Structure and Properties

This compound is chemically known as (3S)-3-amino-4-(5,5-difluoro-2-oxopiperidino)-1-[2,4-di(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-yl]butan-1-one. Its molecular structure is characterized by a complex heterocyclic system, incorporating a trifluoromethyl-substituted tetrahydropyrido[3,4-d]pyrimidine core linked to a β-amino acid derivative which, in turn, is attached to a difluoropiperidinone moiety.

Below is a summary of its key chemical identifiers and properties:

IdentifierValueReference
IUPAC Name (3S)-3-amino-4-(5,5-difluoro-2-oxopiperidino)-1-[2,4-di(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-yl]butan-1-one
CAS Number 911637-19-9
Molecular Formula C₁₈H₁₉F₈N₅O₂
Molar Mass 489.370 g·mol⁻¹
Code Name LC15-0444

The unique structural features of this compound, particularly the fluorine substitutions, contribute to its high potency and selectivity as a DPP-4 inhibitor.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key strategic approach involves the preparation of two advanced intermediates: the trifluoromethyl-substituted tetrahydropyrido[3,4-d]pyrimidine core and the protected β-amino acid side chain with the difluoropiperidinone moiety. These intermediates are then coupled, followed by deprotection to yield the final active pharmaceutical ingredient.

Retrosynthetic Analysis

A logical retrosynthetic breakdown of this compound is illustrated below. This pathway highlights the key bond disconnections and the precursor molecules.

G This compound This compound Intermediate_A Protected β-Amino Acid Side Chain This compound->Intermediate_A Amide Bond Formation (Deprotection) Intermediate_B Tetrahydropyrido[3,4-d]pyrimidine Core This compound->Intermediate_B Starting_Material_1 Protected β-Amino Acid Intermediate_A->Starting_Material_1 Coupling Starting_Material_2 5,5-Difluoropiperidin-2-one Intermediate_A->Starting_Material_2 Starting_Material_3 Substituted Pyridine Derivative Intermediate_B->Starting_Material_3 Cyclization Starting_Material_4 Trifluoromethyl Precursor Intermediate_B->Starting_Material_4

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Tetrahydropyrido[3,4-d]pyrimidine Core

The synthesis of the heterocyclic core, 2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, is a critical part of the overall synthesis. While specific, detailed public-domain experimental protocols for the industrial synthesis are proprietary, the general approach can be inferred from patent literature and related chemical syntheses. A plausible synthetic workflow is outlined below.

G cluster_0 Synthesis of the Heterocyclic Core A Substituted Pyridine Precursor B Introduction of Trifluoromethyl Groups A->B Reaction with Trifluoroacetic Anhydride or similar reagent C Cyclization B->C Reaction with Guanidine or equivalent D 2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine C->D Reduction/Hydrogenation

Caption: Synthetic workflow for the core heterocyclic intermediate.

Synthesis of the β-Amino Acid Side Chain

The synthesis of the (3S)-3-amino-4-(5,5-difluoro-2-oxopiperidino)butanoic acid derivative involves the coupling of a protected β-amino acid with 5,5-difluoropiperidin-2-one. The stereochemistry at the C3 position is crucial for the biological activity and is typically introduced using a chiral starting material or through an asymmetric synthesis step.

Final Assembly and Deprotection

The final steps of the this compound synthesis involve the coupling of the tetrahydropyrido[3,4-d]pyrimidine core with the protected β-amino acid side chain, followed by the removal of the protecting group from the amino function.

G cluster_1 Final Assembly of this compound Inter_A Protected β-Amino Acid Side Chain Coupled_Product Protected this compound Inter_A->Coupled_Product Amide Coupling (e.g., HATU, HOBt) Inter_B Tetrahydropyrido[3,4-d]pyrimidine Core Inter_B->Coupled_Product Final_Product This compound Coupled_Product->Final_Product Deprotection (e.g., TFA)

Discovery and development history of Gemigliptin (LC15-0444)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Gemigliptin (LC15-0444)

Abstract

This compound (LC15-0444), marketed as Zemiglo®, is a potent, selective, and long-acting oral dipeptidyl peptidase-4 (DPP-4) inhibitor developed by LG Life Sciences.[1][2] It was approved by the Korean Food and Drug Administration in June 2012, marking a significant milestone for the Korean pharmaceutical industry.[2][3] this compound improves glycemic control in patients with type 2 diabetes mellitus (T2DM) by preventing the degradation of incretin hormones. This guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological profile, and preclinical and clinical development of this compound, tailored for researchers and professionals in drug development.

Discovery and Development History

The development program for DPP-4 inhibitors by LG Life Sciences commenced in the early 2000s, culminating in the approval of this compound in 2012.[3] Developed under the code LC15-0444, this compound emerged as a competitive and reversible inhibitor of the DPP-4 enzyme.[4][5] Its unique kinetic profile, characterized by a fast association and slow dissociation rate from the DPP-4 enzyme, distinguishes it from other gliptins like sitagliptin (fast-on, fast-off) and vildagliptin (slow-on, slow-off).[1][4][5] Following its approval in Korea, LG Life Sciences entered into licensing agreements with companies like Sanofi and Stendhal to commercialize this compound in over 100 countries.[6][7]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[8] This leads to several downstream effects that contribute to improved glucose homeostasis:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose.[8]

  • Suppressed Glucagon Secretion: Incretins act on pancreatic α-cells to reduce the secretion of glucagon, particularly in the postprandial state, thereby decreasing hepatic glucose production.[6][8]

These actions result in lower fasting and postprandial glucose levels and a reduction in hemoglobin A1c (HbA1c) in patients with T2DM.[1]

Gemigliptin_MoA cluster_input Oral Intake cluster_target Enzymatic Inhibition cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Response cluster_liver Hepatic Response cluster_outcome Therapeutic Outcome This compound This compound (LC15-0444) DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Degrades GLP1_GIP_active Active GLP-1 & GIP (Increased Levels) Beta_Cells Pancreatic β-Cells GLP1_GIP_active->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells GLP1_GIP_active->Alpha_Cells Inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Outcome Improved Glycemic Control Insulin->Outcome Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Hepatic_Glucose->Outcome

Figure 1: Mechanism of Action of this compound

Pharmacological Profile

In Vitro Studies

This compound has been extensively characterized in vitro to determine its potency, selectivity, and enzyme kinetics. It is a reversible and competitive inhibitor of DPP-4.[4] A key finding is its high selectivity for DPP-4 over other related proteases, such as DPP-8, DPP-9, and fibroblast activation protein (FAP)-α, which is crucial for its safety profile.[4][9]

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueReference
DPP-4 Inhibition (Ki) 7.25 ± 0.67 nM[4]
DPP-4 Inhibition (IC50) 10.3 nM (human recombinant)[10]
Selectivity vs. DPP-8 >23,000-fold[4]
Selectivity vs. DPP-9 >23,000-fold[4]
Selectivity vs. FAP-α >23,000-fold[4]
AGE-BSA Formation (IC50) 11.69 mM[10][11]
AGE-Collagen Cross-link (IC50) 1.39 mM[10][11]

In vitro studies also indicated that this compound is not a significant inhibitor or inducer of major cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions.[6]

In Vivo Studies

Preclinical in vivo studies in various animal models, including mice, rats, dogs, and monkeys, have demonstrated the potent DPP-4 inhibitory activity of this compound.[4] These studies confirmed that oral administration of this compound leads to sustained DPP-4 inhibition, increased active GLP-1 levels, and improved glucose tolerance.[4][6] Long-term administration in diabetic mouse models resulted in dose-dependent decreases in HbA1c and amelioration of pancreatic β-cell damage.[4][6] Furthermore, studies in db/db mice have shown that this compound administration suppresses elevated serum levels of advanced glycation end products (AGEs), suggesting a potential role in mitigating AGE-related diabetic complications.[10][11]

Table 2: In Vivo Efficacy of this compound in Animal Models

ParameterSpeciesMinimum Effective DoseReference
DPP-4 Activity Inhibition Mice0.3 mg/kg[1]
Rats3 mg/kg[1]
Dogs0.3 mg/kg[1]
Monkeys1 mg/kg[1]
Active GLP-1 Increase Rats1 mg/kg[1]
Dogs1 mg/kg[1]
Blood Glucose Reduction DIO Mice0.3 mg/kg[1]
Beagle Dogs1 mg/kg[1]
HbA1c Reduction DIO Mice3 mg/kg/day (for 4 weeks)[1]
Pharmacokinetics

This compound exhibits a relatively balanced clearance mechanism through both metabolism and excretion in urine and feces.[6] The major metabolic pathway is hydroxylation, primarily mediated by CYP3A4, which forms an active metabolite, LC15-0636.[1][3] A key clinical advantage is that no dose adjustment is required for patients with renal or hepatic impairment.[5][7]

Table 3: Pharmacokinetic Parameters of this compound in Animals

ParameterRatDogMonkeyReference
Bioavailability 94%73%26%[7]
Elimination Half-life 3.6 h5.2 h5.4 h[1][7]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on the human DPP-4 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme is diluted in an assay buffer (e.g., Tris-HCl, pH 7.5). The chromogenic substrate, Gly-Pro-p-nitroanilide (Gly-Pro-pNA), is prepared in the same buffer.

  • Compound Dilution: this compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations for the assay.

  • Assay Procedure:

    • In a 96-well microplate, the DPP-4 enzyme solution is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by adding the Gly-Pro-pNA substrate to all wells.

    • The plate is incubated at 37°C.

  • Data Acquisition: The rate of p-nitroanilide release is measured kinetically by monitoring the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction (slope of absorbance vs. time) is calculated for each concentration. The percent inhibition is determined relative to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_acq Data Acquisition & Analysis prep_enzyme Prepare DPP-4 Enzyme Solution pre_incubation Pre-incubate Enzyme with this compound/Vehicle prep_enzyme->pre_incubation prep_substrate Prepare Gly-Pro-pNA Substrate initiate_reaction Add Substrate to Initiate Reaction prep_substrate->initiate_reaction prep_compound Create Serial Dilutions of this compound prep_compound->pre_incubation pre_incubation->initiate_reaction incubation Incubate Plate at 37°C initiate_reaction->incubation measure Measure Absorbance (405 nm) Kinetically incubation->measure calculate Calculate Reaction Rates & Percent Inhibition measure->calculate determine_ic50 Determine IC50 Value via Curve Fitting calculate->determine_ic50

Figure 2: Workflow for DPP-4 Inhibition Assay

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose tolerance in a diabetic animal model (e.g., db/db mice).

Methodology:

  • Animal Acclimatization: Diabetic mice are acclimatized for at least one week before the experiment.

  • Dosing: Animals are fasted overnight (e.g., 12-16 hours) with free access to water. The test group receives an oral dose of this compound suspended in a vehicle (e.g., 0.5% carboxymethylcellulose). The control group receives the vehicle only.

  • Glucose Challenge: After a specific time post-dosing (e.g., 60 minutes), a baseline blood sample (t=0) is collected from the tail vein. Immediately after, all animals receive an oral gavage of a glucose solution (e.g., 2 g/kg body weight).

  • Blood Sampling: Subsequent blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

  • Data Analysis: The blood glucose excursion curve is plotted for each group. The area under the curve (AUC) for glucose is calculated and compared between the this compound-treated and vehicle control groups using statistical analysis (e.g., t-test or ANOVA). A significant reduction in the AUC indicates improved glucose tolerance.

Conclusion

This compound (LC15-0444) is a novel DPP-4 inhibitor discovered and developed through a dedicated research program at LG Life Sciences. Its development was underpinned by extensive in vitro and in vivo pharmacological studies that established its high potency, exceptional selectivity, and long-acting profile. The compound's distinct kinetic properties and favorable pharmacokinetic profile, particularly the lack of a need for dose adjustment in renally or hepatically impaired patients, offer significant clinical advantages. As the first new anti-diabetic drug from the Korean pharmaceutical industry, this compound represents a successful translation of targeted enzyme inhibition into a valuable therapeutic agent for the management of type 2 diabetes mellitus.

References

In Vitro Enzymatic Inhibition Profile of Gemigliptin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the in vitro enzymatic inhibition characteristics of Gemigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.

This compound is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect stems from the inhibition of the DPP-4 enzyme, which plays a critical role in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By blocking DPP-4, this compound prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[3][4]

Quantitative Analysis of Enzymatic Inhibition

The inhibitory activity of this compound against DPP-4 has been quantified through various in vitro assays, determining key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Furthermore, its selectivity has been assessed against other related proteases.

ParameterValueEnzymeNotes
Ki 7.25 ± 0.67 nMHuman DPP-4This compound is a reversible and competitive inhibitor.[5][6]
Selectivity >23,000-foldDPP-4 vs. DPP-8, DPP-9, and FAP-αDemonstrates high selectivity for the target enzyme.[5][6][7]

Binding Kinetics

Kinetic studies reveal that this compound's interaction with the DPP-4 enzyme is characterized by a rapid association and a slow dissociation rate. This profile suggests a prolonged duration of action compared to other DPP-4 inhibitors like sitagliptin (which has a fast on- and fast off-rate) and vildagliptin (which has a slow on- and slow off-rate).[4][5][6][8]

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of this compound is centered on the potentiation of the incretin pathway. The following diagram illustrates the signaling cascade affected by DPP-4 inhibition.

cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Release (β-cells) Insulin Release (β-cells) Incretins (GLP-1, GIP)->Insulin Release (β-cells) + Glucagon Release (α-cells) Glucagon Release (α-cells) Incretins (GLP-1, GIP)->Glucagon Release (α-cells) - DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Blood Glucose Blood Glucose Insulin Release (β-cells)->Blood Glucose - Glucose Production Glucose Production Glucagon Release (α-cells)->Glucose Production + Glucose Production->Blood Glucose + Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins This compound This compound This compound->DPP-4 Inhibits

Caption: DPP-4 Inhibition Pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the enzymatic inhibition of this compound.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 value of a DPP-4 inhibitor.

1. Materials and Reagents:

  • Recombinant Human DPP-4

  • DPP-4 Substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • This compound (or other test inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Experimental Workflow:

A Prepare serial dilutions of this compound B Add this compound dilutions and DPP-4 enzyme to microplate wells A->B C Incubate at 37°C for 10 minutes B->C D Add Gly-Pro-AMC substrate to initiate the reaction C->D E Incubate at 37°C for 30 minutes D->E F Measure fluorescence (Ex: 360nm, Em: 460nm) E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for DPP-4 Inhibition Assay.

3. Detailed Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add 26 µL of the this compound dilutions to the respective wells.

  • Add 24 µL of DPP-4 enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer) to each well.

  • Include control wells containing the enzyme and assay buffer without the inhibitor.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate, Gly-Pro-AMC (e.g., 200 µM in Tris-HCl buffer), to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • The percent inhibition is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Type and Ki

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.

1. Procedure:

  • The DPP-4 inhibition assay is performed as described above, with a key modification: varying concentrations of the substrate (Gly-Pro-AMC) are used at fixed concentrations of this compound.

  • The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.

2. Data Analysis:

  • The data are plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • The pattern of the lines on the plot indicates the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

  • The inhibition constant (Ki) can be calculated from the slopes of the Lineweaver-Burk plots.

Selectivity Assay

To assess the selectivity of this compound, its inhibitory activity is tested against other related proteases, such as DPP-8 and DPP-9.

1. Procedure:

  • The in vitro inhibition assay is performed as described for DPP-4, but with the respective enzymes (DPP-8 or DPP-9) and their appropriate substrates.

  • The IC50 values for this compound against DPP-8 and DPP-9 are determined.

2. Data Analysis:

  • The selectivity is expressed as the ratio of the IC50 value for the off-target enzyme (e.g., DPP-8) to the IC50 value for the target enzyme (DPP-4). A higher ratio indicates greater selectivity.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent, selective, and competitive inhibitor of the DPP-4 enzyme with a long-acting kinetic profile.[1][5][6][9] These properties contribute to its efficacy in the management of type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the consistent and accurate in vitro evaluation of this compound and other DPP-4 inhibitors.

References

An In-Depth Technical Guide to the Binding Kinetics and Inhibition Constant (Ki) of Gemigliptin for Dipeptidyl Peptidase-4 (DPP-4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the interaction between gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its target enzyme. The content herein is curated for researchers, scientists, and professionals in drug development, focusing on quantitative binding parameters, experimental methodologies, and the underlying mechanism of action.

Quantitative Analysis of this compound-DPP-4 Interaction

This compound is characterized as a potent, selective, reversible, and competitive inhibitor of the DPP-4 enzyme.[1][2][3][4][5] Its binding kinetics are distinguished by a rapid association with the enzyme followed by a slow dissociation, a profile that contributes to its long-acting therapeutic effect.[1][2][4][6][7] This kinetic profile contrasts with that of sitagliptin, which exhibits both fast association and dissociation rates, and vildagliptin, which has slow rates for both processes.[2]

The key quantitative parameters defining the interaction between this compound and DPP-4 are summarized in the table below.

ParameterValueDescription
Inhibition Constant (Ki) 7.25 ± 0.67 nMA measure of the inhibitor's binding affinity. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. This compound is a competitive inhibitor.[1][2][4][8]
Half-Maximal Inhibitory Concentration (IC50) 10.3 nMThe concentration of this compound required to inhibit 50% of the activity of human recombinant DPP-4.[3]
Binding Kinetics Fast Association (k-on), Slow Dissociation (k-off)This kinetic signature indicates that this compound binds to the DPP-4 enzyme quickly and remains bound for an extended period, leading to sustained inhibition.[1][2][6][7]
Selectivity >23,000-fold over DPP-8, DPP-9, and FAP-αDemonstrates high specificity for the DPP-4 enzyme compared to other related proteases, which is crucial for minimizing off-target effects.[1][2][4][8][9][10]

Experimental Protocols

The determination of this compound's binding parameters involves specific in vitro enzyme kinetic assays. The primary method cited is a continuous spectrophotometric assay.

Protocol: Determination of Ki via Spectrophotometric Assay

This protocol is based on the methodology used to characterize the inhibition of DPP-4 by this compound.

Objective: To determine the inhibition constant (Ki) of this compound for the DPP-4 enzyme.

Principle: The enzymatic activity of DPP-4 is measured by its ability to cleave a chromogenic substrate, Gly-Pro-p-nitroanilide (Gly-Pro-pNA). The cleavage reaction releases p-nitroanilide (pNA), which can be detected by measuring the increase in absorbance at a specific wavelength (390-405 nm). In the presence of a competitive inhibitor like this compound, the rate of this reaction decreases. By measuring the reaction rate at various substrate and inhibitor concentrations, the mode of inhibition and the Ki value can be determined.

Materials:

  • Recombinant human DPP-4 enzyme

  • This compound (inhibitor)

  • Gly-Pro-pNA (substrate)

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Spectrophotometric microplate reader capable of kinetic measurements at 390 nm or 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare serial dilutions of this compound at various concentrations.

    • Prepare several concentrations of the Gly-Pro-pNA substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the DPP-4 enzyme, assay buffer, and varying concentrations of this compound (or vehicle for control wells).

    • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the Gly-Pro-pNA substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate into the spectrophotometer.

    • Measure the absorbance at 390 nm kinetically over a period of time (e.g., 15-30 minutes), taking readings at regular intervals (e.g., every minute).[8][11]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of substrate and inhibitor.

    • To determine the mode of inhibition, generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). For competitive inhibition, the lines will intersect on the y-axis.[8]

    • Calculate the Ki value by using a suitable curve-fitting program to perform non-linear regression analysis on the velocity data versus substrate and inhibitor concentrations.[8]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the molecular mechanism of DPP-4 inhibition.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_enzyme Prepare DPP-4 Enzyme Solution mix Mix Enzyme and Inhibitor in 96-well Plate prep_enzyme->mix prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->mix prep_substrate Prepare Gly-Pro-pNA Substrate Solutions incubate Pre-incubate at 37°C mix->incubate add_substrate Initiate Reaction with Substrate incubate->add_substrate measure Kinetic Readout (Absorbance at 390 nm) add_substrate->measure calc_velocity Calculate Initial Reaction Velocities measure->calc_velocity plot Generate Lineweaver-Burk Plot calc_velocity->plot calc_ki Determine Ki with Curve-Fitting Program plot->calc_ki

Caption: Experimental workflow for determining the Ki value of this compound.

dpp4_inhibition_pathway cluster_inhibition Enzyme-Inhibitor Interaction cluster_incretin Physiological Effect cluster_downstream Downstream Consequences This compound This compound dpp4 DPP-4 Enzyme This compound->dpp4 Binds Competitively (Fast-on, Slow-off) incretins Active Incretins (GLP-1, GIP) This compound->incretins Inhibition inactivated Inactive Metabolites dpp4->inactivated Degrades Incretins insulin ↑ Insulin Secretion (Glucose-dependent) incretins->insulin glucagon ↓ Glucagon Secretion incretins->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose

Caption: Mechanism of DPP-4 inhibition by this compound and its downstream effects.

References

Selectivity Profile of Gemigliptin Against DPP-8 and DPP-9: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with a specific focus on its activity against the closely related proteases, DPP-8 and DPP-9. Understanding this selectivity is critical for evaluating the potential for off-target effects and ensuring a favorable safety profile in the development of therapeutic agents for type 2 diabetes mellitus.

Core Findings: High Selectivity of this compound

This compound demonstrates a high degree of selectivity for DPP-4 over other dipeptidyl peptidases, particularly DPP-8 and DPP-9. This selectivity is a key characteristic that minimizes the potential for adverse effects that could arise from the inhibition of these other enzymes.

Quantitative Selectivity Data

The inhibitory activity of this compound has been quantified to demonstrate its preference for DPP-4. The data is summarized in the table below.

EnzymeThis compound IC50 (nM)Selectivity Fold vs. DPP-4
DPP-4 16-
DPP-8 > 440,000> 27,000
DPP-9 > 370,000> 23,000

Note: The IC50 values for DPP-8 and DPP-9 are presented as greater than the highest tested concentrations, indicating minimal inhibition at these levels. The selectivity fold is calculated by dividing the IC50 for the off-target enzyme (DPP-8 or DPP-9) by the IC50 for the target enzyme (DPP-4).

This compound is a competitive and reversible inhibitor of DPP-4 with a Ki value of 7.25 nM. The high selectivity, with a fold difference of over 23,000 for both DPP-8 and DPP-9, underscores the specific nature of this compound's interaction with its intended target.

Experimental Protocols

The determination of the selectivity profile of DPP-4 inhibitors like this compound involves robust biochemical assays. The following is a representative protocol for assessing enzyme inhibition.

In Vitro Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • This compound (or other test compounds)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant DPP enzymes to a working concentration in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted this compound solution to the wells of the microplate.

    • Add the diluted enzyme solution to the wells containing the test compound.

    • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC, to all wells.

  • Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Experimental Workflow for Determining DPP Inhibition

The following diagram illustrates the key steps in the in vitro enzyme inhibition assay used to determine the IC50 values for this compound against DPP-4, DPP-8, and DPP-9.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Serial Dilution of this compound Incubation Pre-incubation of Enzyme and this compound Compound_Prep->Incubation Enzyme_Prep Dilution of DPP-4, DPP-8, DPP-9 Enzyme_Prep->Incubation Substrate_Prep Preparation of Gly-Pro-AMC Reaction Initiation of Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Kinetic Fluorescence Reading Reaction->Measurement Inhibition_Calc Calculation of % Inhibition Measurement->Inhibition_Calc IC50_Det IC50 Determination Inhibition_Calc->IC50_Det

Caption: Workflow for DPP enzyme inhibition assay.

Signaling Pathway of this compound's Action

This diagram depicts the mechanism of action of this compound in the context of glucose homeostasis.

G cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Response cluster_glucose Glucose Homeostasis GLP1 GLP-1 Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon DPP4 DPP-4 GLP1->DPP4 GIP GIP GIP->Insulin GIP->DPP4 Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose antagonizes insulin effect This compound This compound This compound->DPP4 inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degrades

Caption: this compound's mechanism of action.

Conclusion

The data presented in this guide clearly establishes the high selectivity of this compound for DPP-4 over DPP-8 and DPP-9. This specificity, demonstrated through rigorous in vitro enzyme inhibition assays, is a crucial aspect of its pharmacological profile. The detailed experimental protocol and illustrative diagrams provide a comprehensive resource for researchers and professionals in the field of drug development, aiding in the understanding and evaluation of this important therapeutic agent.

Gemigliptin's Impact on Incretin Hormones GLP-1 and GIP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, on the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This compound enhances endogenous levels of these hormones by preventing their degradation, thereby improving glycemic control in patients with type 2 diabetes mellitus. This document details the underlying mechanism of action, presents quantitative data from clinical studies, outlines experimental protocols for incretin measurement, and provides visualizations of key pathways and workflows.

Introduction to this compound and the Incretin System

This compound is an oral anti-hyperglycemic agent that functions as a potent, selective, and long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] The therapeutic action of this compound is intrinsically linked to the incretin effect , a physiological process where gut-derived hormones enhance insulin secretion following nutrient intake.

The two primary incretin hormones are GLP-1 and GIP. They are released from enteroendocrine L-cells and K-cells in the intestine, respectively, in response to a meal. Their functions are crucial for glucose homeostasis:

  • Stimulation of Insulin Secretion: Both GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[1][2]

  • Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1][2]

The physiological activity of these hormones is short-lived, as they are rapidly inactivated by the DPP-4 enzyme. By inhibiting DPP-4, this compound prolongs the activity of endogenous GLP-1 and GIP, leading to improved glycemic control.[1][3]

Core Mechanism of Action

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[1] The inhibition of DPP-4 prevents the cleavage and inactivation of GLP-1 and GIP, leading to an increase in the plasma concentrations of their active forms. This enhancement of active incretin levels produces several downstream therapeutic effects:

  • Increased glucose-dependent insulin release.

  • Decreased glucagon secretion.

  • Contribution to reducing postprandial hyperglycemia. [1][2]

The combination of this compound with metformin has been shown to have additional effects, significantly increasing plasma active GLP-1 concentrations and further lowering serum glucose and plasma glucagon levels compared to monotherapy.[3][4]

cluster_0 This compound Action cluster_1 Incretin Hormones cluster_2 Pancreatic Response cluster_3 Physiological Outcome This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits Incretins Inactive GLP-1 & GIP DPP4->Incretins Inactivates ActiveIncretins Active GLP-1 & GIP BetaCells Pancreatic β-Cells ActiveIncretins->BetaCells Stimulates AlphaCells Pancreatic α-Cells ActiveIncretins->AlphaCells Inhibits (GLP-1) Insulin ↑ Insulin Secretion (Glucose-Dependent) BetaCells->Insulin Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon GlucoseUptake ↑ Peripheral Glucose Uptake Insulin->GlucoseUptake HGP ↓ Hepatic Glucose Production Glucagon->HGP BloodGlucose ↓ Blood Glucose GlucoseUptake->BloodGlucose HGP->BloodGlucose cluster_p1 Period 1 (7 days) cluster_p2 Period 2 (7 days) cluster_p3 Period 3 (7 days) Start Screening & Enrollment of Subjects Randomization Randomization (3 Sequences) Start->Randomization Treat1 Treatment A, B, or C Randomization->Treat1 Washout1 Washout (7 days) Treat1->Washout1 PD_Assess Pharmacodynamic Assessment (Meal Tolerance Test on Day 8 of each period) Treat1->PD_Assess Treat2 Crossover to Next Treatment Washout1->Treat2 Washout2 Washout (7 days) Treat2->Washout2 Treat2->PD_Assess Treat3 Crossover to Final Treatment Washout2->Treat3 Treat3->PD_Assess Analysis Data Analysis Treat3->Analysis PD_Assess->Analysis

References

Preclinical Pharmacokinetic Profile of Gemigliptin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a therapeutic agent for the management of type 2 diabetes mellitus. Understanding its pharmacokinetic (PK) profile in preclinical animal models is crucial for predicting its behavior in humans and ensuring its safe and effective development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species: rats, dogs, and monkeys. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and development of this important therapeutic agent.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been evaluated in several preclinical animal models. A summary of the key pharmacokinetic parameters following oral administration is presented in the tables below.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Male Rats
ParameterValueReference
Dose (mg/kg) 10[1]
Bioavailability (%) 95.2[1]
Tmax (hr) 0.3 - 0.5[2]
t½ (hr) 3.6[3]

Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Dogs
ParameterValueReference
Bioavailability (%) 73[2]
Tmax (hr) 0.3 - 0.5[2]
t½ (hr) 5.2[3]

Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.

Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Monkeys
ParameterValueReference
Bioavailability (%) 26[2]
t½ (hr) 5.4[3]

t½: Elimination half-life.

Absorption

Following oral administration, this compound is rapidly absorbed in rats and dogs, with the time to reach maximum plasma concentration (Tmax) occurring between 0.3 and 0.5 hours[2]. The oral bioavailability of this compound is high in rats (95.2%) and moderate in dogs (73%), while it is lower in monkeys (26%)[1][2].

Distribution

After absorption, this compound is distributed into various tissues. In rats, studies with 14C-labeled this compound have shown that there is no specific distribution to organs other than the digestive tract[1]. The volume of distribution suggests extensive extravascular distribution[2].

Metabolism

The primary metabolic pathway for this compound in rats is hydroxylation[1]. The major circulating metabolites identified in rat plasma are a dehydrated metabolite (LC15-0516) and hydroxylated metabolites (LC15-0635 and LC15-0636)[1]. In humans, cytochrome P450 3A4 (CYP3A4) has been identified as the primary enzyme responsible for the metabolism of this compound[4]. While detailed comparative metabolism studies in dogs and monkeys are not extensively published, it is anticipated that hepatic metabolism is a key clearance pathway in these species as well.

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Ingestion Portal Vein Portal Vein GI Tract->Portal Vein Rapid Absorption Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation First-pass metabolism may occur Tissues Tissues Systemic Circulation->Tissues Extensive extravascular distribution This compound This compound Systemic Circulation->this compound Kidney Kidney Systemic Circulation->Kidney Renal Clearance Liver (Hepatic Metabolism) Liver (Hepatic Metabolism) Metabolites Hydroxylated Metabolites (e.g., LC15-0635, LC15-0636) Dehydrated Metabolite (LC15-0516) Liver (Hepatic Metabolism)->Metabolites Hydroxylation Bile Bile Liver (Hepatic Metabolism)->Bile Biliary Excretion This compound->Liver (Hepatic Metabolism) CYP-mediated (e.g., CYP3A4 in humans) Metabolites->Systemic Circulation Urine Urine Kidney->Urine Feces Feces Bile->Feces

Figure 1: ADME Pathway of this compound.

Excretion

This compound and its metabolites are eliminated from the body through both renal and fecal routes. In a study with 14C-labeled this compound in rats, approximately 43.6% of the administered dose was excreted in the urine and 41.2% in the feces within 7 days[1]. Biliary excretion accounted for about 17.7% of the dose in the first 24 hours[1]. This indicates a balanced excretion profile between the urinary and fecal pathways in rats.

Experimental Protocols

ADME Study with 14C-Labeled this compound in Rats

A representative experimental workflow for an absorption, distribution, metabolism, and excretion (ADME) study using radiolabeled this compound in rats is outlined below.

cluster_workflow ADME Study Workflow start Start dosing Oral administration of [14C]this compound to rats start->dosing sample_collection Collection of blood, urine, feces, and bile samples at various time points dosing->sample_collection tissue_distribution Quantitative whole-body autoradiography (QWBA) for tissue distribution dosing->tissue_distribution radioactivity_measurement Quantification of total radioactivity in collected samples using liquid scintillation counting sample_collection->radioactivity_measurement metabolite_profiling Metabolite profiling in plasma, urine, and feces using LC-MS/MS sample_collection->metabolite_profiling data_analysis Pharmacokinetic analysis of This compound and its metabolites radioactivity_measurement->data_analysis metabolite_profiling->data_analysis tissue_distribution->data_analysis end End data_analysis->end

Figure 2: ADME Study Workflow.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Radiolabeled Compound: [14C]this compound is synthesized and administered.

  • Dosing: A single oral dose is administered by gavage.

  • Sample Collection: Blood, urine, feces, and bile (from bile duct-cannulated rats) are collected at predetermined time points.

  • Radioactivity Measurement: The total radioactivity in each sample is quantified using a liquid scintillation counter.

  • Metabolite Profiling: Plasma, urine, and feces samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

  • Tissue Distribution: At the end of the study, a separate group of animals may be used for quantitative whole-body autoradiography (QWBA) to determine the distribution of radioactivity in various tissues.

Bioanalytical Method for this compound and its Metabolites

The quantification of this compound and its metabolites in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

cluster_bioanalytical Bioanalytical Workflow (LC-MS/MS) sample_prep Plasma Sample Preparation (e.g., protein precipitation or solid-phase extraction) lc_separation Chromatographic Separation (e.g., using a C18 column with a gradient mobile phase) sample_prep->lc_separation ms_detection Mass Spectrometric Detection (e.g., using a triple quadrupole MS in multiple reaction monitoring mode) lc_separation->ms_detection quantification Quantification using a validated calibration curve ms_detection->quantification

Figure 3: Bioanalytical Workflow.

Methodology:

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile or by solid-phase extraction to remove interfering substances.

  • Chromatography: The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation of this compound and its metabolites is achieved on a reverse-phase column (e.g., C18) using a gradient mobile phase, often consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument. Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analytes.

  • Quantification: The concentration of this compound and its metabolites in the samples is determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately resulting in improved glycemic control.

cluster_pathway This compound Mechanism of Action This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreas Incretins->Pancreas Stimulates Insulin Insulin Pancreas->Insulin Increases Secretion Glucagon Glucagon Pancreas->Glucagon Decreases Secretion BloodGlucose Lowered Blood Glucose Insulin->BloodGlucose Glucagon->BloodGlucose Reduces Hepatic Glucose Production

Figure 4: this compound MOA.

Conclusion

This compound exhibits favorable pharmacokinetic properties in preclinical animal models, including rapid absorption and a balanced excretion profile. The metabolic pathways are being elucidated, with hydroxylation being a key route in rats. The data from these preclinical studies are essential for understanding the disposition of this compound and for designing and interpreting clinical trials in humans. This technical guide provides a foundational understanding of the preclinical pharmacokinetic profile of this compound to aid in its continued development and clinical application.

References

A Comprehensive Technical Guide to the Absorption, Distribution, Metabolism, and Excretion (ADME) of Gemigliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemigliptin (Zemiglo®) is a potent, selective, and competitive dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] Developed by LG Life Sciences, it enhances the levels of active incretin hormones, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon secretion.[3] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is fundamental to its development and clinical application. This guide provides an in-depth technical overview of the pharmacokinetic properties of this compound, compiling quantitative data from human and preclinical studies, detailing experimental methodologies, and visualizing key processes.

Absorption

This compound is characterized by rapid oral absorption.[1][3] Following oral administration, it is quickly taken up from the gastrointestinal tract.

Bioavailability and Pharmacokinetic Parameters

After a single 50 mg oral dose in healthy human subjects, this compound reaches its maximum plasma concentration (Cmax) in approximately 1.8 to 5 hours.[1][3] The systemic exposure, as measured by the area under the curve (AUC), increases in a dose-proportional manner.[1] Studies in rats using ¹⁴C-labeled this compound demonstrated a high oral bioavailability of 95.2%.[4][5] Its absorption is not affected by food.[6]

Table 1: Absorption and Pharmacokinetic Parameters of this compound

ParameterHuman (50 mg dose)Rat
Time to Cmax (Tmax) 1.8 (0.5–3) hr[1]0.3 - 0.5 hr[7]
Cmax 62.7 ± 23.3 ng/mL[1]Not specified
AUC 743.1 ± 190.6 ng·hr/mL[1]Not specified
Absolute Bioavailability >63.4% (minimum, based on urinary recovery)[8]95.2%[4][5]
Effect of Food No significant effect[6]Not applicable
Experimental Protocol: Human Pharmacokinetic Study

A typical pharmacokinetic study to determine the absorption profile of this compound in humans involves a single-dose, open-label design in healthy volunteers.

  • Subject Recruitment: Healthy male and/or female subjects are enrolled after providing informed consent.

  • Dosing: Following an overnight fast, subjects receive a single oral dose of this compound (e.g., 50 mg).

  • Blood Sampling: Serial blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points before dosing (0 hr) and at multiple intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.

Visualization: Oral Drug Absorption Workflow

cluster_Gastrointestinal Gastrointestinal Tract cluster_Circulation Systemic Circulation A Oral Administration (this compound Tablet) B Dissolution & Liberation of Drug A->B C Absorption (Intestinal Lumen) B->C D Portal Vein C->D Uptake E Liver (First-Pass Metabolism) D->E F Drug in Plasma E->F Entry into Systemic Circulation

Figure 1: Generalized workflow for oral absorption of this compound.

Distribution

Following absorption, this compound distributes into systemic circulation and tissues. Its distribution characteristics are influenced by its binding to plasma proteins.

Plasma Protein Binding and Volume of Distribution

This compound exhibits low plasma protein binding. In vitro studies with human plasma show a binding of 29% for the parent drug.[3] Its metabolites, including the major active metabolite, show slightly higher binding at 35% to 48%.[3] This low level of binding suggests that a large fraction of the drug is free to distribute into tissues and interact with its target, the DPP-4 enzyme. Preclinical studies in rats showed no specific accumulation in tissues other than digestive organs.[4][5]

Table 2: Distribution Characteristics of this compound

ParameterThis compoundMajor Metabolites
Human Plasma Protein Binding 29%[3]35% - 48%[3]
Volume of Distribution (Vd) Not explicitly reportedNot applicable
Tissue Distribution (Rats) No specific tissue accumulation observed[4][5]Not applicable
Experimental Protocol: In Vitro Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is a standard method used to determine the extent of drug binding to plasma proteins.

  • Apparatus Setup: A dialysis cell is composed of two chambers separated by a semi-permeable membrane that allows small molecules (like the drug) to pass but retains large proteins.

  • Sample Preparation: One chamber is filled with plasma (human or animal) spiked with a known concentration of this compound. The other chamber is filled with a protein-free buffer solution.

  • Incubation: The apparatus is sealed and incubated at a physiological temperature (37°C) with gentle shaking, allowing the system to reach equilibrium. This can take several hours.

  • Sampling and Analysis: Once equilibrium is reached, samples are taken from both the plasma and buffer chambers. The concentrations of this compound in each chamber are measured by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated based on the difference in concentration between the plasma and buffer chambers, representing the unbound (free) fraction.

Visualization: Drug Distribution Process

A Drug in Systemic Circulation B Free this compound A->B C Protein-Bound this compound (29%) B->C Binding Equilibrium D Target Tissues (DPP-4 Enzyme) B->D Distribution to Target E Other Tissues B->E Distribution

Figure 2: Equilibrium between free and protein-bound this compound in plasma.

Metabolism

This compound undergoes metabolism, primarily in the liver, leading to the formation of several metabolites, including one with significant pharmacological activity.

Metabolic Pathways and Key Enzymes

The primary metabolic pathway for this compound is hydroxylation.[4][10] In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the main enzyme responsible for its metabolism.[3][8][10] This process results in the formation of a major active metabolite, LC15-0636 (a hydroxylated metabolite), which is approximately two times more potent as a DPP-4 inhibitor than the parent compound.[3] In human plasma, unchanged this compound is the most abundant component, accounting for 67.2% to 100% of the radioactivity, while the active metabolite LC15-0636 was the only metabolite with systemic exposure greater than 10% of the total drug-related material.[7][8][10]

In vitro studies show that this compound is not an inhibitor or inducer of major CYP isozymes (including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, or 3A4), suggesting a low potential for metabolic drug-drug interactions.[1][3][11]

Table 3: Metabolism of this compound

ParameterDescription
Primary Metabolic Pathway Hydroxylation[4][10]
Primary Enzyme CYP3A4[3][8][10]
Major Active Metabolite LC15-0636 (hydroxylated)[3][4][10]
Metabolite Potency LC15-0636 is ~2x more potent than this compound[3]
Relative Plasma Exposure Unchanged this compound: 67.2-100% of radioactivity[8] LC15-0636: 9.1-17.5% of plasma radioactivity[7]
CYP Inhibition/Induction Not an inhibitor or inducer of major CYP enzymes in vitro[1][3][11]
Experimental Protocol: In Vitro Metabolism (Human Liver Microsomes)

This assay is used to identify the enzymes responsible for a drug's metabolism.

  • Reagents: Human liver microsomes (HLMs), which contain a high concentration of CYP enzymes; a buffered solution; NADPH (a necessary cofactor for CYP activity); and the test compound (this compound).

  • Incubation: this compound is added to a mixture of HLMs and buffer. The reaction is initiated by adding NADPH. The mixture is incubated at 37°C.

  • Reaction Termination: After a set time, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Analysis: The sample is centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug and the formation of metabolites.

  • Enzyme Identification: To identify the specific CYP isozyme, the experiment can be repeated using recombinant human CYP enzymes or by including specific chemical inhibitors for each major CYP isozyme. A reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) confirms that enzyme's involvement.

Visualization: Metabolic Pathway of this compound

A This compound (Parent Drug) B CYP3A4 (in Liver) A->B C LC15-0636 (Major Active Metabolite) B->C Hydroxylation (Primary Pathway) D Other Minor Metabolites (e.g., LC15-0516, LC15-0635) B->D Other Pathways

Figure 3: Primary metabolic conversion of this compound via CYP3A4.

Excretion

This compound and its metabolites are eliminated from the body through a balanced combination of renal and fecal routes.

Routes of Elimination

A human mass balance study using radiolabeled [¹⁴C]this compound showed that a total of 90.5% of the administered radioactive dose was recovered over 192 hours.[8] Of the recovered dose, 63.4% was found in the urine and 27.1% in the feces.[8] Unchanged this compound was a major component in both matrices, accounting for a significant portion of the excreted drug. This demonstrates a balanced clearance mechanism, involving both metabolism and direct excretion via urine and feces, which is a favorable characteristic as it reduces reliance on a single elimination pathway.[1] Preclinical data from rats also showed a balanced excretion profile, with 43.6% of the dose recovered in urine and 41.2% in feces.[4][5]

Table 4: Excretion of this compound in Humans (Following a single oral 50 mg [¹⁴C]this compound dose)

ParameterUrineFecesTotal Recovery
Total Radioactivity (% of dose) 63.4%[1][8]27.1%[1][8]90.5%[1][8]
Unchanged this compound (% of dose) ~39%[1]~11%[1]~50%
Unchanged this compound (% of radioactivity in matrix) 61% (range: 44.8-67.2%)[1][8]41% (range: 27.7-51.8%)[1][8]Not applicable
Experimental Protocol: Human Mass Balance Study

This type of study is critical for understanding the overall disposition of a drug.

  • Subject Selection: A small number of healthy male subjects are typically enrolled.

  • Drug Synthesis: A version of this compound is synthesized with a radioactive isotope, usually Carbon-14 (¹⁴C), incorporated into a stable position of the molecule.

  • Dosing: Subjects receive a single oral dose of [¹⁴C]this compound, usually in combination with a therapeutic dose of the non-labeled drug.

  • Sample Collection: All urine and feces are collected quantitatively at scheduled intervals for an extended period (e.g., up to 192 hours or until radioactivity in excreta falls below a certain level). Blood samples are also collected to characterize the pharmacokinetics of total radioactivity and the parent drug.

  • Radioactivity Measurement: The total radioactivity in each collected sample (plasma, urine, feces) is measured using liquid scintillation counting.

  • Metabolite Profiling: Samples are analyzed using techniques like LC-MS/MS and radiochromatography to identify and quantify the parent drug and its metabolites.

  • Data Analysis: The percentage of the administered radioactive dose recovered in urine and feces is calculated to determine the primary routes and extent of excretion.

Visualization: Excretion Pathways of this compound

cluster_Renal Renal Excretion cluster_Hepatic Hepato-Fecal Excretion A This compound & Metabolites in Systemic Circulation B Kidney Filtration & Secretion A->B To Kidneys D Hepatic Metabolism & Biliary Secretion A->D To Liver C Excretion in Urine (63.4% of Dose) B->C E Excretion in Feces (27.1% of Dose) D->E

Figure 4: Balanced renal and fecal excretion routes for this compound.

Conclusion

This compound exhibits a well-characterized and favorable ADME profile. It is rapidly absorbed, with exposure increasing proportionally with the dose, and is not affected by food. Distribution is characterized by low plasma protein binding, allowing for wide availability to target tissues. Metabolism is primarily mediated by CYP3A4 to form a more potent active metabolite, yet this compound shows a low propensity for clinically significant CYP-based drug-drug interactions. A key feature is its balanced elimination, with significant contributions from both renal and fecal excretion pathways. This balanced clearance reduces the impact of impaired function in a single organ, allowing for its use without dose adjustment in patients with renal or moderate hepatic impairment.[1][11] This comprehensive ADME profile supports the clinical utility and safety of this compound in the management of type 2 diabetes.

References

Methodological & Application

Application Notes and Protocols for UV Spectrophotometric Quantification of Gemigliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemigliptin is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is utilized in the management of type 2 diabetes mellitus. By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to an increase in insulin secretion and a decrease in glucagon release in a glucose-dependent manner, thereby improving glycemic control.[1][2]

Accurate and precise quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and research purposes. This document provides a detailed protocol for the quantification of this compound using a simple, cost-effective, and rapid UV spectrophotometric method. The method is based on the measurement of UV absorbance of this compound in methanol.

Principle of the Method

The method involves the measurement of the absorbance of this compound solution in a suitable solvent at its wavelength of maximum absorbance (λmax). The concentration of this compound is then determined by comparing the absorbance of the sample solution with that of a standard solution of known concentration. The absorbance is directly proportional to the concentration of the drug, following the Beer-Lambert law within a specific concentration range.

Instrumentation and Reagents

  • Instrumentation:

    • UV-Visible Spectrophotometer (Double beam) with 1 cm matched quartz cuvettes.

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • Sonicator

  • Reagents and Chemicals:

    • This compound reference standard

    • Methanol (HPLC or Spectroscopic grade)

    • Distilled water

Experimental Protocols

Determination of Wavelength of Maximum Absorbance (λmax)
  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in approximately 70 mL of methanol with the aid of sonication for 10 minutes. Make up the volume to 100 mL with methanol.

  • Preparation of Working Standard Solution (10 µg/mL): From the standard stock solution, pipette out 1 mL and transfer it to a 100 mL volumetric flask. Dilute to the mark with methanol to obtain a concentration of 10 µg/mL.

  • Scanning: Scan the prepared working standard solution from 200 to 400 nm against methanol as a blank. The wavelength at which maximum absorbance is observed is the λmax of this compound. The reported λmax for this compound in methanol is approximately 248.40 nm.[3]

Preparation of Calibration Curve
  • Preparation of Standard Solutions: From the standard stock solution (1000 µg/mL), prepare a series of dilutions in methanol to obtain concentrations in the range of 20-60 µg/mL (e.g., 20, 30, 40, 50, and 60 µg/mL).[3]

  • Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax (248.40 nm) using methanol as a blank.

  • Plotting the Calibration Curve: Plot a graph of absorbance versus concentration. The curve should be linear, and the correlation coefficient (r²) should be determined.

Preparation of Sample Solution (from Tablet Formulation)
  • Weighing and Crushing: Weigh and finely powder not fewer than 20 tablets of this compound.

  • Extraction of this compound: Transfer a quantity of the powder equivalent to 50 mg of this compound into a 50 mL volumetric flask. Add about 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilution: Make up the volume to 50 mL with methanol. Filter the solution through a suitable filter paper (e.g., Whatman filter paper No. 41), discarding the first few mL of the filtrate.

  • Final Dilution: From the filtered solution, pipette out an appropriate aliquot and dilute with methanol to obtain a final concentration within the linearity range (e.g., 40 µg/mL).

  • Absorbance Measurement: Measure the absorbance of the final sample solution at the λmax against methanol as a blank.

Quantification of this compound in the Sample

The concentration of this compound in the sample solution can be calculated using the regression equation of the calibration curve:

y = mx + c

Where:

  • y = Absorbance of the sample solution

  • m = Slope of the calibration curve

  • x = Concentration of the sample solution

  • c = Intercept of the calibration curve

The amount of this compound in the tablet can then be calculated using the following formula:

Amount (mg/tablet) = (Concentration (µg/mL) × Dilution Factor × Average tablet weight) / Weight of tablet powder taken

Method Validation

The developed UV spectrophotometric method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

ParameterSpecification
Linearity A linear relationship between absorbance and concentration should be observed. The correlation coefficient (r²) should be ≥ 0.999.[2]
Range 20 - 60 µg/mL[3]
Accuracy (% Recovery) The accuracy of the method should be determined by recovery studies using the standard addition method. The mean recovery should be within 98-102%.
Precision (% RSD) The precision of the method should be assessed by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should be less than 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as excipients. This can be demonstrated by comparing the spectra of the drug substance and the drug product.

Data Presentation

The following tables summarize the expected quantitative data for the validation of the UV spectrophotometric assay of this compound.

Table 1: Linearity Data

Concentration (µg/mL)Absorbance (at 248.40 nm)
20Expected Absorbance
30Expected Absorbance
40Expected Absorbance
50Expected Absorbance
60Expected Absorbance
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery) Study

Amount Added (%)Amount of Drug Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80ConcentrationConcentration%
100ConcentrationConcentration%
120ConcentrationConcentration%
Mean % Recovery 98 - 102%

Table 3: Precision Study

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
40< 2%< 2%

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Solution Preparation cluster_analysis UV Spectrophotometric Analysis stock Standard Stock Solution (1000 µg/mL) working Working Standard (10 µg/mL) stock->working Dilution cal_series Calibration Series (20-60 µg/mL) stock->cal_series Serial Dilution scan Scan Working Standard (200-400 nm) working->scan measure_cal Measure Absorbance of Calibration Series cal_series->measure_cal sample_prep Sample Preparation (from tablets) final_sample Final Sample Solution sample_prep->final_sample Extraction & Dilution measure_sample Measure Absorbance of Final Sample final_sample->measure_sample lambda_max Determine λmax (~248.40 nm) scan->lambda_max lambda_max->measure_cal lambda_max->measure_sample cal_curve Plot Calibration Curve measure_cal->cal_curve quantify Quantify this compound cal_curve->quantify measure_sample->quantify

Caption: Experimental workflow for this compound quantification.

gemigliptin_pathway cluster_stimulus Stimulus cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Response cluster_dpp4 DPP-4 Action food Food Intake glp1 GLP-1 food->glp1 Release gip GIP food->gip Release beta_cell Pancreatic β-cells glp1->beta_cell Stimulates alpha_cell Pancreatic α-cells glp1->alpha_cell Inhibits dpp4 DPP-4 Enzyme glp1->dpp4 Substrate for gip->beta_cell Stimulates gip->dpp4 Substrate for insulin Insulin Secretion beta_cell->insulin Increases glucagon Glucagon Secretion alpha_cell->glucagon Decreases inactivated Inactivated Incretins dpp4->inactivated Degrades to This compound This compound This compound->dpp4 Inhibits

Caption: Mechanism of action of this compound.

References

Validated Analytical Methods for Gemigliptin in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of Gemigliptin in pharmaceutical formulations. The methods described herein are based on validated analytical techniques, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV)-Visible Spectrophotometry, ensuring accuracy, precision, and reliability for quality control and research purposes.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

RP-HPLC is a widely used technique for the separation, identification, and quantification of this compound. Several validated methods have been developed for its determination, both as a single active pharmaceutical ingredient (API) and in combination with other drugs such as Metformin.

Comparative Summary of Validated RP-HPLC Methods

The following table summarizes the key parameters of different validated RP-HPLC methods for the analysis of this compound, providing a clear comparison for method selection.

Parameter Method 1 Method 2 Method 3
Instrumentation Agilent 1220 LC series HPLC[1]Shimadzu LC-2010 HPLC[2]HPLC system with UV detector
Column Zorbax Eclipse XDB-C18 (4.6x250mm, 5µm)[1][3]Sheisdo C18 (250 x 4.6 mm, 5µm)[2]Gemni C18 (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Methanol: Water (20:80 v/v)[1][3]Acetonitrile: Methanol: Water (40:40:20 v/v/v), pH 3.0[2]Buffer (20mM Ammonium Acetate in water, pH 3.5): (Methanol: Acetonitrile 40:10 v/v) (60:40 v/v)[4]
Flow Rate 1.0 ml/min[1][3]1.0 ml/min[2]1.0 mL/min[4]
Detection Wavelength 233 nm[1][3]280 nm[2]265 nm[4]
Retention Time 2.3 min[1][3]2.735 min[2]7.4 min[4]
Linearity Range 1-35 µg/ml[1][3]50-300 µg/ml[2]1-25 µg/ml
Correlation Coefficient (r²) 0.999[1][3]0.997[2]>0.999
Accuracy (% Recovery) 99.85%[1]99.71% - 100.8%[2]98.0% - 100.0%
Precision (%RSD) < 2%< 2%[2]< 2%
LOD Not Reported14.36 µg/mL[2]14.21 µg/ml
LOQ Not Reported43.53 µg/mL[2]43.90 µg/ml
Experimental Protocol: RP-HPLC Method 1

This protocol details the procedure for the estimation of this compound using an isocratic RP-HPLC method.[1][3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1220 LC series with a variable wavelength UV detector.[1]

  • Column: Zorbax Eclipse XDB-C18 (4.6x250mm, 5µm).[1][3]

  • Mobile Phase: A filtered and degassed mixture of Methanol and Water in a 20:80 v/v ratio.[1][3]

  • Flow Rate: 1.0 ml/min.[1][3]

  • Detection: UV detection at 233 nm.[1][3]

  • Injection Volume: 20 µl.[1][3]

  • Temperature: Ambient.[1]

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/ml): Accurately weigh 10 mg of this compound standard and transfer it to a 10 ml volumetric flask. Dissolve in methanol and make up the volume with the same solvent.[1][3]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1 to 35 µg/ml using the mobile phase as the diluent.[1][3]

  • Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound into a 10 ml volumetric flask. Add a small amount of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through a 0.45 µm membrane filter. Further, dilute the solution with the mobile phase to obtain a final concentration within the linearity range.

3. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 20 µl of the blank (mobile phase) to ensure a stable baseline.

  • Inject 20 µl of each working standard solution in triplicate.

  • Record the peak area and plot a calibration curve of peak area versus concentration.

  • Inject 20 µl of the sample solution in triplicate.

  • Determine the concentration of this compound in the sample from the calibration curve.

4. System Suitability:

  • The number of theoretical plates should be more than 2000.

  • The tailing factor should be less than 2.0.

  • The relative standard deviation (%RSD) for replicate injections should be less than 2.0%.

Workflow for RP-HPLC Analysis of this compound

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Methanol:Water 20:80) Equilibration System Equilibration MobilePhase->Equilibration StandardStock Standard Stock Solution (1000 µg/ml) WorkingStandards Working Standards (1-35 µg/ml) StandardStock->WorkingStandards Injection Inject 20 µl WorkingStandards->Injection SamplePrep Sample Preparation (from tablets) SamplePrep->Injection Equilibration->Injection Chromatography Isocratic Elution Column: C18 Flow: 1.0 ml/min Injection->Chromatography Detection UV Detection (233 nm) Chromatography->Detection Calibration Calibration Curve Detection->Calibration Quantification Quantification of this compound Detection->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for RP-HPLC analysis of this compound.

UV-Visible Spectrophotometric Method

A simple and cost-effective UV-Visible spectrophotometric method has been developed for the determination of this compound in bulk and pharmaceutical formulations. This method is based on the principle of charge transfer complex formation.[5][6][7]

Method Summary
Parameter Visible Spectrophotometric Method
Principle Indirect method involving charge transfer complex formation with N-bromosuccinimide (NBS), metol, and sulphanilic acid.[5][6]
Instrumentation Double beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1700).[5]
Wavelength (λmax) Not directly specified for this compound, but for the resulting complex.
Linearity Range 2.0–30.0 µg/mL.[6][7]
Correlation Coefficient (r²) > 0.999.[6][7]
Accuracy (% Recovery) 99.92% to 100.08%.[7]
LOD 0.010 µg/mL.[7]
LOQ 0.033 µg/mL.[7]
Experimental Protocol: Visible Spectrophotometry

This protocol describes an indirect method for the determination of this compound.[5][6][7]

1. Instrumentation:

  • Spectrophotometer: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes.[5]

2. Preparation of Reagents and Solutions:

  • Standard this compound Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound standard and dissolve it in 50 mL of methanol in a volumetric flask.[5][6]

  • Working Standard Solution (100 µg/mL): Dilute the stock solution appropriately with methanol.

  • N-bromosuccinimide (NBS) Solution: Prepare a suitable concentration of NBS in a buffer medium.

  • Metol Solution (0.2%): Dissolve 200 mg of metol (N-methyl-p-aminophenol) in the appropriate solvent.[6]

  • Sulphanilic Acid Solution: Prepare a solution of sulphanilic acid.

3. Analytical Procedure:

  • To a series of volumetric flasks, add increasing aliquots of the this compound working standard solution (to achieve final concentrations of 2.0-30.0 µg/mL).

  • Add a known excess amount of NBS solution to each flask and allow the oxidation of this compound to proceed.

  • Add metol and sulphanilic acid solutions to react with the unconsumed NBS, forming a colored charge transfer complex.

  • Dilute to the mark with the appropriate solvent and mix well.

  • Measure the absorbance of the resulting solution against a reagent blank.

  • Plot a calibration curve of absorbance versus the concentration of this compound. The absorbance will decrease with an increasing concentration of this compound.[5]

  • For the assay of tablets, prepare a sample solution as described for the HPLC method and follow the same procedure.

Workflow for UV-Visible Spectrophotometric Analysis

UV_Vis_Workflow Start Start PrepSolutions Prepare this compound Standards, NBS, Metol, and Sulphanilic Acid Start->PrepSolutions Reaction React this compound with excess NBS PrepSolutions->Reaction Complexation Add Metol and Sulphanilic Acid to form a colored complex Reaction->Complexation Measurement Measure Absorbance Complexation->Measurement Calibration Plot Calibration Curve (Absorbance vs. Concentration) Measurement->Calibration Quantification Determine this compound Concentration in Sample Calibration->Quantification End End Quantification->End

Caption: Workflow for UV-Visible Spectrophotometric Analysis.

Mechanism of Action of this compound: Signaling Pathway

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[8][9] Its primary mechanism of action involves the potentiation of incretin hormone activity.[8]

In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[8] The enzyme DPP-4 rapidly degrades these incretin hormones, limiting their physiological effects.[8]

By inhibiting DPP-4, this compound prevents the breakdown of GLP-1 and GIP, thereby prolonging their activity.[8] This leads to enhanced glucose-dependent insulin secretion, reduced glucagon levels, and ultimately, improved glycemic control in patients with type 2 diabetes.[8]

Signaling Pathway of this compound Action

Gemigliptin_Pathway cluster_stimulus Physiological Stimulus cluster_hormones Incretin Hormones cluster_enzyme Enzymatic Regulation cluster_pancreas Pancreatic Response cluster_outcome Therapeutic Outcome Food Food Intake Gut Gut Food->Gut GLP1_GIP GLP-1 and GIP Release Gut->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreas GLP1_GIP->Pancreas Inactivation Inactivation of GLP-1 and GIP DPP4->Inactivation This compound This compound This compound->DPP4 Inhibition Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Glucagon->Glycemic_Control

Caption: Mechanism of action of this compound.

References

Application Note: In Vitro Assessment of Gemigliptin's Anti-Glycation Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars and reactive aldehydes with proteins, lipids, and nucleic acids. This process, known as glycation, is a key contributor to the pathophysiology of diabetic complications and age-related diseases. The accumulation of AGEs leads to protein cross-linking, oxidative stress, and inflammation. Gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated potent anti-glycation properties in vitro.[1][2] This application note provides detailed protocols for in vitro assays to evaluate the anti-glycation efficacy of this compound, specifically its ability to inhibit the formation of methylglyoxal (MGO)-derived AGEs and to prevent AGE-collagen cross-linking.

Principle

The anti-glycation activity of this compound is assessed using two primary in vitro models:

  • Inhibition of Methylglyoxal-Modified Bovine Serum Albumin (AGE-BSA) Formation: This assay measures the ability of this compound to inhibit the formation of fluorescent AGEs when Bovine Serum Albumin (BSA) is incubated with the highly reactive dicarbonyl species, methylglyoxal (MGO). The inhibition is quantified by measuring the fluorescence intensity of the reaction mixture.

  • Inhibition of AGE-Collagen Cross-Linking: This assay evaluates the potency of this compound in preventing the cross-linking of pre-formed AGE-BSA to rat tail tendon collagen. The degree of cross-linking is determined by measuring the amount of AGE-BSA that binds to the collagen.

Data Presentation

The anti-glycation activity of this compound is summarized in the tables below, presenting the half-maximal inhibitory concentration (IC50) values obtained from the in vitro assays.

Table 1: Inhibition of Methylglyoxal-Modified AGE-BSA Formation by this compound [1][2]

CompoundIC50 (mM)
This compound11.69

Table 2: Inhibition of AGE-BSA Cross-Linking to Rat Tail Tendon Collagen [1][2]

CompoundIC50 (mM)
This compound1.39
Aminoguanidine (Reference Inhibitor)26.4

Experimental Protocols

Inhibition of Methylglyoxal-Modified AGE-BSA Formation Assay

This protocol details the procedure to assess the inhibitory effect of this compound on the formation of AGEs using a BSA and methylglyoxal model.

Materials:

  • Bovine Serum Albumin (BSA)

  • Methylglyoxal (MGO)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare a 10 mg/mL solution of BSA in PBS (pH 7.4).

  • Prepare a stock solution of MGO in PBS.

  • Prepare various concentrations of this compound in PBS.

  • In a 96-well black microplate, combine the following in each well:

    • 50 µL of 10 mg/mL BSA solution

    • 50 µL of MGO solution (final concentration to be optimized, e.g., 14 mM)

    • 20 µL of this compound solution at different concentrations

    • 80 µL of PBS (pH 7.4)

  • Include the following controls:

    • Negative Control: BSA and PBS without MGO or this compound.

    • Positive Control: BSA and MGO in PBS without this compound.

  • Seal the plate and incubate at 37°C for the desired period (e.g., 9 days), protected from light.

  • After incubation, measure the fluorescence intensity of each well using a fluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Fluorescence of Positive Control - Fluorescence of Sample) / Fluorescence of Positive Control] x 100

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of this compound concentration.

Inhibition of AGE-Collagen Cross-Linking Assay

This protocol describes the method to evaluate the ability of this compound to inhibit the cross-linking of pre-formed AGEs to collagen.

Materials:

  • Rat tail tendon collagen

  • AGE-BSA (prepared by incubating BSA with glucose or MGO)

  • This compound

  • Aminoguanidine (reference inhibitor)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • ELISA reader or Fluorometer

Procedure:

  • Prepare AGE-BSA by incubating BSA with a high concentration of glucose or MGO for several weeks. Purify the AGE-BSA by dialysis.

  • Coat the wells of a microplate with rat tail tendon collagen and allow it to dry overnight.

  • Wash the collagen-coated wells with PBS.

  • Prepare solutions of AGE-BSA and various concentrations of this compound or aminoguanidine in PBS.

  • Add the AGE-BSA solution mixed with different concentrations of the test compounds to the collagen-coated wells.

  • Include the following controls:

    • Negative Control: Collagen-coated wells with PBS only.

    • Positive Control: Collagen-coated wells with AGE-BSA solution without any inhibitor.

  • Incubate the plate for a specified period (e.g., 24 hours) at 37°C.

  • After incubation, wash the wells thoroughly with PBS to remove any unbound AGE-BSA.

  • Quantify the amount of AGE-BSA cross-linked to the collagen. This can be done by measuring the intrinsic fluorescence of the bound AGEs or by using an ELISA-based method with an anti-BSA antibody.

  • Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocol.

Visualizations

Signaling Pathway of Protein Glycation and this compound's Point of Intervention

Glycation_Pathway Reducing_Sugars Reducing Sugars (e.g., Glucose) Schiff_Base Schiff Base (Early Glycation) Reducing_Sugars->Schiff_Base Non-enzymatic reaction Protein Protein (with free amino groups) Protein->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement MGO Methylglyoxal (MGO) (Reactive Dicarbonyl) Amadori_Product->MGO Degradation AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Oxidation, dehydration, condensation MGO->AGEs Reaction with protein Crosslinking Protein Cross-linking & Cellular Damage AGEs->Crosslinking This compound This compound This compound->MGO Directly traps

Caption: Glycation pathway and this compound's mechanism.

Experimental Workflow for In Vitro Anti-Glycation Assay

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - BSA/Collagen - MGO - this compound dilutions Assay_Setup Set up assay in 96-well plate: - Controls - Test concentrations Reagents->Assay_Setup Incubate Incubate at 37°C Assay_Setup->Incubate Fluorescence_Reading Measure Fluorescence (Ex: ~370nm, Em: ~440nm) Incubate->Fluorescence_Reading Data_Analysis Calculate % Inhibition Determine IC50 Fluorescence_Reading->Data_Analysis

Caption: Workflow for anti-glycation assays.

References

Application Notes and Protocols for Gemigliptin Efficacy Studies in db/db Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The C57BLKS/J-Leprdb/db (db/db) mouse is a widely utilized genetic model for type 2 diabetes, exhibiting key characteristics of the human disease, including obesity, hyperglycemia, insulin resistance, and progressive pancreatic β-cell dysfunction. These mice develop complications analogous to those seen in diabetic patients, such as nephropathy and retinopathy, making them an invaluable tool for evaluating the efficacy of novel anti-diabetic therapies. Gemigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances glycemic control by preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased glucose-dependent insulin secretion and suppressed glucagon release.[1] Beyond its glucose-lowering effects, studies in db/db mice have demonstrated that this compound exerts protective effects against diabetic complications, suggesting pleiotropic benefits.[1][2]

These application notes provide a comprehensive overview of the use of db/db mice as a model for studying the efficacy of this compound, with detailed protocols for key experiments and a summary of expected quantitative outcomes.

Data Presentation: Efficacy of this compound in db/db Mice

The following tables summarize the quantitative data from studies evaluating the effects of this compound in db/db mice.

Table 1: Glycemic Control Parameters

ParameterControl (db/db)This compound-treated (db/db)Treatment DetailsReference
Fasting Blood Glucose (mg/dL) ~450 - 550~350 - 450100 mg/kg/day, oral, 12 weeks[2]
HbA1c (%) ~11 - 13%~8 - 10%0.04% or 0.4% (w/w) in diet[3]
Plasma Insulin (ng/mL) ~7 - 9Not significantly differentNot specified

Table 2: Renal Function Parameters

ParameterControl (db/db)This compound-treated (db/db)Treatment DetailsReference
Urinary Albumin-to-Creatinine Ratio (µg/mg) ~1500 - 2000~500 - 10000.04% or 0.4% (w/w) in diet
Podocyte Apoptosis IncreasedSignificantly reduced100 mg/kg/day, oral, 12 weeks[2]

Table 3: Retinal Function Parameters

ParameterControl (db/db)This compound-treated (db/db)Treatment DetailsReference
Retinal Pericyte Apoptosis IncreasedSignificantly ameliorated100 mg/kg/day, oral, 12 weeks[4]
Retinal Vascular Leakage IncreasedSignificantly ameliorated100 mg/kg/day, oral, 12 weeks[4]

Experimental Protocols

Animal Model and this compound Administration
  • Animal Model: Male C57BLKS/J-Leprdb/db mice and their lean littermates (db/m) are used as the diabetic and control groups, respectively. Mice are typically housed in a temperature- and light-controlled environment with free access to standard chow and water.

  • This compound Administration: this compound is administered orally, either mixed in the diet or via oral gavage. A common dosage is 100 mg/kg/day for a duration of 12 weeks to observe significant effects on diabetic complications.[2][4]

Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of the mice to clear a glucose load, providing insights into insulin sensitivity and glucose metabolism.

  • Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.

  • Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail vein blood sample using a glucometer.

  • Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Assessment of Renal Function
  • Urine Collection: Mice are placed in metabolic cages for 24-hour urine collection.

  • Albumin and Creatinine Measurement: Urinary albumin concentration is determined using a mouse albumin ELISA kit. Creatinine concentration is measured using a creatinine assay kit.

  • Urinary Albumin-to-Creatinine Ratio (ACR): The ACR is calculated to normalize for variations in urine volume and is a key indicator of kidney damage.

Assessment of Retinal Function (Electroretinography - ERG)

ERG is a non-invasive technique to assess the function of retinal cells.

  • Dark Adaptation: Mice are dark-adapted overnight.

  • Anesthesia: Mice are anesthetized under dim red light.

  • Pupil Dilation: Pupils are dilated using a mydriatic agent.

  • Electrode Placement: A corneal electrode is placed on the eye, with reference and ground electrodes placed subcutaneously.

  • Light Stimulation: A series of light flashes of increasing intensity are delivered, and the electrical responses of the retina (a-wave and b-wave) are recorded.

  • Data Analysis: The amplitudes and implicit times of the a- and b-waves are analyzed to assess photoreceptor and bipolar cell function.

Western Blot Analysis for Signaling Pathways

This protocol is for assessing the protein expression levels in kidney or retinal tissue.

  • Tissue Homogenization: Kidney or retinal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., TGF-β1, p-Smad3, Smad3, BMPs, p-MAPKs).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) for Protein Localization

This protocol is for visualizing the localization of specific proteins within the kidney or retinal tissue.

  • Tissue Preparation: Tissues are fixed, embedded in paraffin, and sectioned.

  • Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval.

  • Blocking: Sections are blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies against proteins of interest.

  • Secondary Antibody Incubation: Sections are incubated with a biotinylated secondary antibody.

  • Detection: An avidin-biotin-peroxidase complex is applied, followed by a chromogen to visualize the protein localization.

  • Microscopy: Sections are counterstained and examined under a microscope.

Visualization of Signaling Pathways and Workflows

Gemigliptin_Mechanism_of_Action cluster_this compound This compound cluster_dpp4 DPP-4 Enzyme cluster_incretins Incretin Hormones cluster_pancreas Pancreas cluster_effects Systemic Effects This compound This compound DPP4 DPP-4 This compound->DPP4 Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Leads to GLP1_GIP Active GLP-1 & GIP GLP1_GIP->DPP4 Degraded by Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Glycemic_Control Improved Glycemic Control Glucose_Uptake->Glycemic_Control Hepatic_Glucose->Glycemic_Control

This compound's core mechanism of action.

Experimental_Workflow_Gemigliptin_dbdb cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Mechanistic Analysis Animal_Model db/db and db/m mice Treatment_Groups Control (Vehicle) This compound-treated Animal_Model->Treatment_Groups Administration Oral Administration (e.g., 12 weeks) Treatment_Groups->Administration Glycemic_Control OGTT, HbA1c, Insulin Administration->Glycemic_Control Renal_Function Urine Albumin/Creatinine Administration->Renal_Function Retinal_Function Electroretinography (ERG) Administration->Retinal_Function Tissue_Collection Kidney & Retina Collection Administration->Tissue_Collection Western_Blot Western Blot (TGF-β/Smad, MAPK) Tissue_Collection->Western_Blot IHC Immunohistochemistry Tissue_Collection->IHC

Workflow for this compound studies in db/db mice.

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_gemigliptin_effect This compound Effect TGF_beta TGF-β1 TGF_beta_Receptor TGF-β Receptor Complex TGF_beta->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_Complex p-Smad2/3 + Smad4 Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Gene Transcription (Fibronectin, Collagen) Smad_Complex->Gene_Transcription Translocates to Nucleus This compound This compound This compound->p_Smad2_3 Inhibits

TGF-β/Smad signaling pathway in diabetic nephropathy.

References

Application of Continuous Glucose Monitoring in Gemigliptin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the use of Continuous Glucose Monitoring (CGM) in research involving Gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The information is compiled from various clinical studies to guide the design and execution of similar research.

Introduction to this compound and Glycemic Variability

This compound is an oral anti-hyperglycemic agent that works by inhibiting the DPP-4 enzyme.[1][2] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] The increased levels of active incretins stimulate glucose-dependent insulin secretion and suppress glucagon secretion, leading to improved glycemic control.[1][2]

Beyond traditional metrics like HbA1c, glycemic variability—the fluctuation of blood glucose levels—is increasingly recognized as a critical factor in the management of type 2 diabetes and its complications.[3][4] Continuous Glucose Monitoring (CGM) technology provides a powerful tool to assess glycemic variability by measuring interstitial glucose levels at frequent intervals, typically every 5 to 15 minutes.[5][6] This allows for the calculation of various metrics that quantify the magnitude and frequency of glucose excursions.[7][8][9]

Application of CGM in this compound Clinical Trials

CGM has been instrumental in demonstrating the efficacy of this compound in reducing glycemic variability compared to other antidiabetic agents. Key studies, such as the STABLE and STABLE II studies, have utilized CGM to provide a more comprehensive understanding of this compound's effects on glucose control.[2][10][11][12][13]

Key Findings from Clinical Studies:
  • Superior Reduction in Glycemic Variability: In a multicenter, randomized, active-controlled study, this compound was more effective than glimepiride and sitagliptin in reducing glycemic variability when used as an initial combination therapy with metformin.[10][12][13]

  • Significant Decrease in MAGE and SD: The Mean Amplitude of Glycemic Excursion (MAGE) and the standard deviation (SD) of glucose levels were significantly lower in patients treated with this compound compared to those receiving sitagliptin or glimepiride.[10][13]

  • Correlation with DPP-4 Inhibition: The reduction in glycemic variability, as measured by MAGE and SD, was significantly correlated with the degree of DPP-4 inhibition.[10][13]

  • Comparison with SGLT2 Inhibitors: In the STABLE II study, this compound demonstrated a significantly greater reduction in MAGE compared to dapagliflozin, an SGLT2 inhibitor, in patients with type 2 diabetes.[2][11]

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials investigating the effect of this compound on glycemic variability using CGM.

Table 1: Comparison of this compound, Sitagliptin, and Glimepiride on Glycemic Variability (STABLE Study) [10][13]

ParameterThis compound 50 mg (n=24)Sitagliptin 100 mg (n=23)Glimepiride 2 mg (n=22)
Change in MAGE (mg/dL) from Baseline Significantly lower than GlimepirideSignificantly lower than Glimepiride-
Change in SD of Glucose (mg/dL) from Baseline Significantly lower than Sitagliptin and Glimepiride--

MAGE: Mean Amplitude of Glycemic Excursion; SD: Standard Deviation.

Table 2: Comparison of this compound and Dapagliflozin on Glycemic Variability (STABLE II Study) [11]

ParameterThis compound GroupDapagliflozin GroupBetween-Group Comparison
Adjusted Mean Change in MAGE (mg/dL) after 12 weeks -27.2 ± 4.4-7.9 ± 4.9Significantly larger reduction in this compound group (P = .002)
Reduction in SD and CV Significantly greater reduction-Significantly larger reduction in this compound group

MAGE: Mean Amplitude of Glycemic Excursion; SD: Standard Deviation; CV: Coefficient of Variation.

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Glycemic Variability Using CGM

This protocol is a generalized methodology based on the STABLE study.[13]

1. Subject Recruitment:

  • Recruit patients with type 2 diabetes mellitus who are drug-naïve or have not taken antidiabetic agents for at least 8 weeks.
  • Inclusion criteria should include a specified HbA1c range (e.g., >7.5%) and BMI range (e.g., 20-40 kg/m ²).[13]
  • Obtain written informed consent from all participants.

2. Baseline Assessment:

  • Perform a baseline assessment including medical history, physical examination, and laboratory tests (HbA1c, fasting plasma glucose, etc.).
  • Conduct a standardized mixed-meal tolerance test (MMTT).[13]
  • Initiate baseline CGM using a device such as the Medtronic MiniMed CGMS® System Gold™.[13] The monitoring period should be for a minimum of 72 hours.[5]

3. Randomization and Treatment:

  • Randomize participants in a 1:1:1 ratio to receive one of the following treatments for 12 weeks:[13]
  • Group A: this compound 50 mg once daily
  • Group B: Active Comparator 1 (e.g., Sitagliptin 100 mg once daily)
  • Group C: Active Comparator 2 (e.g., Glimepiride 2 mg once daily)
  • All treatments can be administered as an initial combination therapy with metformin.

4. Follow-up and Final Assessment:

  • Schedule follow-up visits at regular intervals (e.g., weeks 4, 8, and 12) to monitor for adverse events and treatment adherence.
  • At the end of the 12-week treatment period, repeat the standardized MMTT and CGM for 72 hours.[13]

5. CGM Data Analysis:

  • Download and process the CGM data. The evaluation period for glycemic variability should be a standardized duration, for example, 48 hours, after the glucose sensor has stabilized.[13]
  • Calculate the following glycemic variability metrics:
  • Mean Amplitude of Glycemic Excursion (MAGE): This is the primary endpoint for assessing glycemic variability.[13]
  • Standard Deviation (SD) of glucose: A measure of the overall glucose fluctuation.[13]
  • Coefficient of Variation (CV): Calculated as (SD/mean glucose) x 100%.
  • Compare the changes in these metrics from baseline to week 12 between the treatment groups.

6. Statistical Analysis:

  • Use appropriate statistical tests to compare the changes in glycemic variability parameters between the treatment groups.
  • Perform correlation analysis to assess the relationship between the change in glycemic variability and the degree of DPP-4 inhibition.[10]

Visualizations

Signaling Pathway of this compound

Gemigliptin_Mechanism cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Beta-cells Beta-cells Incretins (GLP-1, GIP)->Beta-cells + Alpha-cells Alpha-cells Incretins (GLP-1, GIP)->Alpha-cells - DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degraded by Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production + Higher Blood Glucose Higher Blood Glucose Hepatic Glucose Production->Higher Blood Glucose This compound This compound This compound->DPP-4 Enzyme Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for a CGM-Based this compound Study

CGM_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis A Subject Recruitment (T2DM, Drug-naïve) B Informed Consent A->B C Baseline Assessment (HbA1c, FPG) B->C D Baseline CGM (72 hours) C->D E Randomization D->E F1 This compound + Metformin E->F1 F2 Active Comparator + Metformin E->F2 G 12-Week Treatment Period F1->G F2->G H End-of-Treatment Assessment (HbA1c, FPG) G->H I Follow-up CGM (72 hours) H->I J CGM Data Analysis (MAGE, SD, CV) I->J K Statistical Comparison of Treatment Groups J->K

Caption: Experimental workflow for a CGM-based clinical trial.

References

Application Notes and Protocols: Homeostasis Model Assessment (HOMA) for Insulin Resistance with Gemigliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the Homeostasis Model Assessment (HOMA) to evaluate insulin resistance in studies involving Gemigliptin. Detailed protocols for HOMA-IR assessment and data from relevant studies are presented to guide researchers in their experimental design and data interpretation.

Introduction to HOMA-IR and this compound

Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) is a widely used method for quantifying insulin resistance and beta-cell function from fasting plasma glucose and insulin levels.[1][2] It is a valuable tool in both clinical and research settings due to its simplicity and good correlation with the gold-standard euglycemic clamp technique.[3][4] The HOMA-IR index is calculated using the following formula:

HOMA-IR = [Fasting Insulin (μU/L) × Fasting Glucose (mmol/L)] / 22.5 [5][6]

An alternative formula using glucose levels in mg/dL is:

HOMA-IR = [Fasting Insulin (μU/L) × Fasting Glucose (mg/dL)] / 405 [7][8]

This compound is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[9][10] Its primary mechanism of action involves inhibiting the DPP-4 enzyme, which rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] By preventing the degradation of these incretins, this compound enhances their activity, leading to increased glucose-dependent insulin secretion and suppressed glucagon release.[11][12] This ultimately results in improved glycemic control.[9]

Data Presentation: Efficacy of this compound on HOMA-IR

The following tables summarize the quantitative data from preclinical and clinical studies that have assessed the effect of this compound on insulin resistance using the HOMA model.

Preclinical Studies
Study SubjectTreatment GroupDurationChange in HOMA-IRp-valueReference
Western Diet-fed MiceThis compound-Significant decrease compared to Western Diet-fed control<0.05[7]
Clinical Studies
StudyTreatment GroupDurationBaseline HOMA-IR (Mean ± SD)Change in HOMA-IR from Baseline (Mean ± SD)p-value
INICOM Study This compound 50 mg24 WeeksNot explicitly statedDecreased, but less than combination therapy<0.05 (vs. combination)
Metformin 1000-2000 mg24 WeeksNot explicitly statedDecreased, but less than combination therapy<0.05 (vs. combination)
This compound 50 mg + Metformin 1000-2000 mg24 WeeksNot explicitly statedSignificant decrease<0.05
INTESTINE Study This compound + Metformin24 Weeks5.4 ± 2.6-2.1 ± 2.5<0.05
Glimepiride + Metformin24 Weeks5.0 ± 2.0-1.7 ± 2.3<0.05
SO GOOD Study This compound Add-on to Metformin + SGLT-2i24 Weeks3.2 ± 2.0Not explicitly stated, but HOMA-β significantly improved0.011 (for HOMA-β change)
Metformin Escalation with SGLT-2i24 Weeks3.1 ± 1.8No significant change in HOMA-β-

Experimental Protocols

Preclinical Assessment of HOMA-IR in Murine Models

This protocol is adapted for the assessment of insulin sensitivity in mice treated with this compound.

Materials:

  • This compound

  • Vehicle control

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Glucometer and test strips

  • Centrifuge

  • Pipettes and tips

  • Insulin ELISA kit

  • -80°C freezer

Protocol:

  • Animal Acclimatization and Diet:

    • Acclimatize animals to the housing conditions for at least one week.

    • For studies investigating diet-induced insulin resistance, feed animals a high-fat or Western diet for a specified period to induce the phenotype. A control group should be fed a standard chow diet.

  • Drug Administration:

    • Administer this compound or vehicle control to the respective groups of animals daily via oral gavage for the duration of the study.

  • Fasting and Blood Collection:

    • Fast mice overnight (approximately 12-14 hours) before blood collection. Ensure access to water.

    • Collect blood samples from the tail vein or via cardiac puncture. For HOMA-IR, fasting blood is required.

    • Immediately measure blood glucose using a glucometer.

    • Collect approximately 100-200 µL of blood into EDTA-coated tubes.

  • Plasma Separation:

    • Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to a new, clean tube.

    • Store plasma samples at -80°C until the insulin assay is performed.

  • Insulin Measurement:

    • Measure fasting plasma insulin concentrations using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.

  • HOMA-IR Calculation:

    • Calculate HOMA-IR using the formula: [Fasting Insulin (μU/L) × Fasting Glucose (mmol/L)] / 22.5.

Clinical Assessment of HOMA-IR in Human Subjects

This protocol outlines the procedure for assessing HOMA-IR in clinical trials involving this compound.

Materials:

  • Blood collection tubes (serum-separating tubes or EDTA tubes)

  • Centrifuge

  • Clinical chemistry analyzer for glucose measurement

  • Immunoassay analyzer for insulin measurement

  • -80°C freezer (for sample storage if needed)

Protocol:

  • Patient Selection and Baseline Assessment:

    • Recruit patients based on the study's inclusion and exclusion criteria.

    • Obtain informed consent from all participants.

    • Collect baseline demographic and clinical data.

  • Fasting Instructions:

    • Instruct patients to fast overnight for at least 8-12 hours before the blood draw. Only water is permitted.

  • Blood Sample Collection:

    • Collect a fasting blood sample from a peripheral vein into appropriate tubes.

  • Sample Processing:

    • Allow the blood to clot (if using serum-separating tubes) or process according to the tube manufacturer's instructions.

    • Centrifuge the samples to separate serum or plasma.

  • Biochemical Analysis:

    • Measure fasting plasma glucose concentration using a standardized enzymatic method on a clinical chemistry analyzer.

    • Measure fasting serum or plasma insulin concentration using a validated immunoassay.

  • HOMA-IR Calculation:

    • Calculate HOMA-IR using the formula: [Fasting Insulin (μU/L) × Fasting Glucose (mmol/L)] / 22.5 or [Fasting Insulin (μU/L) × Fasting Glucose (mg/dL)] / 405.[6][7][8]

  • Follow-up Assessments:

    • Repeat the fasting blood collection and HOMA-IR calculation at specified time points during and after the treatment period with this compound to assess changes from baseline.

Visualizations

Signaling Pathway

Gemigliptin_Mechanism cluster_0 This compound Action cluster_1 Incretin Hormones cluster_2 Pancreatic Effects cluster_3 Systemic Effects This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Degrades GLP1_GIP_active Active GLP-1 & GIP Beta_Cells Pancreatic β-Cells GLP1_GIP_active->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells GLP1_GIP_active->Alpha_Cells Inhibits Insulin Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin Increases Glucagon Glucagon Secretion Alpha_Cells->Glucagon Decreases Glucose_Uptake Peripheral Glucose Uptake Insulin->Glucose_Uptake Increases Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose Decreases Blood_Glucose Blood Glucose Levels Glucose_Uptake->Blood_Glucose Lowers Hepatic_Glucose->Blood_Glucose Lowers Insulin_Sensitivity Improved Insulin Sensitivity (Reduced HOMA-IR) Blood_Glucose->Insulin_Sensitivity Contributes to HOMA_Workflow cluster_study_design Study Design cluster_lab_analysis Laboratory Analysis cluster_data_analysis Data Analysis Patient_Recruitment Patient/Subject Recruitment (e.g., Type 2 Diabetes) Baseline Baseline Assessment (Fasting Blood Sample) Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Treatment_Group This compound Treatment Randomization->Treatment_Group Control_Group Placebo/Active Comparator Randomization->Control_Group Follow_Up Follow-up Assessment (Fasting Blood Sample) Treatment_Group->Follow_Up Control_Group->Follow_Up Fasting_Glucose Measure Fasting Glucose Follow_Up->Fasting_Glucose Fasting_Insulin Measure Fasting Insulin (ELISA) Follow_Up->Fasting_Insulin HOMA_Calculation Calculate HOMA-IR Fasting_Glucose->HOMA_Calculation Fasting_Insulin->HOMA_Calculation Statistical_Analysis Statistical Analysis (Compare changes between groups) HOMA_Calculation->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Application Notes and Protocols: Utilizing Streptozotocin-Induced Diabetic Models for Gemigliptin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a therapeutic agent for type 2 diabetes mellitus.[1][2][3][4] It functions by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1] The streptozotocin (STZ)-induced diabetic animal model is a widely used and valuable tool for investigating the efficacy and mechanisms of anti-diabetic drugs like this compound. STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This targeted toxicity leads to a state of hyperglycemia that mimics diabetes, providing a relevant in vivo platform for preclinical research.

These application notes provide detailed protocols for utilizing STZ-induced diabetic models in the study of this compound, along with a summary of expected quantitative outcomes and insights into the relevant signaling pathways.

Data Presentation: Quantitative Outcomes of this compound Treatment in STZ-Induced Diabetic Models

The following tables summarize the typical quantitative data observed in studies utilizing STZ-induced diabetic models to evaluate the effects of this compound.

Table 1: Biochemical Parameters in STZ-Induced Diabetic Rodent Models Treated with this compound

ParameterDiabetic Control Group (STZ only)This compound-Treated GroupReference
Blood Glucose Significantly increasedNo significant reduction in some type 1 models[5][6][7], but significant recovery in others[8][9][5][6][7][8][9]
Serum GLP-1 No significant changeMarkedly increased[5][6][5][6]
Serum Cholesterol ElevatedSignificant decrease[8][9][10][8][9][10]
Serum Triglycerides ElevatedSignificant decrease[8][9][10][8][9][10]
Urinary Albumin Excretion Significantly increasedSignificant reduction[5][6][7][5][6][7]

Table 2: Renal and Antioxidant Parameters in STZ-Induced Diabetic Rodent Models Treated with this compound

ParameterDiabetic Control Group (STZ only)This compound-Treated GroupReference
Glomerular Basement Membrane (GBM) Thickness Significantly increasedSignificantly prevented thickening[5][6][7][5][6][7]
Renal Fibrosis IncreasedAttenuated[5][6][7][5][6][7]
Superoxide Dismutase (SOD) DecreasedNormalized levels[8][9][10][8][9][10]
Catalase (CAT) DecreasedNormalized levels[8][9][10][8][9][10]
Nitric Oxide (NO) DecreasedIncreased levels[8][9][8][9]

Experimental Protocols

I. Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of diabetes in rodents using a single high dose of STZ, a common method for establishing a model of type 1 diabetes.

Materials:

  • Streptozotocin (STZ) (Sigma-Aldrich, St. Louis, MO, USA)

  • 0.05 M Citrate Buffer (pH 4.5)

  • 5% Glucose solution

  • Experimental animals (e.g., 9-week-old male C57BL/6J mice or Wistar rats)

  • Glucometer and test strips

  • Metabolic cages

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before STZ injection, with free access to water.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold 0.05 M citrate buffer (pH 4.5). The dosage typically ranges from 45 to 60 mg/kg for rats and 150 mg/kg for mice.[5][6][8][9] The solution should be protected from light.

  • STZ Administration: Administer the freshly prepared STZ solution via a single intraperitoneal (i.p.) injection.[5][6][8][9]

  • Hypoglycemia Prevention: To prevent sudden hypoglycemia following STZ injection, provide the animals with a 5% glucose solution in their drinking water for the first 24 hours.[8]

  • Confirmation of Diabetes: Measure blood glucose levels from tail vein blood samples 72 hours after STZ injection using a glucometer.[6][8] Animals with fasting blood glucose levels typically above 250 mg/dL are considered diabetic and are included in the study.

  • Animal Grouping: Divide the diabetic animals into different experimental groups (e.g., Diabetic Control, this compound treatment groups).

II. This compound Administration and Monitoring

This protocol outlines the administration of this compound to STZ-induced diabetic animals and the subsequent monitoring of relevant parameters.

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., distilled water)

  • Animal feeding needles

  • Equipment for blood collection

  • ELISA kits for biochemical marker analysis

  • Histopathology reagents and equipment

Procedure:

  • This compound Preparation: Prepare a solution or suspension of this compound in the appropriate vehicle. Dosages used in studies range from 5 mg/kg to 300 mg/kg per day, administered orally.[5][6][8][9][11]

  • Treatment Period: Administer this compound or the vehicle to the respective animal groups daily via oral gavage for the duration of the study, which can range from 3 to 8 weeks.[5][6][11]

  • Monitoring:

    • Body Weight and Blood Glucose: Monitor and record the body weight and blood glucose levels of the animals regularly (e.g., weekly).

    • Urine Collection: House the animals in metabolic cages to collect 24-hour urine samples for the measurement of urinary albumin and creatinine excretion.[5][6]

  • Sample Collection at Study Termination: At the end of the treatment period, euthanize the animals and collect blood samples for the analysis of serum biochemical parameters (e.g., GLP-1, insulin, cholesterol, triglycerides).[5][9]

  • Tissue Collection and Analysis:

    • Pancreas: Carefully dissect the pancreas for histopathological examination to assess the extent of islet cell damage.[12][13][14][15][16]

    • Kidneys: Harvest the kidneys for the assessment of renal fibrosis, glomerular basement membrane thickening, and expression of fibrotic markers via immunohistochemistry, Western blot, and RT-PCR.[5][6][7]

    • Other Tissues: Depending on the study's focus, other tissues such as salivary glands or nerves can be collected for analysis.[9][10][11]

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_induction Diabetes Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Animal Acclimatization B Overnight Fasting A->B C STZ Injection (e.g., 150 mg/kg, i.p.) B->C D 5% Glucose Water (24h) C->D E Confirm Hyperglycemia (>250 mg/dL) D->E F Group Allocation E->F G Daily Oral Gavage (Vehicle or this compound) F->G H Regular Monitoring (Blood Glucose, Body Weight) G->H I Euthanasia & Sample Collection (Blood, Tissues) H->I J Biochemical Analysis I->J K Histopathological Examination I->K

Caption: Experimental workflow for this compound studies in STZ-induced diabetic models.

gemigliptin_moa cluster_effects Physiological Effects This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degrades GLP1 Active GLP-1 Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (↓ Hepatic Glucose Production)

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

tgf_beta_pathway cluster_stimulus Pro-fibrotic Stimuli cluster_pathway TGF-β/Smad Signaling cluster_gemigliptin_effect This compound Intervention cluster_outcome Cellular Response Hyperglycemia Hyperglycemia TGF_beta TGF-β Hyperglycemia->TGF_beta Smad3 Smad3 Phosphorylation TGF_beta->Smad3 ECM ↑ Extracellular Matrix Production (Collagen, Fibronectin) Smad3->ECM This compound This compound This compound->Smad3 Inhibits Fibrosis Renal Fibrosis ECM->Fibrosis

Caption: this compound's inhibition of the TGF-β/Smad3 signaling pathway in diabetic nephropathy.

Concluding Remarks

The STZ-induced diabetic model is a robust and reproducible tool for the preclinical evaluation of this compound. The protocols and data presented herein provide a comprehensive guide for researchers to design and execute studies aimed at understanding the therapeutic potential of this compound in the context of diabetes and its complications. The evidence suggests that this compound not only has a role in glucose homeostasis but also exerts pleiotropic effects, such as renoprotection, through the modulation of key signaling pathways. These findings underscore the importance of continued research into the multifaceted mechanisms of DPP-4 inhibitors in the management of diabetes.

References

Troubleshooting & Optimization

Technical Support Center: Forced Degradation Studies of Gemigliptin using RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting forced degradation studies of Gemigliptin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and accurate stability-indicating method development.

Experimental Protocols

A simple, accurate, and precise stability-indicating RP-HPLC method has been developed for the estimation of this compound and its degradation products.[1][2][3]

RP-HPLC Method

The chromatographic separation is achieved using a C18 column with a mobile phase consisting of a mixture of organic solvents and water.[1][3] Detection is typically carried out using a UV detector.[2][3][4][5]

ParameterRecommended Conditions
Instrument Shimadzu LC-2010 or equivalent
Column Sheisdo C18 (250 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile : Methanol : Water (40:40:20 % v/v/v)
Flow Rate 1.0 ml/min
Detection Wavelength 280 nm
Injection Volume 20 µl
Run Time 5 minutes
Retention Time of this compound ~2.735 min
Forced Degradation (Stress Testing) Protocols

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify the likely degradation products.[1][3] The drug is subjected to various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress.[2][3]

1. Acid Degradation:

  • Accurately weigh 10 mg of this compound and transfer it to a 10 ml volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • To a 1 ml aliquot of this solution, add 2 ml of 0.1M HCl.

  • Heat the solution for 1 hour at 60°C.

  • After cooling, neutralize the solution with 0.1M NaOH.

  • Dilute the final solution with methanol to a concentration of 100 µg/ml before injection.[1]

2. Alkaline Degradation:

  • Accurately weigh 10 mg of this compound and transfer it to a 10 ml volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • To a 1 ml aliquot of this solution, add 2 ml of 0.1M NaOH.

  • Heat the solution for 1 hour at 60°C.

  • After cooling, neutralize the solution with 0.1M HCl.

  • Dilute the final solution with methanol to a concentration of 100 µg/ml before injection.

3. Oxidative Degradation:

  • Accurately weigh 10 mg of this compound and transfer it to a 10 ml volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • To a 1 ml aliquot of this solution, add 2 ml of 3% H₂O₂.

  • Keep the solution at room temperature for 4 hours.

  • Dilute the final solution with methanol to a concentration of 100 µg/ml before injection.[2]

4. Thermal Degradation:

  • Accurately weigh 10 mg of this compound and transfer it to a 10 ml volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Keep the solution at 60°C for 48 hours.

  • Dilute the final solution with methanol to a concentration of 100 µg/ml before injection.

Data Presentation

The following table summarizes the quantitative data from forced degradation studies of this compound. This compound shows significant degradation under alkaline and oxidative conditions.[1][2][3]

Stress ConditionReagent/ConditionDuration & Temperature% Degradation of this compound
Acid Hydrolysis0.1M HCl1 hr at 60°C12.45%
Alkaline Hydrolysis0.1M NaOH1 hr at 60°CSignificant
Oxidative Degradation3% H₂O₂4 hrs at Room TempSignificant
Thermal DegradationHeat48 hrs at 60°CSusceptible

Note: "Significant" and "Susceptible" are reported where specific percentage values were not provided in the source literature.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_neutralize Neutralization & Dilution cluster_analysis RP-HPLC Analysis start Weigh 10mg this compound dissolve Dissolve in Methanol (10ml) start->dissolve aliquot Take 1ml Aliquot dissolve->aliquot thermal Heat at 60°C for 48hrs acid Add 2ml 0.1M HCl Heat at 60°C for 1hr aliquot->acid alkali Add 2ml 0.1M NaOH Heat at 60°C for 1hr aliquot->alkali oxidation Add 2ml 3% H2O2 Keep at RT for 4hrs aliquot->oxidation neutralize_acid Neutralize with 0.1M NaOH acid->neutralize_acid neutralize_alkali Neutralize with 0.1M HCl alkali->neutralize_alkali dilute Dilute to 100 µg/ml with Methanol oxidation->dilute neutralize_acid->dilute neutralize_alkali->dilute hplc Inject into RP-HPLC System dilute->hplc

Caption: Experimental workflow for forced degradation studies of this compound.

G cluster_pressure Pressure Issues cluster_peaks Peak Shape Issues cluster_baseline Baseline Issues issue Identify HPLC Issue pressure Abnormal Pressure (High/Low/Fluctuating) issue->pressure peaks Poor Peak Shape (Tailing/Fronting/Broadening) issue->peaks baseline Noisy or Drifting Baseline issue->baseline p_cause1 Blockage in line/column? pressure->p_cause1 p_cause2 Leak in the system? pressure->p_cause2 p_sol1 Flush system/replace column p_cause1->p_sol1 p_sol2 Check fittings and pump seals p_cause2->p_sol2 pk_cause1 Column degradation? peaks->pk_cause1 pk_cause2 Mobile phase pH incorrect? peaks->pk_cause2 pk_cause3 Sample overload? peaks->pk_cause3 pk_sol1 Replace column pk_cause1->pk_sol1 pk_sol2 Adjust mobile phase pH pk_cause2->pk_sol2 pk_sol3 Reduce sample concentration pk_cause3->pk_sol3 b_cause1 Impure mobile phase/reagents? baseline->b_cause1 b_cause2 Detector lamp failing? baseline->b_cause2 b_sol1 Use HPLC grade solvents, freshly prepared b_cause1->b_sol1 b_sol2 Replace detector lamp b_cause2->b_sol2

Caption: Troubleshooting guide for common RP-HPLC issues.

Troubleshooting and FAQs

This section addresses common issues that may arise during the forced degradation studies of this compound using RP-HPLC.

Q1: I am not seeing any degradation of this compound under acidic conditions.

A1:

  • Check the concentration of your acid: Ensure you are using 0.1M HCl as specified. A lower concentration may not be sufficient to induce degradation within the given timeframe.

  • Verify the temperature and duration: The reaction should be heated at 60°C for 1 hour. Inconsistent heating can lead to incomplete degradation.

  • Confirm the purity of your this compound standard: An impure standard might affect the degradation profile.

Q2: My chromatogram shows a drifting baseline.

A2:

  • Mobile phase preparation: Ensure the mobile phase is properly mixed and degassed. Inconsistent mixing can cause the baseline to drift.[6]

  • Column equilibration: The column may not be fully equilibrated with the mobile phase. Allow the mobile phase to run through the system for an extended period (e.g., 30-60 minutes) before injecting your sample.

  • Detector issues: A failing detector lamp can cause baseline drift. Check the lamp's energy and replace it if necessary.[7]

  • Temperature fluctuations: Ensure the column and mobile phase are at a stable temperature.[6]

Q3: The retention time of this compound is shifting between injections.

A3:

  • Pump performance: Fluctuations in the pump's flow rate can cause retention time to shift. Check for leaks in the pump and ensure it is delivering a constant flow rate.[8]

  • Mobile phase composition: A change in the mobile phase composition, even a small one, can affect retention times. Ensure the mobile phase is prepared accurately and consistently.

  • Column aging: Over time, the stationary phase of the column can degrade, leading to shifts in retention time. If the problem persists, consider replacing the column.

Q4: I am observing peak fronting or tailing for the this compound peak.

A4:

  • Sample overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[9]

  • Column contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.

  • Incompatible sample solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[8]

  • Column voids: A void at the head of the column can cause peak shape issues. This usually requires column replacement.

Q5: How can I confirm the identity of the degradation products?

A5: While this guide provides the HPLC method for separating the degradation products, their definitive identification requires further analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used to determine the mass-to-charge ratio (m/z) and fragmentation patterns of the degradants, which helps in elucidating their structures. Studies on the metabolism of this compound have identified hydroxylated metabolites, which could potentially be formed under oxidative stress conditions.[10][11]

References

Stability testing of Gemigliptin under acid, base, and oxidative stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Gemigliptin under various stress conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of this compound.

Issue Potential Cause Recommended Solution
No or minimal degradation of this compound observed under stress conditions. Stress conditions (acid/base concentration, temperature, exposure time) are not harsh enough.Gradually increase the strength of the stressor. For acid/base hydrolysis, consider increasing the molarity of the acid/alkali or extending the reflux time. For oxidative stress, a higher concentration of hydrogen peroxide may be used.[1]
Complete degradation of this compound. The stress conditions are too severe.Reduce the intensity of the stressor. This can be achieved by lowering the concentration of the acid, base, or oxidizing agent, decreasing the temperature, or shortening the exposure time.[1]
Poor resolution between this compound and its degradation products in the HPLC chromatogram. The mobile phase composition is not optimal for separating the parent drug from its degradants.Optimize the mobile phase. Adjusting the ratio of organic solvents (e.g., acetonitrile, methanol) to the aqueous phase, or changing the pH of the aqueous phase can improve separation.[2][3] A gradient elution might be necessary to resolve all peaks effectively.
Variable or drifting peak retention times in HPLC analysis. Fluctuations in column temperature, mobile phase composition, or flow rate can cause retention time shifts.[4]Ensure the HPLC system is properly equilibrated. Use a column oven to maintain a constant temperature.[4] Prepare fresh mobile phase and degas it thoroughly before use.[4] Check the pump for leaks or bubbles.[4][5]
Presence of extraneous peaks (ghost peaks) in the chromatogram. Contamination in the mobile phase, injection of a previous, more concentrated sample, or impurities from the sample matrix.Use high-purity solvents and freshly prepared mobile phase.[6] Implement a thorough needle wash protocol between injections. Analyze a blank (mobile phase) injection to identify the source of the ghost peaks.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for the forced degradation of this compound?

A1: Forced degradation studies for this compound typically involve exposure to acidic, basic, oxidative, and thermal stress to assess its intrinsic stability.[2][3][7]

Q2: Under which conditions is this compound most susceptible to degradation?

A2: Studies have shown that this compound is significantly degraded under alkaline and oxidative conditions.[2][3][7] One study reported the maximum degradation in acidic conditions.[2]

Q3: How can I quantify the degradation of this compound?

A3: The degradation of this compound is typically quantified using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[2][3][7] The percentage of degradation is calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed standard solution.

Q4: What are the key parameters for a stability-indicating RP-HPLC method for this compound?

A4: A common stability-indicating RP-HPLC method for this compound utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water (pH adjusted to 3.0). Detection is typically carried out at 280 nm.[2][3][7]

Q5: What should I do if my results show significant degradation but no distinct degradation product peaks are observed?

A5: This could indicate that the degradation products are not being retained on the column, are not UV-active at the detection wavelength, or are precipitating out of the solution. Consider modifying the mobile phase to improve the retention of polar degradants, changing the detection wavelength, or using a mass spectrometer for detection.

Quantitative Data Summary

The following table summarizes the percentage of this compound degradation observed under different stress conditions as reported in a stability study.

Stress Condition Reagent/Method Conditions Degradation (%) Reference
Acid Hydrolysis0.1M HClHeated at 60°C for 1 hour12.45 (Standard), 10.13 (Tablet)[2]
Base Hydrolysis0.1M NaOHHeated at 60°C for 1 hourSignificant degradation reported[2][3][7]
Oxidative Stress3% H₂O₂Kept at room temperature for 24 hoursSignificant degradation reported[2][3][7]

Experimental Protocols

Below are detailed methodologies for conducting stress testing on this compound.

Acid Degradation
  • Accurately weigh 10 mg of this compound and transfer it to a 10 ml volumetric flask.

  • Dissolve the drug in methanol and dilute to the mark with the same solvent.

  • Take a 1 ml aliquot of this solution and add 2 ml of 0.1M HCl.

  • Heat the solution at 60°C for 1 hour.

  • After heating, cool the solution and neutralize it with 0.1M NaOH.

  • Transfer the neutralized solution to a 10 ml volumetric flask and dilute to the mark with methanol to achieve a final concentration of 100 µg/ml.[2]

  • Analyze the sample using a validated stability-indicating RP-HPLC method.

Base Degradation
  • Follow steps 1 and 2 from the acid degradation protocol.

  • Take a 1 ml aliquot of the stock solution and add 2 ml of 0.1M NaOH.

  • Heat the solution at 60°C for 1 hour.

  • After heating, cool the solution and neutralize it with 0.1M HCl.

  • Transfer the neutralized solution to a 10 ml volumetric flask and dilute to the mark with methanol to get a final concentration of 100 µg/ml.

  • Analyze the sample using a validated stability-indicating RP-HPLC method.

Oxidative Degradation
  • Follow steps 1 and 2 from the acid degradation protocol.

  • Take a 1 ml aliquot of the stock solution and add 2 ml of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • After 24 hours, transfer the solution to a 10 ml volumetric flask and dilute to the mark with methanol to achieve a final concentration of 100 µg/ml.

  • Analyze the sample using a validated stability-indicating RP-HPLC method.

Visualizations

The following diagrams illustrate the experimental workflow for this compound stability testing and a logical relationship for troubleshooting HPLC issues.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh this compound API dissolve Dissolve in Methanol start->dissolve aliquot Take Aliquots dissolve->aliquot acid Acid Hydrolysis (0.1M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1M NaOH, 60°C) aliquot->base oxidative Oxidative Stress (3% H₂O₂, RT) aliquot->oxidative neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute to Final Concentration oxidative->dilute neutralize->dilute hplc RP-HPLC Analysis dilute->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

G cluster_causes Potential Causes cluster_solutions Solutions issue HPLC Chromatographic Issue peak_shape Poor Peak Shape (Tailing, Fronting) issue->peak_shape retention_time Retention Time Drift issue->retention_time resolution Poor Resolution issue->resolution cause_ps Column Overload Secondary Interactions peak_shape->cause_ps cause_rt Temperature Fluctuation Mobile Phase Inconsistency retention_time->cause_rt cause_res Suboptimal Mobile Phase Column Degradation resolution->cause_res sol_ps Reduce Sample Concentration Adjust Mobile Phase pH cause_ps->sol_ps sol_rt Use Column Oven Prepare Fresh Mobile Phase cause_rt->sol_rt sol_res Optimize Mobile Phase Ratio Replace Column cause_res->sol_res

Caption: Troubleshooting logic for common HPLC issues in stability analysis.

References

Technical Support Center: Optimizing Gemigliptin Dosage for Long-Term In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gemigliptin in long-term in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for a long-term study in rodents?

A1: The optimal dose of this compound is dependent on the specific animal model and research question. Based on published studies, a general starting point for mice is in the range of 100-300 mg/kg/day, and for rats, 5-100 mg/kg/day. It is crucial to conduct a pilot dose-ranging study to determine the most effective dose for your specific experimental conditions, taking into account the desired level of DPP-4 inhibition and glycemic control.[1][2][3][4][5][6][7]

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a potent, selective, and long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[3][7][8][9] By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][8][10][11] This leads to increased levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells, ultimately leading to improved glycemic control.[3][4][8][10][11]

Q3: How should this compound be administered in long-term rodent studies?

A3: this compound can be administered orally through various methods. The most common methods reported in long-term studies are:

  • Oral gavage: This method ensures precise dosing.[1][3][4] However, for long-term studies, it can induce stress and potential esophageal or gastric injury if not performed correctly.[1][9][12][13]

  • Mixed in feed: This is a less stressful method for the animals.[5] However, it is important to monitor food intake to ensure consistent drug consumption and to consider the stability of this compound in the food matrix over time.

The choice of administration route should be based on the specific experimental design, the duration of the study, and animal welfare considerations.

Q4: What is the pharmacokinetic profile of this compound in common animal models?

A4: The half-life of this compound has been reported to be approximately 3.6 hours in rats, 5.2 hours in dogs, and 5.4 hours in monkeys, indicating that once-daily dosing is generally sufficient to maintain effective DPP-4 inhibition.[2] However, species-specific differences in metabolism and excretion exist, and it is advisable to consult relevant literature for the specific model being used.[2]

Q5: Are there any known drug-drug interactions to be aware of when using this compound in combination with other compounds?

A5: Clinical studies in humans have shown that this compound has a low risk of drug-drug interactions with commonly co-administered medications for diabetes, such as metformin, pioglitazone, and glimepiride.[2] However, when designing preclinical studies with novel compounds, it is always prudent to consider the potential for metabolic interactions, particularly those involving the cytochrome P450 system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in blood glucose levels between animals. 1. Inconsistent drug administration. 2. Variability in food intake (if drug is mixed in feed). 3. Stress-induced hyperglycemia, especially with oral gavage. 4. Progression of the disease model at different rates.1. Ensure accurate and consistent dosing technique for oral gavage. 2. Monitor daily food consumption for each animal. Consider using a palatable vehicle to ensure complete consumption of the medicated feed.[6][14][15] 3. Habituate animals to the handling and gavage procedure to minimize stress.[16] Consider alternative, less stressful administration methods for very long-term studies.[6][14][15] 4. Ensure a homogenous cohort of animals at the start of the study and consider randomizing animals into treatment groups based on baseline glucose levels.
Animal distress or mortality during long-term oral gavage. 1. Esophageal or gastric trauma from improper gavage technique. 2. Aspiration pneumonia. 3. Chronic stress.[1][9][12][13]1. Use appropriately sized, flexible gavage needles with a ball tip. Ensure proper training of personnel performing the procedure.[17] 2. Confirm correct placement of the gavage needle in the esophagus before administering the substance. 3. Monitor animals daily for signs of distress (e.g., weight loss, changes in behavior, rough coat). Provide environmental enrichment and handle animals gently. Consider alternative dosing methods if stress is a significant factor.[6][14][15]
Lack of expected therapeutic effect. 1. Inadequate dosage. 2. Poor absorption or rapid metabolism of the drug in the specific animal model. 3. Degradation of this compound in the vehicle or feed.1. Conduct a dose-response study to determine the optimal dose for your model. 2. Perform pharmacokinetic analysis to assess the bioavailability and half-life of this compound in your animal model. 3. Prepare fresh drug formulations regularly and store them appropriately. If mixing in feed, assess the stability of this compound in the diet over the expected period of consumption.
Difficulty in measuring active GLP-1 levels due to rapid degradation. 1. Degradation of GLP-1 by DPP-4 in blood samples after collection.1. Collect blood samples into tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of GLP-1.[18]

Data Presentation

Table 1: Summary of this compound Dosages in Long-Term Rodent Studies

Animal ModelStrainConditionDosageAdministration RouteDurationReference
MouseC57BL/6JStreptozotocin-induced type 1 diabetes300 mg/kg/dayMixed in feed8 weeks[5][19]
Mousedb/dbType 2 diabetes100 mg/kg/dayOral12 weeks[2][20]
Rat-Streptozotocin-induced diabetes10 and 100 mg/kgOral gavage3 weeks[1]
Rat-Streptozotocin-induced diabetic neuropathy5 mg/kgOral15 days[3][4][5]

Table 2: Pharmacokinetic Parameters of this compound in Different Species

SpeciesHalf-life (t½)Cmax (50 mg dose, human)AUC (50 mg dose, human)Reference
Human17.1 hours62.7 ng/mL743.1 ng·hr/mL[8]
Rat3.6 hours--[2]
Dog5.2 hours--[2]
Monkey5.4 hours--[2]

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes in Rodents using Streptozotocin (STZ)

This protocol is a generalized representation based on common practices.[5][21][22][23]

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • STZ Preparation: Prepare a fresh solution of STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) immediately before use.

  • Induction:

    • Rats: A single intraperitoneal (i.p.) injection of STZ at a dose of 45-65 mg/kg.[5][22][23]

    • Mice: Multiple low-dose protocol: i.p. injection of STZ at 40-50 mg/kg for five consecutive days.[22]

  • Post-Induction Care: To prevent initial hypoglycemia, provide animals with 10% sucrose water for the first 24-48 hours after STZ injection.[22][23]

  • Confirmation of Diabetes: Measure blood glucose levels from tail vein blood 72 hours after the final STZ injection. Animals with fasting blood glucose levels >250 mg/dL are typically considered diabetic and included in the study.

  • This compound Treatment: Initiate this compound treatment as per the experimental design.

Protocol 2: Long-Term this compound Treatment in db/db Mice

This protocol is a generalized representation based on common practices.[2][3][20][24]

  • Animal Model: Male db/db mice (a model of type 2 diabetes) and their non-diabetic db/m littermates as controls.

  • Acclimatization: Acclimatize animals to the housing conditions.

  • Baseline Measurements: At an appropriate age (e.g., 8-10 weeks), record baseline body weight and blood glucose levels.

  • This compound Administration:

    • Administer this compound orally at the desired dose (e.g., 100 mg/kg/day) for the specified duration (e.g., 12 weeks).[2][20]

    • The control group receives the vehicle.

  • Monitoring:

    • Monitor body weight and food/water intake weekly.

    • Measure fasting blood glucose and HbA1c at regular intervals (e.g., every 4 weeks).

  • Endpoint Analysis: At the end of the study, collect blood and tissues for analysis of relevant biomarkers (e.g., insulin, lipids, inflammatory markers) and histological examination of target organs (e.g., pancreas, kidney, liver).

Mandatory Visualization

Gemigliptin_Signaling_Pathway This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degrades Active_GLP1 Active GLP-1 Active_GLP1->DPP4 GLP1_Receptor GLP-1 Receptor (Pancreatic β-cell) Active_GLP1->GLP1_Receptor Activates Pancreatic_alpha_cell Pancreatic α-cell Active_GLP1->Pancreatic_alpha_cell Acts on Adenylate_Cyclase Adenylate Cyclase GLP1_Receptor->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 Insulin_Secretion Increased Insulin Secretion PKA_Epac2->Insulin_Secretion Glucose_Uptake Increased Glucose Uptake (Muscle, Adipose) Insulin_Secretion->Glucose_Uptake Glucagon_Secretion Decreased Glucagon Secretion Hepatic_Glucose Decreased Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Pancreatic_alpha_cell->Glucagon_Secretion Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Mechanism of action of this compound via DPP-4 inhibition and the GLP-1 signaling pathway.

Experimental_Workflow cluster_0 Phase 1: Pre-study Preparation cluster_1 Phase 2: Study Execution cluster_2 Phase 3: Data Collection & Analysis A1 Animal Model Selection (e.g., STZ-rat, db/db mouse) A2 Pilot Dose-Ranging Study (Determine optimal this compound dose) A1->A2 A3 Protocol Finalization (IACUC Approval) A2->A3 B1 Animal Acclimatization & Baseline Measurements A3->B1 B2 Disease Induction (if applicable, e.g., STZ injection) B1->B2 B3 Randomization into Groups B2->B3 B4 Long-Term this compound Administration (Oral Gavage or Medicated Feed) B3->B4 B5 Regular Monitoring (Body Weight, Glucose, HbA1c, etc.) B4->B5 C1 Terminal Blood & Tissue Collection B5->C1 C2 Biochemical Analysis (e.g., Insulin, Lipids, GLP-1) C1->C2 C3 Histopathological Examination C1->C3 C4 Statistical Analysis & Interpretation C2->C4 C3->C4

Caption: General experimental workflow for long-term in vivo studies with this compound.

References

Investigating potential drug-drug interactions with Gemigliptin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for in vitro drug-drug interactions with Gemigliptin.

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro effect of this compound on major Cytochrome P450 (CYP) enzymes?

A1: In vitro studies have demonstrated that this compound is not an inhibitor of the major cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4.[1][2] Furthermore, it does not induce the activity of CYP1A2, CYP2C8, CYP2C9, CYP2C19, or CYP3A4.[1][2] This indicates that this compound is unlikely to alter the metabolism of co-administered drugs that are substrates of these enzymes.

Q2: Does this compound interact with P-glycoprotein (P-gp) in vitro?

A2: In vitro studies have shown that this compound does not induce P-glycoprotein (P-gp).[1][2] There is evidence of mild inhibition of P-gp-mediated transport at high concentrations, but it is considered unlikely to cause significant interactions with P-gp substrates at therapeutic concentrations.[1][2][3]

Q3: Which enzyme is primarily responsible for the metabolism of this compound?

A3: The primary enzyme responsible for the metabolism of this compound is Cytochrome P450 3A4 (CYP3A4).[2][3]

Q4: What is the inhibitory profile of this compound against its therapeutic target, dipeptidyl peptidase-4 (DPP-4)?

A4: this compound is a reversible and competitive inhibitor of the DPP-4 enzyme with a Ki value of 7.25 ± 0.67 nM.[1][4] It exhibits high selectivity for DPP-4, with over 23,000-fold selectivity against other proteases and peptidases like DPP-8 and DPP-9.[1][4]

Troubleshooting Guides

Issue 1: Unexpected Inhibition of a CYP Enzyme in an In Vitro Assay with this compound.
  • Possible Cause 1: High Concentration of this compound.

    • Troubleshooting Step: Review the concentrations of this compound used in the assay. Although therapeutic concentrations are not expected to be inhibitory, very high, non-physiological concentrations might show non-specific effects. Ensure the concentrations tested are relevant to expected clinical exposure.

  • Possible Cause 2: Assay Artifacts.

    • Troubleshooting Step: Verify the integrity of the experimental system. Check for solvent effects, stability of this compound in the incubation medium, and potential interference with the detection method. Run appropriate vehicle controls and positive controls for inhibition.

  • Possible Cause 3: Contamination of Reagents.

    • Troubleshooting Step: Ensure all reagents, including the test compound, are pure and free from contaminants that might have inhibitory activity.

Issue 2: Observing P-gp Inhibition by this compound in a Caco-2 or similar cell-based assay.
  • Possible Cause 1: High Test Concentration.

    • Troubleshooting Step: As in vitro data suggests mild inhibition at high concentrations, evaluate if the observed effect is dose-dependent and if it occurs at physiologically relevant concentrations.[1][2]

  • Possible Cause 2: Non-specific Cytotoxicity.

    • Troubleshooting Step: Assess the viability of the Caco-2 cell monolayer at the tested concentrations of this compound. Compound-induced cytotoxicity can compromise membrane integrity and lead to false-positive inhibition results.

  • Possible Cause 3: Assay Sensitivity.

    • Troubleshooting Step: Compare the observed inhibition with that of a potent P-gp inhibitor (e.g., verapamil) to contextualize the magnitude of the effect. A weak inhibition might not be clinically significant.

Data Presentation

Table 1: Summary of In Vitro Effects of this compound on Cytochrome P450 Enzymes

CYP IsoformInhibition PotentialInduction Potential
CYP1A2No Inhibition[1][2]No Induction[1][2]
CYP2A6No Inhibition[1][2]Not Reported
CYP2B6No Inhibition[1][2]Not Reported
CYP2C8Not ReportedNo Induction[1][2]
CYP2C9No Inhibition[1][2]No Induction[1][2]
CYP2C19No Inhibition[1][2]No Induction[1][2]
CYP2D6No Inhibition[1][2]Not Reported
CYP2E1No Inhibition[1][2]Not Reported
CYP3A4No Inhibition[1][2]No Induction[1][2]

Table 2: Summary of In Vitro Effects of this compound on P-glycoprotein (P-gp)

InteractionObservation
P-gp InhibitionMild inhibition at high concentrations[1][2]
P-gp InductionNo induction observed[1][2]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
  • Objective: To determine the potential of this compound to inhibit the activity of major human CYP isoforms.

  • Materials:

    • Human liver microsomes (HLMs) or recombinant human CYP enzymes.

    • This compound stock solution.

    • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

    • NADPH regenerating system.

    • Incubation buffer (e.g., potassium phosphate buffer).

    • Positive control inhibitors for each isoform.

    • LC-MS/MS system for metabolite quantification.

  • Methodology:

    • Prepare a series of dilutions of this compound in the incubation buffer.

    • Pre-incubate this compound dilutions with HLMs or recombinant enzymes in the presence of the NADPH regenerating system for a short period.

    • Initiate the reaction by adding the CYP-specific probe substrate.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction by adding a stop solution (e.g., acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells
  • Objective: To assess the potential of this compound to inhibit P-gp-mediated efflux.

  • Materials:

    • Caco-2 cells cultured on permeable supports (e.g., Transwell inserts).

    • This compound stock solution.

    • A known P-gp substrate (e.g., Digoxin, Rhodamine 123).

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Positive control P-gp inhibitor (e.g., Verapamil).

    • Scintillation counter or fluorescence plate reader.

  • Methodology:

    • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed and P-gp expression is optimal.

    • Wash the cell monolayers with transport buffer.

    • Add the P-gp substrate to the apical (A) or basolateral (B) chamber, with and without various concentrations of this compound and the positive control inhibitor.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber.

    • Quantify the amount of the P-gp substrate that has been transported.

    • Calculate the apparent permeability coefficients (Papp) for both the A-to-B and B-to-A directions.

    • Determine the efflux ratio (Papp B-A / Papp A-B). A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.

Visualizations

G cluster_0 In Vitro DDI Assessment Workflow Test Compound (this compound) Test Compound (this compound) CYP Inhibition Assay CYP Inhibition Assay Test Compound (this compound)->CYP Inhibition Assay P-gp Inhibition Assay P-gp Inhibition Assay Test Compound (this compound)->P-gp Inhibition Assay CYP Induction Assay CYP Induction Assay Test Compound (this compound)->CYP Induction Assay P-gp Induction Assay P-gp Induction Assay Test Compound (this compound)->P-gp Induction Assay Data Analysis & Risk Assessment Data Analysis & Risk Assessment CYP Inhibition Assay->Data Analysis & Risk Assessment P-gp Inhibition Assay->Data Analysis & Risk Assessment CYP Induction Assay->Data Analysis & Risk Assessment P-gp Induction Assay->Data Analysis & Risk Assessment

Caption: Workflow for in vitro drug-drug interaction assessment.

G cluster_0 This compound Metabolism by CYP3A4 This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Substrate Metabolite Metabolite CYP3A4->Metabolite Metabolism CYP3A4 Inhibitor (e.g., Ketoconazole) CYP3A4 Inhibitor (e.g., Ketoconazole) CYP3A4 Inhibitor (e.g., Ketoconazole)->CYP3A4 Inhibits

Caption: Interaction of this compound with the CYP3A4 enzyme.

G cluster_0 P-glycoprotein Efflux Pump Apical_Membrane Apical (Lumen) Cell Membrane Basolateral (Blood) Pgp P-gp Pgp_Substrate P-gp Substrate Pgp_Substrate->Pgp Efflux Gemigliptin_High_Conc This compound (High Conc.) Gemigliptin_High_Conc->Pgp Mild Inhibition

Caption: Potential mild inhibition of P-gp by high concentrations of this compound.

References

Gemigliptin Animal Trials: A Technical Support Guide to Managing and Monitoring Hypoglycemia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and monitoring for hypoglycemia during animal trials involving Gemigliptin. The following information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of observing hypoglycemia in animal models treated with this compound?

A1: this compound, as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, carries a low intrinsic risk of inducing hypoglycemia. Its mechanism of action is glucose-dependent, meaning it primarily enhances insulin secretion and suppresses glucagon release when blood glucose levels are elevated[1][2]. In preclinical studies involving various animal models, this compound has not been associated with a significant incidence of hypoglycemia when used as a monotherapy[3][4]. However, the risk may increase when this compound is used in combination with other glucose-lowering agents, such as sulfonylureas or insulin[5][6].

Q2: What are the typical signs of hypoglycemia in rodents?

A2: Recognizing hypoglycemia in rodents can be challenging as the signs are often subtle. Common indicators include lethargy, tremors, seizures, hypothermia, and a hunched posture. In more severe cases, animals may become comatose. It is crucial to monitor animals closely for any behavioral changes, especially during the initial phases of a study or after dose adjustments.

Q3: How does this compound's mechanism of action influence hypoglycemia risk?

A3: this compound inhibits the DPP-4 enzyme, which in turn prevents the degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1)[1][7]. Elevated GLP-1 levels stimulate the pancreas to release insulin and suppress glucagon secretion in a glucose-dependent manner[1][7]. This means that this compound's glucose-lowering effect is most pronounced when blood sugar is high and diminishes as glucose levels approach the normal range, thereby minimizing the risk of hypoglycemia[1][2].

Q4: Are there specific animal models that are more susceptible to hypoglycemia during this compound trials?

A4: While this compound itself has a low hypoglycemia risk, certain animal models may be more prone to developing low blood sugar. For instance, models with severe insulin deficiency, such as streptozotocin (STZ)-induced diabetic animals, might be more sensitive to any agent that modulates insulin secretion[8][9][10][11][12]. Similarly, animals that are fasted for extended periods for experimental procedures may have a lower baseline blood glucose, increasing their susceptibility[13].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected Hypoglycemia in an Animal - Incorrect dosing of this compound or co-administered drugs.- Interaction with other experimental compounds.- Prolonged fasting or reduced food intake.- Individual animal sensitivity.- Immediately confirm blood glucose level with a calibrated glucometer.- If hypoglycemic, administer oral glucose or corn syrup (1 g/kg body weight)[14]. For severe cases, a subcutaneous or intravenous dextrose solution may be necessary[14][15][16].- Temporarily remove the animal from the study and provide readily available food and water.- Review dosing calculations and administration procedures.- Assess for any other clinical signs and consult with a veterinarian.
Inconsistent Blood Glucose Readings - Improper blood sampling technique.- Malfunctioning or uncalibrated glucometer.- Stress-induced hyperglycemia in the animal during handling.- Contamination of the blood sample.- Ensure proper restraint and blood collection techniques to minimize stress.- Calibrate the glucometer regularly as per the manufacturer's instructions.- Use fresh lancets for each measurement to avoid contamination.- If readings remain inconsistent, consider using a different blood collection site or an alternative glucose measurement method.
No Apparent Effect of this compound on Blood Glucose - Incorrect dosage or formulation.- Issues with oral gavage administration (e.g., improper placement).- Animal model may be resistant to the effects of DPP-4 inhibition.- Incorrect timing of blood glucose measurement relative to drug administration.- Verify the concentration and stability of the this compound formulation.- Ensure proper oral gavage technique to confirm the dose was delivered to the stomach.- Review the experimental timeline to ensure blood glucose is measured at appropriate intervals post-dosing.- Consider using a different animal model if resistance is suspected.

Data Presentation

The following tables summarize the effects of this compound on blood glucose levels in various animal models from preclinical studies. Note that these studies did not specifically report hypoglycemia as an adverse event, but the data provides an indication of the glucose-lowering potential of this compound.

Table 1: Effect of this compound in Streptozotocin (STZ)-Induced Diabetic Rats

Study ReferenceAnimal ModelThis compound DoseDurationEffect on Blood Glucose
[8][9][11]STZ-induced diabetic rats10 mg/kg & 100 mg/kg (oral gavage)3 weeksNo significant alteration of high blood glucose levels.
[10][12]STZ-induced diabetic rats5 mg/kg (oral)72 hours and 1 monthShowed significant recovery in blood sugar.

Table 2: Effect of this compound in db/db Mice (A model of Type 2 Diabetes)

Study ReferenceAnimal ModelThis compound DoseDurationEffect on Blood Glucose
[17]db/db mice100 mg/kg/day (oral)12 weeksSuppressed elevated serum levels of advanced glycation end products (AGEs), indicative of improved long-term glycemic control.
[1]db/db miceNot specifiedNot specifiedPrevented diabetes-induced podocyte apoptosis and reduced albuminuria.

Table 3: Effect of this compound in a Western Diet-Induced Metabolic Syndrome Mouse Model

Study ReferenceAnimal ModelThis compound DoseDurationEffect on Insulin Sensitivity
[18]Western diet-fed miceSupplemented in diet4 weeksImproved insulin sensitivity as assessed by HOMA-IR and intraperitoneal insulin tolerance test.

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Rodents

Objective: To accurately measure blood glucose levels in mice or rats.

Materials:

  • Calibrated glucometer and corresponding test strips

  • Sterile lancets (25-28 gauge)

  • Alcohol swabs

  • Gauze pads

  • Restraint device appropriate for the animal size

Procedure:

  • Gently restrain the animal using an appropriate method to minimize stress.

  • Warm the tail using a heat lamp or warm water to promote blood flow.

  • Clean the distal end of the tail with an alcohol swab and allow it to dry.

  • Using a sterile lancet, make a small prick on the lateral tail vein.

  • Gently massage the tail from the base towards the tip to obtain a small drop of blood.

  • Apply the blood drop to the glucometer test strip and record the reading.

  • Apply gentle pressure to the puncture site with a gauze pad to stop any bleeding.

  • Return the animal to its cage and monitor for any signs of distress.

Protocol 2: Oral Gavage in Rodents

Objective: To administer a precise oral dose of this compound to a mouse or rat.

Materials:

  • This compound solution of the desired concentration

  • Appropriately sized oral gavage needle (flexible or rigid with a ball tip)

  • Syringe (1-3 mL)

Procedure:

  • Calculate the exact volume of the this compound solution to be administered based on the animal's body weight and the desired dose.

  • Draw the calculated volume into the syringe and attach the gavage needle.

  • Gently restrain the animal in an upright position.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

  • Advance the needle gently until it reaches the stomach. There should be no resistance. If resistance is met, withdraw the needle and restart.

  • Slowly dispense the solution from the syringe.

  • Gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.

Mandatory Visualizations

Gemigliptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pancreatic Pancreatic Beta-Cell cluster_pancreatic_alpha Pancreatic Alpha-Cell Food Intake Food Intake GLP1 Active GLP-1 Food Intake->GLP1 Stimulates Release DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate for GLP1R GLP-1 Receptor GLP1->GLP1R Binds to Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates This compound This compound This compound->DPP4 Inhibits AC Adenylyl Cyclase GLP1R->AC Activates Glucagon_Secretion Glucagon Secretion (Suppressed) GLP1R->Glucagon_Secretion Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_Secretion Insulin Secretion (Glucose-Dependent) CREB->Insulin_Secretion Promotes Hypoglycemia_Monitoring_Workflow Start Start of Experiment (this compound Administration) Monitor Regularly Monitor Animal (Behavior, Appearance) Start->Monitor Measure_BG Measure Blood Glucose (Baseline & Post-Dose) Monitor->Measure_BG End End of Monitoring Period Monitor->End Is_Hypoglycemic Is Blood Glucose < Threshold? Measure_BG->Is_Hypoglycemic Is_Hypoglycemic->Monitor No Treat_Hypo Administer Glucose/ Dextrose Solution Is_Hypoglycemic->Treat_Hypo Yes Recheck_BG Re-check Blood Glucose (15-30 min post-treatment) Treat_Hypo->Recheck_BG Is_Normal Is Blood Glucose Normalized? Recheck_BG->Is_Normal Is_Normal->Treat_Hypo No Continue_Monitoring Continue Close Monitoring Is_Normal->Continue_Monitoring Yes Document Document Event and Review Protocol Continue_Monitoring->Document Document->End Troubleshooting_Logic Observation Observe Unexpected Low Blood Glucose Reading Verify_Reading Verify with a Second Reading/Different Meter Observation->Verify_Reading Is_Confirmed Is Hypoglycemia Confirmed? Verify_Reading->Is_Confirmed Check_Dose Review Dosing Calculations and Administration Technique Is_Confirmed->Check_Dose Yes Investigate_Other Investigate Other Potential Causes (e.g., drug interactions) Is_Confirmed->Investigate_Other No (Reading Error) Is_Dose_Correct Dosing Error Identified? Check_Dose->Is_Dose_Correct Check_Animal Assess Animal's Clinical Condition and Food Intake Is_Animal_Unwell Animal Showing Other Signs of Illness? Check_Animal->Is_Animal_Unwell Is_Dose_Correct->Check_Animal No Correct_Dose Correct Dosing Protocol for Future Experiments Is_Dose_Correct->Correct_Dose Yes Veterinary_Consult Consult Veterinarian and Consider Removing Animal from Study Is_Animal_Unwell->Veterinary_Consult Yes Is_Animal_Unwell->Investigate_Other No End Resolution Correct_Dose->End Veterinary_Consult->End Investigate_Other->End

References

Gemigliptin Off-Target Effects: A Technical Support Resource for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of Gemigliptin in cell-based assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a structured question-and-answer format.

Question Potential Cause(s) Suggested Solution(s)
Why am I observing unexpected cytotoxicity in my cell line, even at concentrations where this compound should be specific for DPP-4? 1. High sensitivity of the cell line: Some cell lines may be inherently more sensitive to the compound. 2. Off-target effects: At higher concentrations, this compound may inhibit other cellular targets, leading to toxicity.[1] 3. Solubility issues: Precipitation of this compound at high concentrations in cell culture media can cause apparent toxicity.[2] 4. Contamination: Mycoplasma or other contaminants in the cell culture can exacerbate cellular stress.1. Determine the IC50 for cytotoxicity: Perform a dose-response curve to find the concentration at which 50% of cell growth is inhibited. Use concentrations well below this for your primary assays. 2. Consult off-target profiling data: Refer to kinase and protease selectivity data to identify potential off-target interactions. 3. Ensure proper solubilization: Prepare fresh stock solutions in a suitable solvent like DMSO and ensure the final concentration in the media does not exceed the solvent's tolerance for your cells (typically <0.5%). Visually inspect for precipitates.[2] 4. Regularly test for mycoplasma: Implement routine screening for mycoplasma contamination in your cell cultures.
My DPP-4 activity assay is showing inconsistent results or high background. 1. Sub-optimal assay conditions: Incorrect buffer pH, temperature, or substrate concentration can affect enzyme kinetics. 2. Reagent degradation: The DPP-4 enzyme or substrate may have degraded due to improper storage or handling. 3. Interference from test compound: this compound, at very high concentrations, might interfere with the assay's detection method (e.g., fluorescence quenching).1. Optimize assay parameters: Titrate the enzyme and substrate concentrations to find the optimal signal-to-background ratio. Ensure the assay buffer is at the correct pH and the incubation is performed at the recommended temperature (typically 37°C).[3][4][5] 2. Use fresh reagents: Aliquot and store reagents as recommended by the supplier. Avoid repeated freeze-thaw cycles. 3. Include appropriate controls: Run controls with this compound in the absence of the enzyme to check for direct interference with the detection signal.
I am not observing the expected downstream signaling effects after this compound treatment. 1. Insufficient treatment time or concentration: The duration or dose of this compound may not be adequate to elicit a measurable change in the signaling pathway. 2. Cell line context: The specific signaling pathway may not be active or responsive to DPP-4 inhibition in your chosen cell line. 3. Rapid signal transduction: The signaling event may be transient and missed at the time of analysis.1. Perform time-course and dose-response experiments: Treat cells with a range of this compound concentrations for different durations to identify the optimal conditions for observing the desired effect. 2. Select an appropriate cell model: Use a cell line known to have an active DPP-4-related signaling pathway. 3. Conduct a time-course analysis at early time points: Analyze signaling pathway activation at multiple, closely spaced time points after treatment.
How can I confirm that the observed cellular effect is due to on-target DPP-4 inhibition and not an off-target effect? 1. Lack of orthogonal validation: Relying on a single experimental approach can be misleading. 2. Absence of a negative control: Not using a structurally similar but inactive compound can make it difficult to attribute the effect to the specific on-target activity.1. Use multiple validation methods: Combine pharmacological inhibition with genetic approaches like siRNA or CRISPR-Cas9 to knockdown DPP-4 and see if the phenotype is replicated. 2. Employ a Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to DPP-4 in a cellular context.[6][7][8][9] 3. Test a less active analog: If available, use a structurally related molecule with significantly lower DPP-4 inhibitory activity as a negative control.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[10][11][12] DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control.

2. What are the known off-target effects of this compound?

This compound exhibits high selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9.[10][12] However, like many small molecule inhibitors, it has the potential to interact with other cellular targets, particularly at higher concentrations. Some studies have shown that this compound can influence signaling pathways such as PI3K/Akt and ERK/MAPK in certain cell types.[13][14] It has also been observed to have cytotoxic effects in some cancer cell lines at high doses.[1][15]

3. How can I assess the selectivity of this compound in my experiments?

To assess the selectivity of this compound, you can perform a kinase profiling assay against a panel of kinases. This will provide IC50 values and help identify potential off-target kinase interactions. Additionally, comparing the effective concentration of this compound in your cell-based assay with its IC50 for DPP-4 and other kinases can provide a therapeutic window and an indication of on-target versus off-target effects.

4. What are some key considerations for preparing this compound for cell-based assays?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells (generally below 0.5%). When diluting this compound into aqueous media, be mindful of its solubility to prevent precipitation, which can lead to inaccurate results.[2] It is recommended to prepare fresh dilutions from the stock solution for each experiment.

Quantitative Data on this compound Selectivity

The following table summarizes the inhibitory activity of this compound against its primary target, DPP-4, and its selectivity over other dipeptidyl peptidases.

TargetIC50 / KiSelectivity vs. DPP-4Reference
DPP-4 Ki: 7.25 nM-[10]
DPP-8 > 23,000-fold> 23,000-fold[12]
DPP-9 > 23,000-fold> 23,000-fold[12]
Fibroblast Activation Protein (FAP) > 41,000-fold> 41,000-fold[11]

Note: A comprehensive kinase panel screening for this compound is not publicly available in the provided search results. Researchers are encouraged to perform their own kinase profiling to assess off-target effects relevant to their specific cellular models.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available DPP-4 inhibitor screening kits.[3][4][5]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., 25 mM Tris, pH 7.4)

  • This compound stock solution (in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a 96-well plate, add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Add 25 µL of the DPP-4 enzyme solution to each well.

  • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to each well.

  • Immediately measure the fluorescence intensity at 2-minute intervals for 30-60 minutes at 37°C.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for CETSA to confirm the binding of this compound to DPP-4 in intact cells.[6][7][8][9]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-DPP-4 antibody

  • Loading control antibody (e.g., anti-GAPDH)

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Treat cells with this compound or vehicle (DMSO) for the desired time (e.g., 1 hour) at 37°C.

  • Harvest cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant (soluble protein fraction).

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-DPP-4 antibody and a loading control antibody.

  • Quantify the band intensities and plot the percentage of soluble DPP-4 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

This compound's Influence on Inflammatory Signaling

Gemigliptin_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MKK4_7 MKK4/7 TLR4->MKK4_7 JAK2 JAK2 TLR4->JAK2 NFkB NF-κB IKK->NFkB phosphorylates IκB NFkB_Inhibitor IκB NFkB_active Active NF-κB NFkB->NFkB_active JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 STAT1_3 STAT1/3 JAK2->STAT1_3 GAS GAS STAT1_3->GAS This compound This compound This compound->IKK inhibits This compound->MKK4_7 inhibits This compound->JAK2 inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes AP1->Inflammatory_Genes GAS->Inflammatory_Genes

Caption: this compound's inhibitory effect on inflammatory pathways.

Experimental Workflow for Identifying Off-Target Effects

Off_Target_Workflow cluster_screening Initial Screening cluster_validation Target Validation cluster_identification Off-Target Identification cluster_mitigation Mitigation Strategy Cell_Assay Cell-Based Phenotypic Assay (e.g., Viability, Apoptosis) Unexpected_Effect Unexpected Phenotype Observed Cell_Assay->Unexpected_Effect CETSA Cellular Thermal Shift Assay (CETSA) for DPP-4 Engagement Unexpected_Effect->CETSA siRNA DPP-4 Knockdown (siRNA/CRISPR) Unexpected_Effect->siRNA On_Target Phenotype Confirmed as On-Target CETSA->On_Target Positive Result Off_Target_Suspected Off-Target Effect Suspected CETSA->Off_Target_Suspected Negative/Ambiguous Result siRNA->On_Target Phenotype Mimicked siRNA->Off_Target_Suspected Phenotype Not Mimicked Kinase_Profiling Kinase Profiling Panel Off_Target_Suspected->Kinase_Profiling Proteomics Affinity Chromatography-Mass Spectrometry Off_Target_Suspected->Proteomics Candidate_Off_Targets Candidate Off-Targets Identified Kinase_Profiling->Candidate_Off_Targets Proteomics->Candidate_Off_Targets Dose_Optimization Optimize this compound Concentration Candidate_Off_Targets->Dose_Optimization Analog_Testing Test Structural Analogs Candidate_Off_Targets->Analog_Testing Result_Interpretation Interpret Data with Caution Dose_Optimization->Result_Interpretation Analog_Testing->Result_Interpretation

Caption: Workflow for investigating potential off-target effects.

This compound's Potential Influence on PI3K/Akt and ERK/MAPK Pathways

Gemigliptin_PI3K_ERK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival This compound This compound (potential off-target effect) This compound->Akt modulates This compound->ERK modulates

Caption: Potential modulation of PI3K/Akt and ERK/MAPK pathways.

References

Gemigliptin Bioavailability: A Technical Support Center for Overcoming Species-Specific Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers investigating the bioavailability of Gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate the challenges arising from species-specific differences in preclinical studies. Our aim is to equip you with the necessary information to conduct robust experiments and accurately interpret your findings.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower oral bioavailability of this compound in monkeys compared to rats and dogs. Is this expected?

A1: Yes, this is a known species-specific difference. The oral bioavailability of this compound has been reported to be approximately 94% in rats, 73% in dogs, and significantly lower at 26% in monkeys.[1][2] This variation is primarily attributed to differences in first-pass metabolism, particularly the activity of the Cytochrome P450 3A4 (CYP3A4) enzyme, which is the dominant enzyme responsible for this compound's metabolism.[3][4] Monkeys are known to have higher intestinal and hepatic CYP3A activity compared to rats and dogs, leading to more extensive pre-systemic metabolism and consequently, lower oral bioavailability.

Q2: What is the major metabolic pathway of this compound and the key enzyme involved?

A2: The primary metabolic pathway for this compound is hydroxylation, resulting in the formation of its major metabolite, LC15-0636.[3] The Cytochrome P450 3A4 (CYP3A4) isozyme has been identified as the principal enzyme responsible for this conversion.[3][4] LC15-0636 is also an active metabolite.

Q3: Does this compound induce or inhibit major CYP enzymes?

A3: In vitro studies have shown that this compound is not an inhibitor of CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A4.[5] It is also not an inducer of CYP1A2, 2C8, 2C9, 2C19, or 3A4.[5] This low potential for drug-drug interactions makes it a favorable candidate for combination therapies.

Q4: Are there any known transporters that significantly affect this compound's disposition?

A4: In vitro studies have indicated that this compound does not induce P-glycoprotein (P-gp).[5] While it may mildly inhibit P-gp-mediated transport at high concentrations, it is unlikely to cause significant interactions with other P-gp substrates at therapeutic concentrations.[5]

Q5: How does the gut microbiota influence this compound's bioavailability?

A5: While the direct impact of gut microbiota on this compound's metabolism is still under investigation, studies have shown that incretin-based therapies like DPP-4 inhibitors can influence the composition of the gut microbiome.[6][7] Alterations in gut microbiota can, in turn, affect drug metabolism and efficacy.[8][9] Researchers should be aware of the potential for indirect effects and consider the gut microbiome as a variable in their studies.

Data Presentation: Comparative Pharmacokinetic Parameters of this compound

The following table summarizes the key pharmacokinetic parameters of this compound across different species to facilitate a clear comparison.

ParameterRatDogMonkeyHuman
Oral Bioavailability (%) 94[1][2]73[1][2]26[1][2]>63[10]
Tmax (hours) ---1.8[10]
Elimination Half-life (hours) 3.6[1]5.2[1]5.4[1]17.1[10]
Cmax (ng/mL) ---62.7[10]
AUC (ng·h/mL) ---743.1[10]
Primary Metabolic Enzyme CYP3A-likeCYP3A-likeCYP3A-likeCYP3A4[3][4]
Major Metabolite HydroxylatedHydroxylatedHydroxylatedLC15-0636 (hydroxylated)[3]
Primary Route of Elimination Balanced urinary/fecalBalanced urinary/fecalBalanced urinary/fecalBalanced urinary/fecal[5][10]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a general procedure for conducting an in vivo pharmacokinetic study of this compound in rats following oral administration.

1. Animal Handling and Dosing:

  • Use male Sprague-Dawley rats (6-8 weeks old, 180-220g).

  • Acclimatize animals for at least 3 days prior to the experiment.

  • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Prepare the this compound formulation at the desired concentration in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Administer the formulation via oral gavage at a specific dose volume (e.g., 10 mL/kg).

2. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

3. Sample Analysis:

  • Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, for the quantification of this compound and its major metabolite (LC15-0636) in plasma.

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.

  • Process plasma samples (e.g., protein precipitation or liquid-liquid extraction) to extract the analytes.

  • Analyze the extracted samples using the validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), clearance (CL/F), and volume of distribution (Vd/F).

In Vitro Metabolism Assay Using Liver Microsomes

This protocol describes a typical procedure for assessing the metabolic stability of this compound using liver microsomes from different species.

1. Reagents and Materials:

  • Pooled liver microsomes (human, rat, dog, monkey)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • This compound stock solution (in a suitable organic solvent like DMSO, final concentration should be low to avoid enzyme inhibition)

  • Acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

2. Incubation Procedure:

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the this compound stock solution to the wells.

  • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

3. Sample Analysis:

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (this compound).

4. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear portion of the curve.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / in vitro t½) / (mg microsomal protein/mL).

Troubleshooting Guides

In Vivo Pharmacokinetic Studies
Problem Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals - Improper dosing technique (e.g., incorrect gavage placement) - Differences in food consumption post-dosing - Animal stress affecting GI motility- Ensure proper training and consistency in oral gavage technique. - Standardize the time of re-feeding after dosing. - Handle animals gently and minimize stress during the study.
Lower than expected Cmax and AUC - Poor oral absorption due to low solubility or formulation issues - High first-pass metabolism - Rapid elimination- Evaluate the physicochemical properties of this compound and optimize the formulation for better solubility and dissolution. - Investigate the contribution of first-pass metabolism by comparing oral and intravenous pharmacokinetic data. - Assess renal and hepatic clearance mechanisms.
Unexpectedly long Tmax - Delayed gastric emptying - Slow dissolution of the compound from the formulation- Consider the effect of the vehicle on gastric emptying time. - Characterize the dissolution profile of the formulation in vitro.
In Vitro Metabolism Assays (Liver Microsomes)
Problem Potential Cause Troubleshooting Steps
No or very slow metabolism of this compound - Inactive microsomes - Inactive NADPH regenerating system - Incorrect buffer pH - Low substrate concentration- Verify the activity of the liver microsomes using a known substrate for CYP3A4 (e.g., testosterone). - Prepare fresh NADPH regenerating solution. - Ensure the pH of the incubation buffer is 7.4. - Test a range of this compound concentrations.
High variability between replicate wells - Inconsistent pipetting - Incomplete mixing of reagents - Edge effects in the 96-well plate- Use calibrated pipettes and ensure proper pipetting technique. - Thoroughly mix all solutions before adding them to the wells. - Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.
Rapid disappearance of this compound at time zero - Non-enzymatic degradation - Non-specific binding to the plate or microsomal protein- Run a control incubation without the NADPH regenerating system to assess non-enzymatic degradation. - Evaluate compound recovery by comparing the peak area at time zero with a standard of the same concentration prepared in the final sample matrix.

Visualizations

Gemigliptin_Metabolic_Pathway cluster_metabolism Hepatic Metabolism This compound This compound Excretion Urinary and Fecal Excretion This compound->Excretion Unchanged CYP3A4 CYP3A4 This compound->CYP3A4 Hydroxylation Metabolite LC15-0636 (Hydroxylated Metabolite) Metabolite->Excretion CYP3A4->Metabolite

Caption: Metabolic pathway of this compound.

Experimental_Workflow_Bioavailability cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolism Study cluster_interpretation Data Interpretation Dosing Oral Dosing (Rat, Dog, Monkey) Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis_invivo LC-MS/MS Analysis (Plasma Concentration) Sampling->Analysis_invivo PK_params Pharmacokinetic Parameter Calculation Analysis_invivo->PK_params Interpretation Correlate in vitro and in vivo data to understand species differences PK_params->Interpretation Incubation Incubation with Liver Microsomes Analysis_invitro LC-MS/MS Analysis (Metabolic Stability) Incubation->Analysis_invitro Clearance Intrinsic Clearance Calculation Analysis_invitro->Clearance Clearance->Interpretation

Caption: Experimental workflow for assessing this compound bioavailability.

Troubleshooting_Logic Start Unexpected Bioavailability Result Check_Formulation Review Formulation & Physicochemical Properties Start->Check_Formulation Check_Metabolism Investigate In Vitro Metabolism Start->Check_Metabolism Check_Transporters Assess Transporter Involvement (e.g., Caco-2) Start->Check_Transporters Check_Protocol Verify In Vivo Study Protocol Start->Check_Protocol Identify_Cause Identify Root Cause Check_Formulation->Identify_Cause Check_Metabolism->Identify_Cause Check_Transporters->Identify_Cause Check_Protocol->Identify_Cause

Caption: Logical approach to troubleshooting unexpected bioavailability results.

References

Gemigliptin Solubility: A Technical Guide for High-Concentration Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of Gemigliptin in solution is a critical first step for any experiment. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing high-concentration stock solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions of this compound.[1][2][3] For this compound tartrate, dimethyl formamide is also a good option.[4]

Q2: I am observing incomplete dissolution of this compound in DMSO. What can I do?

A2: If you are facing solubility issues in DMSO, consider the following troubleshooting steps:

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power.[1]

  • Apply sonication: Sonication can help to break down powder aggregates and enhance dissolution.[2][3]

  • Gentle warming: Gently warming the solution to 37°C can aid in solubilization.[5] Avoid excessive heat, which could degrade the compound.

Q3: Can I dissolve this compound in aqueous buffers like PBS?

A3: this compound tartrate has very limited solubility in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 1 mg/mL.[4] It is not recommended to prepare high-concentration stock solutions directly in aqueous buffers.

Q4: How should I store my this compound stock solution?

A4: Store your this compound stock solution at -20°C or -80°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q5: My this compound solution appears cloudy or has precipitated after storage. What should I do?

A5: Cloudiness or precipitation upon storage, especially after refrigeration or freezing, can indicate that the solubility limit has been exceeded at that temperature. Before use, bring the vial to room temperature and sonicate until the solution is clear. If precipitation persists, it may be necessary to prepare a fresh stock solution at a slightly lower concentration.

Quantitative Solubility Data

The following table summarizes the solubility of this compound and its tartrate salt in various solvents.

Compound FormSolventSolubilityReference
This compoundDMSO98 mg/mL (200.26 mM)[1]
This compoundDMSO50 mg/mL (102.17 mM) (ultrasonication needed)[2]
This compoundDMSO122.5 mg/mL (250.33 mM) (sonication recommended)[3]
This compoundWater12 mg/mL[1]
This compoundEthanol7 mg/mL[1]
This compound (tartrate)Dimethyl Formamide~25 mg/mL[4]
This compound (tartrate)DMSO~10 mg/mL[4]
This compound (tartrate)EthanolSlightly soluble[4]
This compound (tartrate)PBS (pH 7.2)~1 mg/mL[4]

Experimental Protocols & Methodologies

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder. For a 1 mL of 100 mM stock solution, you would need 48.94 mg of this compound (Molecular Weight: 489.36 g/mol ).

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied if necessary.

  • Storage: Once a clear solution is obtained, aliquot into smaller volumes and store at -20°C or -80°C.

In Vivo Formulation Protocol

For in vivo experiments, a common formulation involves a co-solvent system. Here is an example protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final formulation, add the solvents in the following order, ensuring the solution is clear after each addition:

    • 10% DMSO (from your stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline This will result in a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[6]

Visualizing Experimental Workflows and Signaling Pathways

To further aid researchers, the following diagrams illustrate key processes.

This compound Stock Solution Preparation Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Clear Solution? vortex->check_sol sonicate Sonicate &/or Warm (37°C) check_sol->sonicate No aliquot Aliquot into Single-Use Vials check_sol->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store

Workflow for preparing this compound stock solutions.

This compound Mechanism of Action cluster_pathway DPP-4 Inhibition Pathway This compound This compound dpp4 DPP-4 Enzyme This compound->dpp4 Inhibits inactivated_incretins Inactive Incretins dpp4->inactivated_incretins Leads to incretins Incretin Hormones (GLP-1 & GIP) incretins->dpp4 Substrate for pancreas Pancreatic β-cells incretins->pancreas Stimulates insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose Opposes

Simplified signaling pathway of this compound's action.

References

Technical Support Center: Method Validation for Simultaneous Quantification of Gemigliptin and Co-administered Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the simultaneous quantification of Gemigliptin and its co-administered drugs.

Frequently Asked Questions (FAQs)

Q1: Which analytical methods are most suitable for the simultaneous quantification of this compound and co-administered drugs like Metformin or Rosuvastatin?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used and robust method for the simultaneous quantification of this compound and co-administered drugs in pharmaceutical formulations.[1][2] For higher sensitivity and selectivity, especially in biological matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.[3][4][5]

Q2: What are the typical co-administered drugs with this compound that require simultaneous analysis?

A2: this compound is often co-administered with other antidiabetic drugs or drugs for related conditions. The most common co-administered drugs that are quantified simultaneously are Metformin[2][6][7][8] and Rosuvastatin.[9][10][11]

Q3: What are the key validation parameters to consider according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for analytical methods include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][12]

Q4: How can I prepare my samples for analysis?

A4: For pharmaceutical formulations, the general procedure involves weighing and finely powdering the tablets. A portion of the powder is then dissolved in a suitable solvent, often the mobile phase or a component of it like methanol or a buffer solution, followed by sonication and filtration to remove excipients.[1] For biological samples like plasma or urine, a protein precipitation or liquid-liquid extraction step is typically required before analysis by UPLC-MS/MS.[3][4]

Troubleshooting Guides

RP-HPLC Method
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload.- Adjust the mobile phase pH to ensure the analytes are in their non-ionized form. - Use a guard column and/or wash the column with a strong solvent. - Reduce the injection volume or dilute the sample.
Poor Resolution Between this compound and Co-administered Drug Peaks - Mobile phase composition is not optimal. - Inappropriate column chemistry.- Modify the mobile phase composition by changing the solvent ratio or the type of organic modifier (e.g., acetonitrile, methanol). - Try a different column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
Retention Time Shifts - Fluctuation in mobile phase composition. - Inconsistent column temperature. - Column aging.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Equilibrate the column for a sufficient time before analysis. If the shift persists, the column may need replacement.
Baseline Noise or Drift - Contaminated mobile phase or detector. - Air bubbles in the system. - Leaks in the system.- Use fresh, high-purity solvents and filter the mobile phase. - Degas the mobile phase thoroughly. - Check all fittings and connections for leaks.
UPLC-MS/MS Method
Problem Possible Cause(s) Troubleshooting Steps
Low Signal Intensity - Inefficient ionization. - Matrix effects (ion suppression). - Improper MS/MS transition parameters.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). - Improve sample preparation to remove interfering matrix components. - Perform a compound optimization to determine the optimal precursor/product ion transition and collision energy.
High Background Noise - Contamination in the mobile phase, LC system, or mass spectrometer. - Presence of interfering compounds in the sample.- Use high-purity solvents and additives. - Clean the LC system and the ion source of the mass spectrometer. - Implement a more selective sample preparation method.
Inconsistent Results (Poor Precision) - Variability in sample preparation. - Unstable spray in the ESI source. - Fluctuations in system performance.- Automate the sample preparation process if possible. - Check the spray needle for clogs or damage. - Perform a system suitability test before each run to ensure consistent performance.

Quantitative Data Summary

Table 1: RP-HPLC Method Validation Parameters for Simultaneous Quantification of this compound and Metformin

ParameterThis compoundMetforminReference
Linearity Range (µg/mL)1 - 352 - 18
Correlation Coefficient (r²)0.9990.999
Accuracy (% Recovery)98.0 - 100.099.0 - 101.0[2]
Precision (% RSD)< 2< 2[2]
Limit of Detection (LOD) (µg/mL)14.2150.56[2]
Limit of Quantification (LOQ) (µg/mL)43.90166.85[2]

Table 2: RP-HPLC Method Validation Parameters for Simultaneous Quantification of this compound and Dapagliflozin

ParameterThis compoundDapagliflozinReference
Linearity Range (µg/mL)50 - 25010 - 50[1]
Correlation Coefficient (r²)0.99920.9999[1]
Accuracy (% Recovery)99.85 - 100.1599.85 - 100.15[1]
Precision (% RSD)< 2< 2[1]

Experimental Protocols

Detailed Methodology for RP-HPLC Method for this compound and Metformin

This protocol is a synthesized example based on published methods.[2]

  • Chromatographic System:

    • HPLC system equipped with a UV-Vis detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Detector Wavelength: 265 nm.[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 35°C.[2]

  • Mobile Phase Preparation:

    • Prepare a buffer of 20mM Ammonium Acetate in water and adjust the pH to 3.5.

    • The mobile phase consists of a mixture of the buffer and an organic modifier (e.g., Methanol:Acetonitrile in a 40:10 v/v ratio) in a 60:40 v/v ratio.[2]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound and Metformin by accurately weighing and dissolving the standards in the mobile phase or a suitable solvent like methanol.

    • Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range.

  • Sample Preparation:

    • Weigh and finely powder at least 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single tablet's content and transfer it to a volumetric flask.

    • Add a portion of the diluent (e.g., mobile phase), sonicate for 15-20 minutes to dissolve the active ingredients, and then dilute to the mark.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions to determine the concentration of this compound and Metformin.

Visualizations

Experimental_Workflow_RP_HPLC cluster_prep Preparation cluster_analysis Analysis MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardSol Standard Solution Preparation StandardSol->HPLC SampleSol Sample Preparation SampleSol->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data

Caption: RP-HPLC Experimental Workflow.

Troubleshooting_Logic Problem Analytical Problem (e.g., Poor Peak Shape) Cause Identify Potential Cause(s) (e.g., Mobile Phase pH) Problem->Cause Solution Implement Solution (e.g., Adjust pH) Cause->Solution Verify Verify Resolution Solution->Verify Verify->Problem Issue Persists End End Verify->End Resolved

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Adhering to ICH Guidelines for Gemigliptin Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for Gemigliptin in accordance with ICH guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the key ICH validation parameters to consider for a this compound HPLC assay?

According to ICH Q2(R1) guidelines, the core validation parameters for an assay of a drug substance like this compound include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] For this compound, this involves demonstrating that the analytical method can separate the main peak from degradation products formed under stress conditions (e.g., acid, alkali, oxidative, and thermal stress).[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies for this compound typically involve exposing the drug substance to the following stress conditions to evaluate the stability-indicating properties of the analytical method:[1]

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1M HCl) at an elevated temperature (e.g., 60°C).[1]

  • Alkaline Hydrolysis: Treatment with a base (e.g., 0.1M NaOH) at an elevated temperature. This compound has been shown to be significantly degraded under alkaline conditions.[1]

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. This compound is known to be susceptible to oxidative degradation.[1]

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60°C).

Q3: What is a suitable starting point for an RP-HPLC method for this compound analysis?

Several published methods can serve as a good starting point. A common approach involves:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of organic solvents and a buffer. A combination of Acetonitrile, Methanol, and water (e.g., in a 40:40:20 v/v/v ratio) is often used.[1] Another option is a buffer like 20mM Ammonium Acetate (pH 3.5) mixed with Methanol and Acetonitrile.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1][2]

  • Detection: UV detection at a wavelength where this compound has significant absorbance, such as 265 nm or 280 nm.[1]

  • Temperature: The analysis is usually performed at ambient or a controlled column temperature (e.g., 35°C).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the validation of a this compound analytical method.

Issue 1: Poor Peak Shape (Tailing or Fronting) for the this compound Peak

Possible Causes & Solutions:

Cause Solution
Secondary Silanol Interactions: Residual silanols on the silica-based C18 column can interact with the basic amine groups in the this compound structure, leading to peak tailing.1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) can suppress the ionization of silanol groups, reducing these secondary interactions.[1] 2. Use a Buffered Mobile Phase: Incorporating a buffer (e.g., ammonium acetate) can help maintain a consistent pH and improve peak shape. 3. Employ an End-Capped Column: Use a high-quality, end-capped C18 column to minimize the number of accessible silanol groups.
Column Overload: Injecting a sample with too high a concentration of this compound can lead to peak fronting.1. Reduce Sample Concentration: Dilute the sample to fall within the linear range of the method. 2. Decrease Injection Volume: Reduce the volume of the sample injected onto the column.
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to distorted peak shapes.1. Implement a Column Washing Procedure: Regularly wash the column with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained compounds. 3. Replace the Column: If the peak shape does not improve after washing, the column may need to be replaced.
Issue 2: Inadequate Resolution Between this compound and its Degradation Products

Possible Causes & Solutions:

Cause Solution
Suboptimal Mobile Phase Composition: The mobile phase may not have the appropriate eluotropic strength to separate the degradants from the main peak.1. Optimize the Organic Solvent Ratio: Systematically vary the ratio of organic solvents (e.g., acetonitrile and methanol) to water to improve separation. 2. Change the Organic Solvent: If resolution is still poor, consider switching to a different organic solvent (e.g., from methanol to acetonitrile or vice versa) as this can alter the selectivity of the separation.
Inappropriate Column Chemistry: The C18 stationary phase may not provide sufficient selectivity for the separation.1. Try a Different C18 Column: Different brands of C18 columns can have varying surface chemistries, which may improve resolution. 2. Consider a Different Stationary Phase: If C18 is not effective, a phenyl-hexyl or a polar-embedded phase column could offer different selectivity.
Gradient Elution Required: An isocratic method may not be sufficient to resolve all degradation products, especially if they have a wide range of polarities.1. Develop a Gradient Method: Start with a lower percentage of organic solvent and gradually increase it over the course of the run. This can help to sharpen peaks and improve the resolution of late-eluting compounds.
Issue 3: High Variability in Precision (Repeatability and Intermediate Precision)

Possible Causes & Solutions:

Cause Solution
Inconsistent Sample Preparation: Variations in weighing, dilution, or extraction can lead to high variability in the results.1. Standardize the Sample Preparation Protocol: Ensure that all analysts are following the same detailed standard operating procedure (SOP). 2. Use Calibrated Equipment: Regularly calibrate balances, pipettes, and other volumetric glassware. 3. Ensure Complete Dissolution: Use sonication or vortexing to ensure that the this compound is fully dissolved in the diluent.[3]
HPLC System Issues: Problems with the pump, injector, or detector can introduce variability.1. Perform System Suitability Tests (SST): Before each run, perform SSTs to ensure the system is operating correctly. Key SST parameters include retention time, peak area, tailing factor, and theoretical plates. 2. Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump. 3. Check for Leaks: Inspect the system for any leaks that could cause fluctuations in flow rate.
Sample and Standard Instability: Degradation of the analyte in the prepared solutions can lead to inconsistent results over time.1. Evaluate Solution Stability: As part of the method validation, assess the stability of the sample and standard solutions over the expected analysis time. 2. Prepare Fresh Solutions: If instability is observed, prepare fresh solutions more frequently.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to assess the stability-indicating nature of an analytical method.[1]

  • Preparation of Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol) to obtain a concentration of 1000 µg/mL.

  • Acid Degradation:

    • Take 1 mL of the stock solution and add 2 mL of 0.1M HCl.

    • Heat the solution at 60°C for 1 hour.

    • Cool the solution and neutralize it with 0.1M NaOH.

    • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Alkaline Degradation:

    • Take 1 mL of the stock solution and add 2 mL of 0.1M NaOH.

    • Heat the solution at 60°C for 1 hour.

    • Cool the solution and neutralize it with 0.1M HCl.

    • Dilute the final solution with the mobile phase to a suitable concentration.

  • Oxidative Degradation:

    • Take 1 mL of the stock solution and add 2 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute the final solution with the mobile phase to a suitable concentration.

  • Thermal Degradation:

    • Expose the solid this compound powder to dry heat at 60°C for a specified period (e.g., 24 hours).

    • After exposure, prepare a solution of a known concentration in the mobile phase.

  • Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the area of the main this compound peak.

Protocol 2: Validation of Linearity

This protocol describes the procedure for establishing the linearity of the analytical method for this compound.

  • Preparation of Standard Stock Solution: Prepare a stock solution of this compound of a known high concentration (e.g., 1000 µg/mL) in the mobile phase.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. For an assay, this is typically 80% to 120% of the test concentration. For example, for a target concentration of 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL. One study reported a linear range of 50-300 µg/mL.[1] Another study showed linearity in the range of 1-35 µg/mL.[2]

  • Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Data Analysis:

    • Record the peak area for each injection.

    • Plot a graph of the mean peak area versus the concentration of this compound.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²). The correlation coefficient should typically be ≥ 0.999.

Quantitative Data Summary

The following tables summarize typical validation data for a this compound RP-HPLC method.

Table 1: Linearity and Range

ParameterResult (Example 1)[1]Result (Example 2)[2]Result (Example 3)
Linearity Range50 - 300 µg/mL1 - 35 µg/mL1 - 25 µg/mL
Correlation Coefficient (r²)0.9970.999> 0.999
Regression Equationy = 9.074x + 39.50Not ReportedNot Reported

Table 2: Accuracy (Recovery)

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery[1]
80%8079.899.75%
100%100100.2100.20%
120%120120.6100.50%

Acceptance criteria for recovery are typically between 98.0% and 102.0%.

Table 3: Precision (%RSD)

Precision TypeConcentration (µg/mL)%RSD (Example 1)[1]
Repeatability (Intra-day)100< 2.0%
Intermediate Precision (Inter-day)100< 2.0%

%RSD: Relative Standard Deviation. Acceptance criteria are typically ≤ 2.0%.

Table 4: LOD and LOQ

ParameterResult (Example 1)[1]Result (Example 2)
Limit of Detection (LOD)14.36 µg/mL14.21 µg/mL
Limit of Quantitation (LOQ)43.53 µg/mL43.90 µg/mL

Visualizations

ICH_Validation_Workflow cluster_Planning 1. Planning & Protocol Development cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting P1 Define Analytical Procedure P2 Select Validation Parameters (ICH Q2) P1->P2 P3 Set Acceptance Criteria P2->P3 E1 Prepare Standards & Samples P3->E1 E2 Perform Specificity (Forced Degradation) E3 Analyze Linearity & Range E4 Determine Accuracy & Precision E5 Establish LOD & LOQ E6 Assess Robustness D1 Collect & Process Data E6->D1 D2 Compare Results to Acceptance Criteria D1->D2 D3 Prepare Validation Report D2->D3

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 4? Start->Check_pH Adjust_pH Lower pH to ~3.0 with Acid Check_pH->Adjust_pH No Check_Column Is Column Old or Contaminated? Check_pH->Check_Column Yes Adjust_pH->Check_Column Wash_Column Wash Column with Strong Solvent Check_Column->Wash_Column Yes Check_Overload Is Sample Concentration High? Check_Column->Check_Overload No Replace_Column Replace Column Wash_Column->Replace_Column Still Tailing End Peak Shape Improved Wash_Column->End Improved Replace_Column->End Dilute_Sample Dilute Sample & Re-inject Check_Overload->Dilute_Sample Yes Check_Overload->End No Dilute_Sample->End

Caption: Troubleshooting Logic for this compound Peak Tailing.

References

Validation & Comparative

Head-to-Head Clinical Trial of Gemigliptin vs. Sitagliptin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes mellitus (T2DM), Gemigliptin and Sitagliptin have emerged as prominent therapeutic options. This guide provides a detailed comparison of their clinical performance based on head-to-head trial data, offering valuable insights for researchers, scientists, and drug development professionals.

Efficacy in Glycemic Control

A pivotal 24-week, double-blind, randomized, active-controlled trial involving 425 Asian patients with T2DM inadequately controlled with metformin monotherapy demonstrated the non-inferiority of this compound to Sitagliptin in improving glycemic control.[1][2] Patients were randomized to receive either this compound 50 mg once daily (qd), this compound 25 mg twice daily (bid), or Sitagliptin 100 mg qd as an add-on to their ongoing metformin therapy.[1][2]

The primary endpoint, the change in HbA1c from baseline, was comparable between the this compound 50 mg qd and Sitagliptin 100 mg qd groups.[1][2] Furthermore, a similar proportion of patients in both groups achieved the therapeutic target of HbA1c <7%.[1][2]

Efficacy EndpointThis compound 50 mg qd + MetforminSitagliptin 100 mg qd + MetforminThis compound 25 mg bid + Metformin
Mean Change in HbA1c from Baseline at Week 24 -0.77% ± 0.8%[1]-0.80% ± 0.85%[1]-0.81%
Proportion of Patients Achieving HbA1c <7% at Week 24 54.07%[1][2]48.87%[1][2]50%[1][2]

In a 52-week extension of this study, patients who continued on this compound 50 mg qd showed a sustained reduction in HbA1c.[3] Notably, patients who were switched from Sitagliptin 100 mg qd to this compound 50 mg qd experienced a further, albeit small, reduction in HbA1c, suggesting a potential for improved glycemic control with this compound in some patients.[3]

Impact on Glycemic Variability

A separate study in drug-naïve T2DM patients investigated the effects of initial combination therapy with metformin and either this compound, Sitagliptin, or Glimepiride on glycemic variability. After 12 weeks, both this compound and Sitagliptin demonstrated significantly lower mean amplitude of glycemic excursions (MAGE) compared to Glimepiride.[4] Importantly, the standard deviation of mean glucose was significantly lower in the this compound group compared to both the Sitagliptin and Glimepiride groups, indicating a more stable glycemic profile with this compound.[4]

Glycemic Variability Parameter (at 12 weeks)This compound 50 mg + MetforminSitagliptin 100 mg + MetforminGlimepiride 2 mg + Metformin
Mean HbA1c Reduction from Baseline -2.75%[4]-2.24%[4]-2.75%[4]
Standard Deviation of Mean Glucose Significantly lower vs. Sitagliptin and Glimepiride[4]--

Safety and Tolerability Profile

Throughout the 24-week head-to-head trial, this compound was well-tolerated, with an adverse event profile comparable to that of Sitagliptin.[1][2] There was no increased risk of adverse effects observed with this compound compared to Sitagliptin.[1][2]

Pharmacological Profile

Preclinical studies have highlighted that this compound is a potent, selective, and long-acting DPP-4 inhibitor.[3][5] In animal models, this compound demonstrated a more potent DPP-4 inhibitory effect over a 24-hour period compared to Sitagliptin at the same dose.[5][6] This is attributed to its rapid attachment to and slow dissociation from the DPP-4 enzyme.[3]

Experimental Protocols

24-Week, Randomized, Double-Blind, Active-Controlled Trial

  • Objective: To assess the efficacy and safety of this compound compared to Sitagliptin as an add-on therapy to metformin in patients with T2DM.[1][2]

  • Study Population: 425 Asian patients with T2DM inadequately controlled with metformin alone.[1][2]

  • Intervention: Patients were randomized to one of three treatment arms for 24 weeks:

    • This compound 50 mg once daily + Metformin

    • This compound 25 mg twice daily + Metformin

    • Sitagliptin 100 mg once daily + Metformin[1][2]

  • Primary Endpoint: Change in HbA1c from baseline to week 24.[1]

  • Secondary Endpoints: Proportion of patients achieving HbA1c <7%, changes in fasting plasma glucose (FPG), postprandial glucose, and oral glucose tolerance test (OGTT) parameters.[1]

  • Safety Assessments: Monitoring and recording of all adverse events.[1]

52-Week Extension Study

  • Objective: To evaluate the long-term efficacy and safety of this compound and the effect of switching from Sitagliptin to this compound.[7]

  • Study Design: A 28-week extension of the initial 24-week trial.[7]

  • Intervention:

    • The Sitagliptin 100 mg qd group was switched to this compound 50 mg qd.

    • The this compound 25 mg bid group was switched to this compound 50 mg qd.

    • The this compound 50 mg qd group continued on the same treatment.[7]

  • Efficacy and Safety Assessments: Similar to the initial 24-week trial, with assessments at week 52.[7]

Signaling Pathway and Experimental Workflow

cluster_0 DPP-4 Inhibition and Glycemic Control cluster_1 DPP-4 Inhibitors Ingestion Food Intake Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins This compound This compound This compound->DPP4 Inhibition Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (Glucose-dependent) Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake by Peripheral Tissues Insulin->Glucose_Uptake Liver Liver Glucagon->Liver Hepatic_Glucose ↓ Hepatic Glucose Production Blood_Glucose ↓ Blood Glucose

Caption: Mechanism of action of DPP-4 inhibitors.

cluster_0 Head-to-Head Clinical Trial Workflow cluster_1 24-Week Treatment Period cluster_2 28-Week Extension Period Screening Patient Screening (T2DM on Metformin) Randomization Randomization (n=425) Screening->Randomization Arm_Gemi50 This compound 50 mg qd + Metformin Randomization->Arm_Gemi50 Arm_Gemi25 This compound 25 mg bid + Metformin Randomization->Arm_Gemi25 Arm_Sita100 Sitagliptin 100 mg qd + Metformin Randomization->Arm_Sita100 Endpoint_24wk Primary Endpoint Assessment (Week 24) Arm_Gemi50->Endpoint_24wk Arm_Gemi25->Endpoint_24wk Arm_Sita100->Endpoint_24wk Arm_Gemi50_Cont Continue This compound 50 mg qd Endpoint_24wk->Arm_Gemi50_Cont Arm_Gemi25_Switch Switch to This compound 50 mg qd Endpoint_24wk->Arm_Gemi25_Switch Arm_Sita_Switch Switch to This compound 50 mg qd Endpoint_24wk->Arm_Sita_Switch Endpoint_52wk Final Assessment (Week 52) Arm_Gemi50_Cont->Endpoint_52wk Arm_Gemi25_Switch->Endpoint_52wk Arm_Sita_Switch->Endpoint_52wk

Caption: Workflow of the comparative clinical trial.

References

Comparative Efficacy of Gemigliptin and Vildagliptin in Type 2 Diabetes Mellitus: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy and safety of two dipeptidyl peptidase-4 (DPP-4) inhibitors, Gemigliptin and Vildagliptin, for the management of type 2 diabetes mellitus (T2DM). The information is compiled from clinical trial data to support researchers, scientists, and drug development professionals in their understanding of these therapeutic agents.

Introduction and Mechanism of Action

This compound and Vildagliptin are oral antihyperglycemic agents that belong to the DPP-4 inhibitor class.[1][2] Their primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3]

By inhibiting DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP.[1][3] This enhancement of the incretin system leads to several glucose-lowering effects in a glucose-dependent manner:

  • Stimulation of insulin secretion from pancreatic β-cells.[1]

  • Suppression of glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[1][3]

This mechanism improves glycemic control with a low intrinsic risk of hypoglycemia, as the effects are dependent on plasma glucose levels.[3][4]

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Inhibition Pathway cluster_2 Therapeutic Outcomes Food Intake Food Intake Gut Gut Food Intake->Gut stimulates Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Gut->Incretin Hormones (GLP-1, GIP) releases DPP4_Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP4_Enzyme is degraded by Pancreas Pancreas Incretin Hormones (GLP-1, GIP)->Pancreas acts on Inactive Incretins Inactive Incretins DPP4_Enzyme->Inactive Incretins This compound / Vildagliptin This compound / Vildagliptin This compound / Vildagliptin->DPP4_Enzyme inhibits Insulin Secretion ↑ Insulin Secretion Pancreas->Insulin Secretion Glucagon Secretion ↓ Glucagon Secretion Pancreas->Glucagon Secretion Improved Glycemic Control Improved Glycemic Control Insulin Secretion->Improved Glycemic Control Liver Liver Glucagon Secretion->Liver regulates Hepatic Glucose Production ↓ Hepatic Glucose Production Liver->Hepatic Glucose Production Hepatic Glucose Production->Improved Glycemic Control

Caption: DPP-4 Inhibitor Signaling Pathway.

Comparative Clinical Efficacy

A key head-to-head, multicenter, randomized, open-label, 24-week, non-inferiority phase 3 trial was conducted to directly compare the efficacy of this compound and Vildagliptin as add-on therapies in patients with T2DM inadequately controlled with metformin.[5][6] The study concluded that the clinical efficacy of this compound (50 mg once daily) was similar to that of Vildagliptin (100 mg total daily dose, administered as 50 mg twice daily).[5]

Table 1: Efficacy Outcomes at 24 Weeks (Add-on to Metformin)

Parameter This compound 50 mg QD Vildagliptin 50 mg BID Statistical Significance
Baseline Mean HbA1c Comparable between groups Comparable between groups N/A
Mean HbA1c Change -0.77% ± 1.17% -0.79% ± 1.11% Not Statistically Significant

| Non-inferiority | Confirmed (p<0.001) | N/A | N/A |

Data sourced from a phase 3 non-inferiority trial.[5]

Safety and Tolerability Profile

In the same comparative trial, both this compound and Vildagliptin were found to be well-tolerated.[5] The incidence of adverse events, including the key risk of hypoglycemia, was low and comparable between the two treatment arms.

Table 2: Safety and Tolerability Data at 24 Weeks

Event Type This compound 50 mg QD Vildagliptin 50 mg BID Statistical Significance
Patients with Symptomatic Hypoglycemia 3 patients (1.4%) 4 patients (1.8%) Not Statistically Significant
Total Symptomatic Hypoglycemia Events 5 events 6 events Not Statistically Significant
Severe Hypoglycemia Events 0 0 N/A
Total Adverse Events (AEs) 34 30 Not Statistically Significant

| Serious Adverse Events (SAEs) | Data points to 4 SAEs total across 49 patients in the study, but specific group allocation is not detailed.[5] | Data points to 4 SAEs total across 49 patients in the study, but specific group allocation is not detailed.[5] | N/A |

Data sourced from a phase 3 non-inferiority trial.[5]

Experimental Protocols

The primary data for this comparison is derived from a multicenter, comparative, two-arm, randomized (1:1), open-label, 24-week non-inferiority trial.[5][6]

Key Methodologies:

  • Study Population: The trial enrolled 443 male and female patients, aged 18-75, with T2DM inadequately controlled by metformin.[5][6] Key inclusion criteria included an HbA1c level between 7.0% and 9.5% and a stable metformin dose of ≥1500 mg daily.[5][7]

  • Intervention: Patients were randomized to receive either this compound 50 mg once daily or Vildagliptin 50 mg twice daily, as an add-on to their existing metformin therapy.[6]

  • Primary Endpoint: The primary objective was to compare the change in HbA1c from baseline to week 24 between the two groups.[5][7]

  • Secondary Endpoints: Secondary objectives included assessing safety and tolerability by monitoring the number of patients experiencing hypoglycemia, adverse events (AEs), and serious adverse events (SAEs).[6][7]

  • Study Visits: The protocol included a 2-week screening period, followed by randomization at Week 0. Subsequent efficacy and safety evaluations were conducted at Week 12 and Week 24.[6]

G cluster_screening Screening Phase (Week -2) cluster_randomization Randomization (Week 0) cluster_treatment Treatment & Follow-up Screening Patient Screening (N=590) - T2DM on Metformin - 7% < HbA1c < 9.5% Randomization Randomization (N=443) Screening->Randomization Gemigliptin_Arm This compound 50mg QD + Metformin (n=220) Randomization->Gemigliptin_Arm Vildagliptin_Arm Vildagliptin 50mg BID + Metformin (n=223) Randomization->Vildagliptin_Arm Visit_12 Week 12 Visit - Efficacy Evaluation - Safety Evaluation Gemigliptin_Arm->Visit_12 Vildagliptin_Arm->Visit_12 Visit_24 Week 24 Visit - Primary Endpoint Analysis - Final Safety Evaluation Visit_12->Visit_24 Visit_12->Visit_24

Caption: Clinical Trial Experimental Workflow.

Conclusion

Based on head-to-head clinical trial data, this compound 50 mg once daily demonstrates non-inferior glycemic control compared to Vildagliptin 50 mg twice daily when used as an add-on therapy to metformin in patients with type 2 diabetes.[5] Both treatments exhibit a comparable and favorable safety profile, with a low incidence of hypoglycemia and other adverse events.[5] These findings suggest that this compound is an equally effective and safe alternative to Vildagliptin within the DPP-4 inhibitor class for this patient population.

References

A Comparative Analysis of Gemigliptin and Linagliptin for Type 2 Diabetes Mellitus in Patients with Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the therapeutic landscape for type 2 diabetes mellitus (T2DM) complicated by renal impairment, the choice of a dipeptidyl peptidase-4 (DPP-4) inhibitor is a critical decision. This guide provides an objective comparison of two prominent DPP-4 inhibitors, Gemigliptin and Linagliptin, with a focus on their efficacy, safety, and pharmacokinetic profiles in this vulnerable patient population, supported by experimental data.

Executive Summary

Both this compound and Linagliptin have demonstrated comparable efficacy and safety profiles in managing T2DM in patients with moderate to severe renal impairment. The GUARD study and its 40-week extension, a key head-to-head trial, found no significant differences in glycemic control or the incidence of adverse events between the two drugs over a 52-week period.[1][2][3] Both medications offer the significant clinical advantage of not requiring dose adjustments in patients with impaired kidney function.[4][5][6][7]

Glycemic Efficacy

Clinical evidence, primarily from the GUARD study extension, indicates that both this compound and Linagliptin achieve significant reductions in HbA1c levels in T2DM patients with moderate to severe renal impairment. After 52 weeks of treatment, the adjusted mean change from baseline in HbA1c was a reduction of 1.00% for the this compound group and 0.65% for the Linagliptin group, with no statistically significant difference between them (P = 0.148).[1][2][3]

Table 1: Comparison of Glycemic Efficacy in Patients with Renal Impairment (52-Week Data)

ParameterThis compound 50 mgLinagliptin 5 mgP-value (between groups)
Adjusted Mean Change in HbA1c from Baseline-1.00% ± 0.21%-0.65% ± 0.22%0.148

Data from the 40-week extension of the GUARD randomized study.[1][2][3]

Safety and Tolerability

The overall safety profiles of this compound and Linagliptin are similar in patients with renal impairment. The GUARD study extension reported comparable rates of adverse events between the two treatment groups.[1][2] Importantly, the risk of hypoglycemia, a significant concern in this patient population, was also similar for both drugs.[1][2]

Table 2: Overview of Safety Profile in Patients with Renal Impairment

Adverse Event ProfileThis compoundLinagliptin
Overall Adverse EventsSimilar rates reported[1][2]Similar rates reported[1][2]
HypoglycemiaSimilar risk[1][2]Similar risk[1][2]
Renal Function (eGFR)No significant difference in change from baseline compared to Linagliptin[1][2]No significant difference in change from baseline compared to this compound[1][2]
AlbuminuriaBoth drugs had little effect on urinary albumin excretion[1][2]Both drugs had little effect on urinary albumin excretion[1][2]

Pharmacokinetics in Renal Impairment

The pharmacokinetic properties of both drugs support their use without dose adjustment in patients with renal insufficiency.

This compound: Renal impairment has a modest effect on the disposition of this compound.[4][8] Studies have shown that in patients with mild, moderate, severe, and end-stage renal disease (ESRD), the mean area under the time-plasma concentration curve (AUC) of this compound increased by 1.20, 2.04, 1.50, and 1.66-fold, respectively, compared to individuals with normal renal function.[4][8] Despite these changes, no dose adjustment is recommended based on the exposure-response relationship.[4][8] Hemodialysis has a negligible impact on its removal.[4][8]

Linagliptin: Linagliptin is primarily eliminated via a hepatobiliary route, with only about 5% excreted through the kidneys.[9] Consequently, renal impairment has a minor effect on its pharmacokinetics.[10][11] Studies have demonstrated that there is no need for dose adjustment for Linagliptin in patients with any degree of renal impairment, including those with ESRD.[5][7][9]

Signaling Pathway and Mechanism of Action

Both this compound and Linagliptin are inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme. By inhibiting DPP-4, they prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately resulting in improved glycemic control.

DPP4_Inhibition_Pathway cluster_0 Gut cluster_1 Pancreas Food_Intake Food Intake Incretins GLP-1 & GIP (Incretin Hormones) Food_Intake->Incretins stimulates release Insulin Insulin Release (β-cells) Incretins->Insulin stimulates Glucagon Glucagon Release (α-cells) Incretins->Glucagon inhibits DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme is inactivated by Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose leads to Glucagon->Blood_Glucose raises (inhibited effect) Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites Gemigliptin_Linagliptin This compound or Linagliptin Gemigliptin_Linagliptin->DPP4_Enzyme inhibit

Caption: Mechanism of action of DPP-4 inhibitors.

Experimental Protocols

The findings presented in this guide are primarily based on the GUARD (this compound efficacy and safety study in type 2 diabetes patients with renal impairment) study and its extension.

GUARD Study and Extension: A Brief Overview

  • Study Design: The initial 12-week study was a randomized, placebo-controlled, double-blind, phase IIIb trial. The subsequent 40-week extension was an active-controlled, double-dummy study.[1][2][12]

  • Participants: Patients with T2DM and moderate to severe renal impairment (eGFR 15 to 59 mL/min/1.73 m²) and an HbA1c level of 7% to 11% were enrolled.[1][2]

  • Intervention: In the initial 12-week study, patients received either 50 mg of this compound or a placebo.[1][2][12] In the 40-week extension, the this compound group continued their treatment, while the placebo group was switched to 50 mg of Linagliptin.[1][2][12]

  • Primary Endpoint: The primary endpoint for the extension study was the change in HbA1c from baseline to week 52.[13]

  • Secondary Endpoints: Included changes in fasting plasma glucose, fructosamine, glycated albumin, eGFR, and urinary albumin-to-creatinine ratio (UACR).[1][2][13] Safety and tolerability were assessed throughout the study.

GUARD_Study_Workflow cluster_screening Screening & Enrollment cluster_main_study Main Study (12 Weeks) cluster_extension_study Extension Study (40 Weeks) Patient_Population T2DM Patients with Moderate to Severe Renal Impairment (eGFR 15-59, HbA1c 7-11%) Randomization Randomization Patient_Population->Randomization Gemigliptin_Group_Main This compound 50mg (N=66) Randomization->Gemigliptin_Group_Main Placebo_Group_Main Placebo (N=66) Randomization->Placebo_Group_Main Endpoint_12_Weeks 12-Week Assessment: HbA1c, Safety, etc. Gemigliptin_Group_Main->Endpoint_12_Weeks Placebo_Group_Main->Endpoint_12_Weeks Gemigliptin_Group_Ext Continue this compound 50mg (N=50) Endpoint_12_Weeks->Gemigliptin_Group_Ext Linagliptin_Group_Ext Switch to Linagliptin 5mg (N=52) Endpoint_12_Weeks->Linagliptin_Group_Ext Endpoint_52_Weeks 52-Week Final Assessment: HbA1c, Safety, Renal Function Gemigliptin_Group_Ext->Endpoint_52_Weeks Linagliptin_Group_Ext->Endpoint_52_Weeks

Caption: Workflow of the GUARD study and its extension.

Conclusion

References

A Head-to-Head Comparison of Gemigliptin and Dapagliflozin in Glycemic Control

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of type 2 diabetes mellitus (T2DM) management, clinicians and researchers are continually evaluating the comparative efficacy of various therapeutic agents. This guide provides a detailed comparison of two prominent oral hypoglycemic agents, Gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, on glycemic control. The following sections present quantitative data from key clinical trials, detailed experimental protocols, and visualizations of their mechanisms of action and study workflows.

Quantitative Data Presentation

The following tables summarize the key findings from head-to-head and combination therapy clinical trials involving this compound and Dapagliflozin, offering a clear comparison of their effects on various glycemic and metabolic parameters.

Table 1: Head-to-Head Comparison of this compound and Dapagliflozin (STABLE II Study)

ParameterThis compound (50 mg/day)Dapagliflozin (10 mg/day)Between-Group DifferenceP-value
Change in HbA1c from baseline (%) -1.3 ± 0.1-1.0 ± 0.1-0.240.079
Change in Mean Amplitude of Glycemic Excursions (MAGE) (mg/dL) -27.2 ± 4.4-7.9 ± 4.9-19.20.002
Change in Standard Deviation (SD) of glucose (mg/dL) Significantly greater reduction with this compound<0.05
Change in Coefficient of Variation (CV) of glucose (%) Significantly greater reduction with this compound<0.05
Change in Body Weight (kg) +0.3 ± 0.5-2.2 ± 0.4<0.001

Table 2: Dual Add-on Therapy to Metformin (SOLUTION 2 Study)

ParameterThis compound + Dapagliflozin + MetforminThis compound + MetforminDapagliflozin + MetforminP-value (vs. Dual Add-on)
Change in HbA1c from baseline (%) -1.34-0.90-0.78<0.01
Responder Rate (HbA1c <7%) 84.9%55.3%49.3%NA
Responder Rate (HbA1c <6.5%) 56.6%32.2%15.3%NA

Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for the critical appraisal of the evidence.

STABLE II Study Protocol
  • Study Design: A 12-week, randomized, open-label, active-controlled, multicenter study.

  • Participant Population: 71 patients with type 2 diabetes who were either drug-naïve or inadequately controlled with metformin monotherapy.

  • Intervention: Participants were randomized to receive either this compound 50 mg daily (n=35) or Dapagliflozin 10 mg daily (n=36) for 12 weeks.

  • Primary Efficacy Endpoint: The change in Mean Amplitude of Glycemic Excursions (MAGE) from baseline to 12 weeks, as measured by a 6-day continuous glucose monitoring (CGM) system.

  • Secondary Efficacy Endpoints: Changes in other glycemic variability parameters such as standard deviation (SD) and coefficient of variation (CV) of glucose, as well as changes in HbA1c and fasting plasma glucose.

  • Safety Assessment: Monitoring of adverse events, including hypoglycemia, urinary tract infections, and genital infections.

SOLUTION 2 Study Protocol
  • Study Design: A 24-week, randomized, double-blind, double-dummy, active-controlled, parallel-group, phase 3 study.

  • Participant Population: 469 T2DM patients with inadequate glycemic control on a stable dose of metformin for at least 8 weeks.

  • Intervention: Patients were randomized into three groups:

    • Dual add-on: this compound + Dapagliflozin + Metformin (n=157)

    • Single add-on: this compound + Metformin (n=156)

    • Single add-on: Dapagliflozin + Metformin (n=156)

  • Primary Efficacy Endpoint: The change in HbA1c levels from baseline at week 24.

  • Safety Assessment: Incidence of adverse events, with a focus on hypoglycemia, urinary tract infections, and genital infections.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and study designs aid in the comprehensive understanding of the comparison.

Signaling Pathways

Signaling_Pathways cluster_this compound This compound (DPP-4 Inhibitor) Pathway cluster_dapagliflozin Dapagliflozin (SGLT2 Inhibitor) Pathway Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degradation Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells Inhibits This compound This compound This compound->DPP-4 Enzyme Inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Lowers Blood Glucose Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Glucagon Secretion->Glucose Homeostasis Raises Blood Glucose Glomerular Filtration Glomerular Filtration Glucose in Proximal Tubule Glucose in Proximal Tubule Glomerular Filtration->Glucose in Proximal Tubule SGLT2 Transporter SGLT2 Transporter Glucose in Proximal Tubule->SGLT2 Transporter Glucose Reabsorption Glucose Reabsorption SGLT2 Transporter->Glucose Reabsorption Urinary Glucose Excretion Urinary Glucose Excretion SGLT2 Transporter->Urinary Glucose Excretion Blocks reabsorption Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Transporter Inhibits Bloodstream Bloodstream Glucose Reabsorption->Bloodstream Returns glucose to blood Lowered Blood Glucose Lowered Blood Glucose Urinary Glucose Excretion->Lowered Blood Glucose

Caption: Mechanisms of action for this compound and Dapagliflozin.

Experimental Workflow: STABLE II Study

STABLE_II_Workflow Patient Screening Patient Screening Baseline Assessment Baseline Assessment Patient Screening->Baseline Assessment Randomization Randomization This compound Group This compound Group Randomization->this compound Group Dapagliflozin Group Dapagliflozin Group Randomization->Dapagliflozin Group This compound Group (n=35) This compound Group (n=35) Dapagliflozin Group (n=36) Dapagliflozin Group (n=36) 12-Week Treatment Period 12-Week Treatment Period Final Assessment (Week 12) Final Assessment (Week 12) 12-Week Treatment Period->Final Assessment (Week 12) Baseline Assessment->Randomization Data Analysis Data Analysis Final Assessment (Week 12)->Data Analysis This compound Group->12-Week Treatment Period Dapagliflozin Group->12-Week Treatment Period

Caption: Workflow of the STABLE II clinical trial.

Experimental Workflow: SOLUTION 2 Study

SOLUTION_2_Workflow Patient Screening (on Metformin) Patient Screening (on Metformin) Baseline Assessment Baseline Assessment Patient Screening (on Metformin)->Baseline Assessment Randomization Randomization Group 1: this compound + Dapagliflozin + Metformin (n=157) Group 1: this compound + Dapagliflozin + Metformin (n=157) Randomization->Group 1: this compound + Dapagliflozin + Metformin (n=157) Group 2: this compound + Metformin (n=156) Group 2: this compound + Metformin (n=156) Randomization->Group 2: this compound + Metformin (n=156) Group 3: Dapagliflozin + Metformin (n=156) Group 3: Dapagliflozin + Metformin (n=156) Randomization->Group 3: Dapagliflozin + Metformin (n=156) 24-Week Treatment Period 24-Week Treatment Period Group 1: this compound + Dapagliflozin + Metformin (n=157)->24-Week Treatment Period Group 2: this compound + Metformin (n=156)->24-Week Treatment Period Group 3: Dapagliflozin + Metformin (n=156)->24-Week Treatment Period Final Assessment (Week 24) Final Assessment (Week 24) 24-Week Treatment Period->Final Assessment (Week 24) Baseline Assessment->Randomization Data Analysis Data Analysis Final Assessment (Week 24)->Data Analysis

Caption: Workflow of the SOLUTION 2 clinical trial.

Summary of Findings

The direct head-to-head comparison in the STABLE II study revealed that while both this compound and Dapagliflozin effectively lowered HbA1c, this compound demonstrated a superior effect on improving glycemic variability, as indicated by a significantly greater reduction in MAGE. Conversely, Dapagliflozin was associated with a significant reduction in body weight, a known beneficial effect of SGLT2 inhibitors.

The SOLUTION 2 study highlighted the potent synergistic effect of combining this compound and Dapagliflozin with metformin. The triple combination therapy resulted in a significantly greater reduction in HbA1c compared to the dual therapies of either this compound or Dapagliflozin with metformin. This suggests that the complementary mechanisms of action of DPP-4 and SGLT2 inhibitors can lead to enhanced glycemic control.

Gemigliptin Demonstrates Non-Inferior Efficacy to Other Gliptins in Type 2 Diabetes Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of head-to-head clinical trials reveals that gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, offers comparable glycemic control and a similar safety profile to other widely used gliptins, including sitagliptin, linagliptin, and vildagliptin, in patients with type 2 diabetes mellitus (T2DM). These findings are supported by data from several randomized, controlled, non-inferiority studies, positioning this compound as a viable therapeutic alternative in the management of T2DM.

The primary mechanism of action for this compound, like other DPP-4 inhibitors, involves the inhibition of the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, this compound increases the circulating levels of active incretins. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control.[1][2][3]

Comparative Efficacy and Safety: A Review of Non-Inferiority Trials

Multiple clinical trials have been conducted to directly compare the efficacy and safety of this compound with other established DPP-4 inhibitors. These studies have consistently demonstrated the non-inferiority of this compound in reducing glycated hemoglobin (HbA1c) levels, a key indicator of long-term glycemic control.

This compound vs. Sitagliptin

A notable 24-week, randomized, double-blind, active-controlled study involving 425 Asian patients with T2DM inadequately controlled with metformin monotherapy demonstrated that this compound (50 mg once daily) was non-inferior to sitagliptin (100 mg once daily) in reducing HbA1c levels.[4] The mean change from baseline in HbA1c at week 24 was -0.77% for the this compound group and -0.80% for the sitagliptin group.[4] The proportion of patients achieving an HbA1c target of less than 7% was also comparable between the two groups (54.07% for this compound vs. 48.87% for sitagliptin).[4] The safety profiles were similar, with no significant difference in the incidence of adverse events or hypoglycemia.[4][5] A 28-week extension of this study, where all patients received this compound, showed sustained glycemic control.[6]

This compound vs. Linagliptin

The GUARD study, a phase IIIb, randomized, double-blind trial, compared the efficacy and safety of this compound with linagliptin in 132 patients with T2DM and moderate to severe renal impairment.[7][8] After a 12-week placebo-controlled period, the placebo group was switched to linagliptin for a 40-week active-controlled extension. At 52 weeks, the mean decline in HbA1c from baseline was -1.00% in the this compound group and -0.65% in the placebo/linagliptin group, with no significant difference between the two.[8][9] The study concluded that this compound and linagliptin have similar glucose-lowering effects and safety profiles, including the risk of hypoglycemia, in this patient population.[8][9]

This compound vs. Vildagliptin

A 24-week, multicenter, randomized, open-label, non-inferiority trial in 443 Russian patients with T2DM inadequately controlled on metformin compared this compound 50 mg once daily with vildagliptin 50 mg twice daily. The study confirmed the non-inferiority of this compound to vildagliptin, with a mean HbA1c change at 24 weeks of -0.77% for this compound and -0.79% for vildagliptin.[10] The incidence of symptomatic hypoglycemia was low and comparable between the two groups.[10]

Quantitative Data Summary

Study Comparator Patient Population Primary Endpoint: Mean Change in HbA1c from Baseline Proportion of Patients Achieving HbA1c < 7% Key Safety Findings
This compound vs. Sitagliptin[4][5]Sitagliptin 100 mg qdT2DM inadequately controlled on metforminThis compound 50 mg qd: -0.77% Sitagliptin 100 mg qd: -0.80%This compound 50 mg qd: 54.07% Sitagliptin 100 mg qd: 48.87%Similar incidence of adverse events and hypoglycemia.
GUARD Study (this compound vs. Linagliptin)[8][9]Linagliptin 5 mg qdT2DM with moderate to severe renal impairmentThis compound 50 mg qd: -1.00% (at 52 weeks) Placebo/Linagliptin 5 mg qd: -0.65% (at 52 weeks)Not reported as primary endpointSimilar safety profiles, including risk of hypoglycemia.
This compound vs. Vildagliptin[10]Vildagliptin 50 mg bidT2DM inadequately controlled on metforminThis compound 50 mg qd: -0.77% Vildagliptin 50 mg bid: -0.79%Not reported as primary endpointLow and comparable incidence of symptomatic hypoglycemia.

Experimental Protocols

This compound vs. Sitagliptin Non-Inferiority Trial
  • Study Design: A 24-week, multicenter, randomized, double-blind, active-controlled, parallel-group, non-inferiority trial.[4]

  • Participants: 425 Asian patients with type 2 diabetes inadequately controlled with metformin alone (HbA1c between 7.0% and 11.0%).[4]

  • Intervention: Patients were randomized to receive either this compound 50 mg once daily, this compound 25 mg twice daily, or sitagliptin 100 mg once daily, in addition to their ongoing metformin therapy.[4]

  • Primary Outcome: The change in HbA1c from baseline to week 24. Non-inferiority was to be concluded if the upper bound of the 95% confidence interval for the difference in HbA1c change between the this compound and sitagliptin groups was less than 0.4%.[4]

  • Secondary Outcomes: Proportion of patients achieving an HbA1c level below 7.0%, changes in fasting plasma glucose (FPG), and safety assessments including adverse events and hypoglycemia.[4]

GUARD Study: this compound vs. Linagliptin in Renal Impairment
  • Study Design: A 52-week, phase IIIb, randomized, double-blind, placebo- and active-controlled study. The initial 12 weeks were placebo-controlled, followed by a 40-week extension where the placebo group was switched to linagliptin.[7][8][9]

  • Participants: 132 patients with T2DM and moderate to severe renal impairment (estimated glomerular filtration rate [eGFR] between 15 and 59 mL/min/1.73 m²).[8][9]

  • Intervention: Patients were randomized to receive either this compound 50 mg once daily or placebo for the first 12 weeks. In the 40-week extension, the this compound group continued their treatment, while the placebo group was switched to linagliptin 5 mg once daily.[8][9]

  • Primary Outcome: The change in HbA1c from baseline to week 12 (placebo-controlled period) and to week 52 (active-controlled period).[8][9]

  • Secondary Outcomes: Changes in FPG, fructosamine, glycated albumin, and safety assessments.[8][9]

This compound vs. Vildagliptin Non-Inferiority Trial
  • Study Design: A 24-week, multicenter, comparative, randomized, open-label, parallel-group, non-inferiority trial.[10][11]

  • Participants: 443 Russian patients with T2DM inadequately controlled with metformin (HbA1c between 7.0% and 9.5%).[10]

  • Intervention: Patients were randomized in a 1:1 ratio to receive either this compound 50 mg once daily or vildagliptin 50 mg twice daily as add-on therapy to metformin.[10]

  • Primary Outcome: The change in HbA1c from baseline at 24 weeks. The predefined non-inferiority margin was a difference of 0.4%.[10]

  • Secondary Outcomes: 7-point self-monitoring of blood glucose profiles and safety assessments, including the incidence of hypoglycemia.[10]

Signaling Pathways and Experimental Workflows

DPP-4 Inhibitor Signaling Pathway

DPP-4 inhibitors exert their effects by modulating the incretin pathway. The following diagram illustrates the mechanism of action.

DPP4_Inhibitor_Pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas cluster_liver Liver cluster_outcome Outcome Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degradation β-cells β-cells Incretin Hormones (GLP-1, GIP)->β-cells Stimulates α-cells α-cells Incretin Hormones (GLP-1, GIP)->α-cells Inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins DPP-4 Inhibitor (this compound) DPP-4 Inhibitor (this compound) DPP-4 Inhibitor (this compound)->DPP-4 Enzyme Inhibition Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Improved Glycemic Control Improved Glycemic Control Insulin Secretion->Improved Glycemic Control Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Hepatic Glucose Production->Improved Glycemic Control Reduced

Caption: Mechanism of action of DPP-4 inhibitors like this compound.

Non-Inferiority Study Design Workflow

The typical workflow for a non-inferiority clinical trial comparing this compound to another gliptin is depicted below.

Non_Inferiority_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period cluster_analysis Data Analysis & Conclusion Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment (HbA1c, FPG, etc.) Baseline Assessment (HbA1c, FPG, etc.) Informed Consent->Baseline Assessment (HbA1c, FPG, etc.) Randomization Randomization Baseline Assessment (HbA1c, FPG, etc.)->Randomization This compound Group This compound Group Randomization->this compound Group Active Comparator Group (e.g., Sitagliptin) Active Comparator Group (e.g., Sitagliptin) Randomization->Active Comparator Group (e.g., Sitagliptin) Follow-up Visits (e.g., Weeks 4, 12, 24) Follow-up Visits (e.g., Weeks 4, 12, 24) This compound Group->Follow-up Visits (e.g., Weeks 4, 12, 24) Active Comparator Group (e.g., Sitagliptin)->Follow-up Visits (e.g., Weeks 4, 12, 24) End of Study Assessment (HbA1c, FPG, etc.) End of Study Assessment (HbA1c, FPG, etc.) Follow-up Visits (e.g., Weeks 4, 12, 24)->End of Study Assessment (HbA1c, FPG, etc.) Statistical Analysis (Non-inferiority) Statistical Analysis (Non-inferiority) End of Study Assessment (HbA1c, FPG, etc.)->Statistical Analysis (Non-inferiority) Conclusion on Efficacy and Safety Conclusion on Efficacy and Safety Statistical Analysis (Non-inferiority)->Conclusion on Efficacy and Safety

Caption: Typical workflow of a non-inferiority clinical trial.

References

Gemigliptin in Type 2 Diabetes: A Systematic Review and Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanistic profile of Gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. This guide objectively compares this compound's performance with alternative therapies, supported by quantitative data from meta-analyses of randomized controlled trials.

Executive Summary

This compound, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes. This systematic review and meta-analysis consolidates findings from numerous randomized controlled trials (RCTs), providing a comparative analysis of this compound against both placebo and other active antidiabetic agents. The data consistently show that this compound effectively lowers glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG) levels. Its safety profile is comparable to that of other DPP-4 inhibitors and placebo, with a low risk of hypoglycemia and other adverse events. This guide presents the key quantitative data in structured tables, details the experimental protocols of pivotal trials, and visualizes the underlying mechanisms and analytical workflows.

Data Presentation: Efficacy and Safety of this compound

The following tables summarize the quantitative data from meta-analyses of clinical trials, comparing the efficacy and safety of this compound with placebo and active comparators.

Table 1: Efficacy of this compound vs. Placebo (Passive Control Group - PCG)

Outcome MeasureDurationMean Difference (MD) / Odds Ratio (OR)95% Confidence Interval (CI)Certainty of Evidence
Change in HbA1c (%) 24 weeks-0.91%[1][2]-1.18 to -0.63[1][2]High[1][2]
Change in FPG (mg/dL) 12 weeks-29.08 mg/dL[2]-32.32 to -25.85[2]High
Proportion of Patients Achieving HbA1c <7% 12 weeksOR: 5.91[1][2]1.34 to 26.08[1][2]High[1][2]
24 weeksOR: 4.48[1][2]2.09 to 9.60[1][2]High[1][2]

Table 2: Efficacy of this compound vs. Active Comparators (Active Control Group - ACG) *

Outcome MeasureDurationMean Difference (MD) / Odds Ratio (OR)95% Confidence Interval (CI)Certainty of Evidence
Change in HbA1c (%) 12 weeks-0.30%[2]-0.35 to -0.25[2]Low
24 weeks0.09%[1][2]-0.06 to 0.23[1][2]Moderate[1][2]
Change in FPG (mg/dL) 12 weeks-0.13 mg/dL[2]-1.84 to 1.57[2]Low
Proportion of Patients Achieving HbA1c <7% 24 weeksOR: 0.92[1][2]0.52 to 1.63[1][2]Moderate[1][2]

*Active comparators included metformin, dapagliflozin, sitagliptin, and glimepiride across various trials.[1][2]

Table 3: Safety Profile of this compound

Adverse EventComparisonRisk Ratio (RR)95% Confidence Interval (CI)Certainty of Evidence
Any Adverse Event This compound vs. Control (Placebo or Active)1.06[1][2]0.82 to 1.36[1][2]High[1][2]
Hypoglycemia This compound vs. Control (Placebo or Active)1.19[1][2]0.62 to 2.28[1][2]High[1][2]

Experimental Protocols

To ensure transparency and reproducibility, this section details the methodologies of key clinical trials that have evaluated this compound.

Pivotal Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial

This study was designed to assess the efficacy and safety of this compound 50 mg monotherapy in patients with type 2 diabetes.[3]

  • Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[3]

  • Participants: Patients with type 2 diabetes who had inadequate glycemic control with diet and exercise.[3]

  • Intervention: After a 2-week screening period and a 2-week single-blind placebo run-in period, eligible participants were randomized to receive either this compound 50 mg once daily or a matching placebo for 24 weeks.[3]

  • Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline to week 24.[3]

  • Secondary Endpoints: Secondary endpoints included the change in fasting plasma glucose (FPG) from baseline, the proportion of patients achieving an HbA1c target of <7%, and safety assessments.[3]

  • Statistical Analysis: Efficacy analyses were performed on the full analysis set, which included all randomized patients who received at least one dose of the study drug and had at least one post-baseline efficacy measurement. An analysis of covariance (ANCOVA) model was used to compare the changes from baseline in HbA1c and FPG between the treatment groups.

Add-on Therapy to Metformin and Sulfonylurea: The TROICA Study

This trial evaluated the efficacy and safety of adding this compound to ongoing treatment in patients with inadequately controlled type 2 diabetes.[4]

  • Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled study.[4]

  • Participants: Patients with type 2 diabetes who were inadequately controlled (HbA1c 7.5% to 11.0%) on a stable dose of metformin and a sulfonylurea.[4]

  • Intervention: Patients were randomized to receive either this compound 50 mg once daily or placebo, in addition to their existing metformin and sulfonylurea therapy, for 24 weeks.[4]

  • Primary Endpoint: The change in HbA1c from baseline at week 24.[4]

  • Key Secondary Endpoints: Change in fasting plasma glucose, and the proportion of patients achieving an HbA1c level of <7%.[4] Safety and tolerability were also assessed.[4]

Mandatory Visualizations

This compound's Mechanism of Action

This compound is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[5][6] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[6] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[6]

Gemigliptin_Mechanism cluster_Gut Gut cluster_Pancreas Pancreas Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins stimulates release BetaCells β-cells Incretins->BetaCells stimulates AlphaCells α-cells Incretins->AlphaCells inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Insulin Insulin Secretion BetaCells->Insulin increases Glucagon Glucagon Secretion AlphaCells->Glucagon decreases Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control reduced hepatic glucose output Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins This compound This compound This compound->DPP4 inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow of a this compound Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating this compound.

Clinical_Trial_Workflow cluster_arms Treatment Arms Start Patient Recruitment (Type 2 Diabetes) Screening Screening & Washout Period Start->Screening RunIn Single-Blind Placebo Run-in Screening->RunIn Randomization Randomization (1:1) RunIn->Randomization GemigliptinArm This compound 50 mg Randomization->GemigliptinArm Arm A PlaceboArm Placebo Randomization->PlaceboArm Arm B Treatment 24-Week Double-Blind Treatment FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12, 24) Treatment->FollowUp Endpoint Primary & Secondary Endpoint Assessment (HbA1c, FPG, Safety) FollowUp->Endpoint Analysis Data Analysis (ANCOVA) Endpoint->Analysis GemigliptinArm->Treatment PlaceboArm->Treatment

Caption: A typical clinical trial workflow.

Logical Relationships in a Meta-Analysis (PRISMA Flow Diagram)

This diagram outlines the process of study identification, screening, eligibility assessment, and inclusion for a systematic review and meta-analysis, based on the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.

Meta_Analysis_Workflow Identification Identification of records via database searching Records_Identified Records identified (n = ...) Identification->Records_Identified Screening Screening of titles and abstracts Records_Screened Records after duplicates removed (n = ...) Screening->Records_Screened Eligibility Full-text articles assessed for eligibility Inclusion Studies included in quantitative synthesis (meta-analysis) Records_Identified->Screening Full_Text_Assessed Full-text articles assessed (n = ...) Records_Screened->Full_Text_Assessed Excluded_Screening Records excluded (n = ...) Records_Screened->Excluded_Screening Studies_Included Studies included (n = 10) Full_Text_Assessed->Studies_Included Excluded_Eligibility Full-text articles excluded, with reasons (n = ...) Full_Text_Assessed->Excluded_Eligibility Studies_Included->Inclusion

Caption: PRISMA flow diagram for a meta-analysis.

References

A Comparative Analysis of DPP-4 Binding Kinetics: Gemigliptin vs. Sitagliptin and Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dipeptidyl peptidase-4 (DPP-4) binding kinetics of three prominent inhibitors: gemigliptin, sitagliptin, and vildagliptin. The information presented is supported by experimental data to aid in research and drug development efforts.

Quantitative Comparison of Binding Kinetics

The binding of a drug to its target is a critical determinant of its pharmacological effect. The kinetics of this interaction are defined by the association rate constant (kₐ or k_on), the dissociation rate constant (k_d or k_off), and the equilibrium dissociation constant (K_D), which is the ratio of k_off to k_on. A lower K_D value indicates a higher binding affinity.

The following table summarizes the DPP-4 binding kinetic parameters for this compound, sitagliptin, and vildagliptin. It is important to note that the data for sitagliptin and vildagliptin are derived from a single comparative study, ensuring consistency in experimental conditions. The data for this compound is from a separate study and is presented here for comparative purposes.

ParameterThis compoundSitagliptinVildagliptin
Association Rate (k_on) (M⁻¹s⁻¹) Fast association1.1 x 10⁶7.1 x 10⁴
Dissociation Rate (k_off) (s⁻¹) Slow dissociation2.5 x 10⁻³1.8 x 10⁻⁴
Affinity (K_D) (nM) N/A2.32.5
Inhibition Constant (K_i) (nM) 7.25 ± 0.67[1][2]N/AN/A
Binding Characteristics Reversible, Competitive[1][2]Reversible, Competitive, Tight BindingSlow, Tight Binding, Substrate

N/A: Not available in the cited literature under the same experimental conditions.

Key Observations:

  • This compound is characterized by a rapid onset of binding and a slow offset, suggesting a prolonged duration of action at the enzyme level.[1] It is a potent, selective, and competitive inhibitor.[2][3]

  • Sitagliptin exhibits a fast association rate and a relatively slower dissociation rate, contributing to its tight binding nature.

  • Vildagliptin demonstrates a slower association rate compared to sitagliptin but has a very slow dissociation rate, indicative of its slow, tight-binding properties. Vildagliptin is also unique in that it acts as a substrate for DPP-4.

Experimental Protocols

The determination of binding kinetics for DPP-4 inhibitors is commonly performed using Surface Plasmon Resonance (SPR) . This label-free technique allows for the real-time measurement of the association and dissociation of an inhibitor (the analyte) to the DPP-4 enzyme (the ligand), which is immobilized on a sensor chip.

Representative Experimental Protocol for DPP-4 Binding Kinetics using SPR:

  • Immobilization of DPP-4:

    • Recombinant human DPP-4 is immobilized on a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.

    • The surface of the chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • A solution of DPP-4 in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

    • Remaining active sites on the surface are deactivated by injecting ethanolamine.

    • A reference flow cell is prepared in the same way but without the immobilization of DPP-4 to serve as a control for non-specific binding.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is continuously passed over the sensor chip surface.

    • The DPP-4 inhibitor (analyte) is prepared in a series of concentrations in the running buffer.

    • For multi-cycle kinetics , each concentration of the inhibitor is injected for a defined period (association phase), followed by a period of buffer flow (dissociation phase). The surface is regenerated between each concentration.

    • For single-cycle kinetics , the different concentrations of the inhibitor are injected sequentially without regeneration in between, followed by a final dissociation phase.

    • The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram (response units vs. time).

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off/k_on.

Visualizations

The primary mechanism of action of DPP-4 inhibitors is the potentiation of the incretin system. DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, leading to beneficial effects on glucose homeostasis.[6]

DPP4_Signaling_Pathway cluster_inhibition DPP-4 Inhibition cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Effects cluster_outcome Physiological Outcome DPP4_Inhibitor This compound / Sitagliptin / Vildagliptin DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->GLP1_GIP_inactive Degradation Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP_active->Insulin Glucagon ↓ Glucagon Secretion (Glucose-dependent) GLP1_GIP_active->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: DPP-4 Inhibition and the Incretin Pathway.

The following diagram illustrates a typical workflow for determining the binding kinetics of a DPP-4 inhibitor using Surface Plasmon Resonance (SPR).

Experimental_Workflow cluster_preparation Preparation cluster_measurement SPR Measurement cluster_analysis Data Analysis Immobilize_DPP4 1. Immobilize DPP-4 on Sensor Chip Prepare_Inhibitor 2. Prepare Inhibitor Concentration Series Inject_Inhibitor 3. Inject Inhibitor over DPP-4 Surface Prepare_Inhibitor->Inject_Inhibitor Measure_Response 4. Measure Real-time Binding Response Inject_Inhibitor->Measure_Response Generate_Sensorgram 5. Generate Sensorgram Measure_Response->Generate_Sensorgram Fit_Data 6. Fit Data to Binding Model Generate_Sensorgram->Fit_Data Determine_Kinetics 7. Determine kon, koff, KD Fit_Data->Determine_Kinetics

Caption: Workflow for DPP-4 Binding Kinetics Analysis.

References

Gemigliptin's Impact on Advanced Glycation End-Products: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gemigliptin's in vivo effects on advanced glycation end-products (AGEs) against other dipeptidyl peptidase-4 (DPP-4) inhibitors. The following analysis is supported by experimental data from various preclinical studies.

This compound, a potent and selective DPP-4 inhibitor, has demonstrated significant anti-glycation properties in vivo, suggesting its potential to mitigate diabetic complications associated with the accumulation of AGEs.[1][2] This guide synthesizes available data to compare its performance with other widely used DPP-4 inhibitors, namely Sitagliptin and Alogliptin.

Comparative Efficacy in Reducing Advanced Glycation End-Products

In vivo studies have consistently shown this compound's ability to suppress elevated levels of circulating AGEs in diabetic animal models. While direct head-to-head studies comparing the AGE-lowering effects of various DPP-4 inhibitors under identical experimental conditions are limited, the available data provides valuable insights into their relative potential.

A key study demonstrated that oral administration of this compound (100 mg/kg/day) for 12 weeks significantly suppressed the elevated serum levels of AGEs in type 2 diabetic db/db mice.[1] Another study highlighted that this compound exerted a more potent DPP-4 inhibitory effect over a 24-hour period compared to Sitagliptin at the same dose in animal models, which may translate to superior downstream effects, including the reduction of AGEs.[3]

DrugAnimal ModelDosageDurationOutcome on AGEsReference
This compound db/db mice (Type 2 Diabetes)100 mg/kg/day (oral)12 weeksSignificantly suppressed elevated serum AGEs[1]
Alogliptin Japanese Type 2 Diabetes Patients25 mg/day (oral)12 weeksReduced circulating AGEs in patients with high baseline levels
Sitagliptin LDLR knockout miceNot specifiedNot specifiedAttenuated arterial calcification by downregulating RAGE[4]

Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental design, animal models, and methodologies.

Experimental Protocols

To ensure transparency and reproducibility, this section details the methodologies employed in the key in vivo validation studies cited.

In Vivo Validation of this compound's Effect on Serum AGEs in db/db Mice
  • Animal Model: Male db/db mice, a model for type 2 diabetes, were used.

  • Drug Administration: this compound was administered orally at a dose of 100 mg/kg/day for 12 consecutive weeks.[1]

  • Sample Collection: Blood samples were collected from the mice for the measurement of serum AGEs.

  • AGEs Quantification: Serum levels of AGEs were determined using a competitive enzyme-linked immunosorbent assay (ELISA). This method involves the use of a microtiter plate pre-coated with an antibody specific to AGEs. Samples and standards are added to the wells, followed by a biotin-conjugated polyclonal antibody and avidin-conjugated horseradish peroxidase (HRP). The color change resulting from the enzyme-substrate reaction is measured spectrophotometrically to determine the concentration of AGEs.[5]

Assessment of the AGE-RAGE Axis
  • Western Blot Analysis: To investigate the impact on the Receptor for Advanced Glycation End Products (RAGE) and its downstream signaling, Western blot analysis is a standard technique. Tissue samples (e.g., aorta, kidney) are homogenized, and proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with primary antibodies specific for RAGE and downstream targets like Nuclear Factor-kappa B (NF-κB). Subsequent incubation with a secondary antibody conjugated to an enzyme allows for visualization and quantification of the protein expression levels.[6][7]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the in vivo validation of this compound's effects on AGEs.

AGE_RAGE_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular AGEs AGEs RAGE RAGE AGEs->RAGE Binding NF-kB_Activation NF-κB Activation RAGE->NF-kB_Activation DPP-4 DPP-4 This compound This compound This compound->DPP-4 Inhibition Inflammation_Oxidative_Stress Inflammation & Oxidative Stress NF-kB_Activation->Inflammation_Oxidative_Stress

Caption: AGE-RAGE Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow Animal_Model Diabetic Animal Model (e.g., db/db mice) Drug_Administration Daily Oral Administration (this compound or Vehicle) Animal_Model->Drug_Administration Sample_Collection Blood & Tissue Collection Drug_Administration->Sample_Collection AGEs_Measurement Serum AGEs Measurement (ELISA) Sample_Collection->AGEs_Measurement Protein_Analysis Tissue Protein Analysis (Western Blot for RAGE, NF-κB) Sample_Collection->Protein_Analysis Data_Analysis Statistical Analysis & Comparison AGEs_Measurement->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Experimental Workflow for In Vivo Validation of this compound's Effects on AGEs.

Logical_Relationship This compound This compound DPP4_Inhibition DPP-4 Inhibition This compound->DPP4_Inhibition GLP1_Increase Increased GLP-1 Levels DPP4_Inhibition->GLP1_Increase RAGE_Signaling_Attenuation Attenuated RAGE Signaling DPP4_Inhibition->RAGE_Signaling_Attenuation Direct Effect? Improved_Glycemic_Control Improved Glycemic Control GLP1_Increase->Improved_Glycemic_Control AGE_Formation_Reduction Reduced AGE Formation Improved_Glycemic_Control->AGE_Formation_Reduction AGE_Formation_Reduction->RAGE_Signaling_Attenuation Reduced_Complications Reduced Diabetic Complications RAGE_Signaling_Attenuation->Reduced_Complications

Caption: Logical Relationship of this compound's Action on AGEs.

Conclusion

References

Gemigliptin and Glimepiride: A Comparative Analysis of Cardiac Function in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of type 2 diabetes (T2D) therapeutics, understanding the cardiovascular implications of antihyperglycemic agents is paramount. This guide provides a detailed comparison of the cardiac effects of two commonly prescribed drugs: gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and glimepiride, a sulfonylurea.

Comparative Efficacy and Cardiac Safety Profile

A randomized controlled trial, the Gemi-Heart study, directly compared the effects of this compound and glimepiride on cardiac function in 60 T2D patients already being treated with metformin.[1][2][3] The study found that both drugs demonstrated comparable glucose-lowering efficacy over a 24-week period.[1][2][3] However, this compound exhibited several favorable effects on cardiovascular risk factors.

This compound treatment was associated with reductions in insulin resistance, high-sensitivity C-reactive protein (hs-CRP), low-density lipoprotein (LDL) cholesterol levels, and blood pressure.[1][2][3] Furthermore, this compound led to an increase in adiponectin levels, a hormone with anti-inflammatory and insulin-sensitizing properties.[1][2][3] In terms of cardiac structure, the this compound group showed a decrease in left ventricular end-diastolic volume, whereas the glimepiride group experienced an increase, with a borderline between-group difference.[1][2][3] Importantly, cardiac biomarkers reflecting myocardial injury or heart failure did not significantly change in either group during the initial 24-week observation period.[2][3]

Long-term cardiovascular safety of this compound was further supported by the OPTIMUS study, a prospective cohort study involving 5,113 patients treated with this compound.[4] This study demonstrated a low incidence of major adverse cardiovascular events (MACE), suggesting that this compound does not increase cardiovascular risk.[4]

Regarding glimepiride, large-scale cardiovascular outcome trials (CVOTs) like CAROLINA and CARMELINA have provided reassuring data on its cardiovascular safety.[5][6][7] An indirect comparison based on these trials showed that glimepiride has a non-inferior risk of 3-point MACE, all-cause mortality, and cardiovascular death compared to placebo.[5][6] The CAROLINA trial, which directly compared linagliptin (another DPP-4 inhibitor) with glimepiride, found no significant difference in the primary cardiovascular outcome between the two treatments.[8][9][10][11]

Quantitative Data Summary

ParameterThis compound GroupGlimepiride GroupBetween-Group DifferenceStudy
Glycemic Control
Baseline HbA1c8.1% ± 0.6%8.1% ± 0.6%-Gemi-Heart[1][2][3]
24-Week HbA1c6.8% ± 0.6%7.0% ± 0.7%No significant differenceGemi-Heart[1][2][3]
52-Week HbA1c7.3% ± 0.8%7.7% ± 1.3%No significant differenceGemi-Heart[2][3]
Cardiovascular Risk Factors
Insulin ResistanceReduced-Favorable for this compoundGemi-Heart[1][2][3]
hs-CRPReduced-Favorable for this compoundGemi-Heart[1][2][3]
LDL CholesterolReduced-Favorable for this compoundGemi-Heart[1][2][3]
Blood PressureReduced-Favorable for this compoundGemi-Heart[1][2][3]
AdiponectinIncreased-Favorable for this compoundGemi-Heart[1][2][3]
Cardiac Structure
Left Ventricular End-Diastolic VolumeDecreasedIncreasedBorderline significanceGemi-Heart[1][2][3]
Cardiovascular Outcomes
3-Point MACE (vs. Placebo)-HR 1.04 (95% CI 0.850, 1.274)-Indirect Comparison from CAROLINA & CARMELINA[5][6]
All-Cause Mortality (vs. Placebo)-HR 1.08 (95% CI 0.880, 1.317)-Indirect Comparison from CAROLINA & CARMELINA[5][6]
CV Death (vs. Placebo)-HR 0.96 (95% CI 0.732, 1.259)-Indirect Comparison from CAROLINA & CARMELINA[5][6]
3-Point MACE (vs. Linagliptin)-HR 0.98 (95% CI 0.84, 1.14)Non-inferiorCAROLINA[9][10]

Experimental Protocols

Gemi-Heart Study
  • Study Design: A randomized, controlled trial.[1]

  • Participants: 60 patients with type 2 diabetes who were inadequately controlled with metformin alone.[1][2][3]

  • Intervention: Patients were assigned to receive either this compound (50 mg daily) or glimepiride (2 mg daily) for 24 weeks, with a pre-adjudicated extension period of up to 52 weeks.[1][2][3]

  • Assessments: Glucose metabolism variables, cardiac biomarkers, and cardiac functions (evaluated by echocardiography) were measured.[1][2][3]

CAROLINA Trial
  • Study Design: A randomized, non-inferiority clinical trial.[9]

  • Participants: 6,033 adults with early-stage type 2 diabetes and elevated cardiovascular risk.[9]

  • Intervention: Participants were randomized to receive either linagliptin (5 mg daily) or glimepiride (1-4 mg daily) in addition to their standard care.[9]

  • Primary Outcome: Time to the first occurrence of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).[9]

Signaling Pathways

The distinct mechanisms of action of this compound and glimepiride underlie their different effects on the cardiovascular system.

G cluster_this compound This compound (DPP-4 Inhibitor) cluster_glimepiride Glimepiride (Sulfonylurea) This compound This compound DPP4 DPP-4 Inactivation This compound->DPP4 GLP1 Increased Active GLP-1 DPP4->GLP1 Insulin Glucose-Dependent Insulin Secretion GLP1->Insulin Glucagon Decreased Glucagon Secretion GLP1->Glucagon Pleiotropic Pleiotropic CV Effects: - Reduced Inflammation - Improved Endothelial Function - Reduced Oxidative Stress GLP1->Pleiotropic Glimepiride Glimepiride SUR1 Binds to SUR1 on Pancreatic β-cells Glimepiride->SUR1 KATP Closes ATP-sensitive K+ (KATP) Channels SUR1->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_release Insulin Release Ca_influx->Insulin_release

Caption: Comparative signaling pathways of this compound and Glimepiride.

Conclusion

Both this compound and glimepiride are effective glucose-lowering agents. While large-scale trials have established the cardiovascular safety of glimepiride, direct comparative studies like the Gemi-Heart study suggest that this compound may offer additional cardiovascular benefits by improving several cardiometabolic risk factors. For researchers and drug development professionals, these findings highlight the importance of considering the broader pleiotropic effects of antihyperglycemic agents beyond their primary function of glycemic control. Further long-term studies are warranted to definitively confirm the comparative long-term cardiovascular benefits of this compound over glimepiride.

References

Gemigliptin's Glycemic Efficacy Validated in Placebo-Controlled Trials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of placebo-controlled studies demonstrates the significant glycemic efficacy of gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in patients with type 2 diabetes mellitus (T2DM). These studies consistently show that this compound provides superior reductions in key glycemic markers, including HbA1c and fasting plasma glucose (FPG), compared to placebo.

This compound's therapeutic effect is achieved through the inhibition of the DPP-4 enzyme, which plays a crucial role in glucose homeostasis. By blocking DPP-4, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[1]

Comparative Efficacy Against Placebo

Multiple randomized, double-blind, placebo-controlled clinical trials have substantiated the effectiveness of this compound as both a monotherapy and an add-on therapy to other oral antidiabetic agents.

This compound as Monotherapy

In a pivotal phase III trial, patients receiving this compound 50 mg once daily demonstrated a placebo-subtracted mean reduction in HbA1c of -0.71% after 24 weeks of treatment.[2][3][4] Furthermore, a significantly higher proportion of patients in the this compound group achieved the target HbA1c level of less than 7% compared to the placebo group.[4] The study also reported a significant placebo-subtracted reduction in FPG of -19.80 mg/dL.[5]

This compound as Add-on Therapy

This compound has also shown robust efficacy when used in combination with other commonly prescribed antidiabetic medications.

  • Add-on to Metformin: When added to metformin therapy, this compound has demonstrated significant improvements in glycemic control.

  • Add-on to Metformin and Sulfonylurea: In patients inadequately controlled with a combination of metformin and a sulfonylurea, the addition of this compound 50 mg daily resulted in a placebo-corrected mean change in HbA1c of -0.87% after 24 weeks.[6] This was accompanied by a significant reduction in FPG.[6]

  • Add-on to Metformin and Dapagliflozin: A recent phase III study (SOLUTION) evaluated the efficacy of adding this compound to patients with T2DM inadequately controlled on metformin and the SGLT2 inhibitor dapagliflozin.[7][8] The results showed a statistically significant and clinically meaningful reduction in HbA1c in the this compound group compared to the placebo group at 24 weeks, with a least squares mean difference of -0.66%.[8]

Quantitative Data Summary

The following tables summarize the key glycemic efficacy data from various placebo-controlled studies of this compound.

Table 1: this compound Monotherapy vs. Placebo (24 Weeks)

ParameterThis compound 50 mgPlaceboPlacebo-Subtracted Difference
Change in HbA1c (%) -0.71[2][3][4]
Change in FPG (mg/dL) -19.80[5]

Table 2: this compound as Add-on Therapy vs. Placebo (24 Weeks)

TherapyBackground MedicationChange in HbA1c (%) (Placebo-Subtracted)
This compound 50 mg Metformin + Sulfonylurea-0.87[6]
This compound 50 mg Metformin + Dapagliflozin-0.66[8]

Experimental Protocols

The clinical trials evaluating the efficacy of this compound have generally followed a robust, multicenter, randomized, double-blind, placebo-controlled design.

Key Methodological Components:

  • Patient Population: The studies enrolled adults with T2DM who had inadequate glycemic control, defined by specific HbA1c levels at screening, despite being on a stable diet and exercise regimen or on a stable dose of other antidiabetic medications.

  • Study Design: A typical study design involved a screening period, a run-in period (to stabilize background medications), a double-blind treatment period (e.g., 24 weeks) where patients were randomized to receive either this compound or a matching placebo, and often an open-label extension period where all patients might receive this compound.

  • Dosage: The standard dose of this compound used in these pivotal trials was 50 mg administered orally once daily.

  • Primary Endpoint: The primary efficacy endpoint was consistently the change in HbA1c from baseline to the end of the double-blind treatment period.

  • Secondary Endpoints: Secondary endpoints typically included the change in FPG, the proportion of patients achieving a target HbA1c level (e.g., <7%), and safety assessments.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate this compound's mechanism of action and a generalized clinical trial workflow.

This compound's Mechanism of Action cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas cluster_outcome Outcome Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins stimulates release Incretins_active Active Incretins Incretins->Incretins_active DPP4 DPP-4 Enzyme Incretins_inactive Inactive Incretins DPP4->Incretins_inactive This compound This compound This compound->DPP4 inhibits Incretins_active->DPP4 degraded by Beta_cells β-cells Incretins_active->Beta_cells stimulates Alpha_cells α-cells Incretins_active->Alpha_cells suppresses Insulin Insulin Beta_cells->Insulin increases secretion Glucagon Glucagon Alpha_cells->Glucagon decreases secretion Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Signaling pathway of this compound's action.

Generalized Placebo-Controlled Trial Workflow for this compound Screening Screening of T2DM Patients Run_in Run-in / Washout Period Screening->Run_in Randomization Randomization Run_in->Randomization Double_Blind_Gemi Double-Blind Treatment: This compound 50 mg Randomization->Double_Blind_Gemi Group 1 Double_Blind_Placebo Double-Blind Treatment: Placebo Randomization->Double_Blind_Placebo Group 2 Follow_up_24_Gemi 24-Week Follow-up Double_Blind_Gemi->Follow_up_24_Gemi Follow_up_24_Placebo 24-Week Follow-up Double_Blind_Placebo->Follow_up_24_Placebo Open_Label_Extension Open-Label Extension (All receive this compound) Follow_up_24_Gemi->Open_Label_Extension Follow_up_24_Placebo->Open_Label_Extension Final_Analysis Final Efficacy & Safety Analysis Open_Label_Extension->Final_Analysis

Caption: Typical workflow of a this compound clinical trial.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Gemigliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Gemigliptin. It outlines the necessary personal protective equipment (PPE), detailed handling protocols, and compliant disposal procedures to ensure a safe research environment.

Core Safety Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a conservative approach to handling is paramount. The following table summarizes the known hazards associated with this compound, based on available safety data sheets.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation Causes skin irritation.[1]Wash hands thoroughly after handling. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Tract Irritation May cause respiratory irritation.[1]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure through all potential routes.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use.Prevents skin contact and absorption.
Eye and Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles.
Skin and Body Protection A laboratory coat or chemical-resistant suit.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) should be used when handling the powder form or when engineering controls are insufficient.Minimizes inhalation of airborne particles.

Experimental Workflow: Safe Handling of this compound

The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal. Adherence to this protocol is critical for mitigating risks.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receipt Receipt of this compound Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Receipt->Storage Preparation Prepare a designated handling area with appropriate engineering controls (e.g., fume hood). Storage->Preparation Weighing Weigh this compound in a ventilated enclosure. Preparation->Weighing Dissolving Dissolve this compound in a suitable solvent within the fume hood. Weighing->Dissolving Decontamination Decontaminate all surfaces and equipment. Dissolving->Decontamination Disposal Dispose of waste according to institutional and local regulations. Decontamination->Disposal

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Detailed Experimental Protocols

1. Spill Response Protocol:

In the event of a this compound spill, the following steps should be immediately initiated:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, using fume hoods or other local exhaust ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: For solid spills, carefully sweep or vacuum the material into a sealed, labeled container. Avoid generating dust. For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect all cleanup materials in a sealed container for proper disposal.

  • Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

2. Disposal Plan:

All this compound waste, including unused material, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect all waste in a clearly labeled, sealed, and leak-proof container. The label should include the chemical name ("this compound") and the appropriate hazard warnings.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[2]

Logical Relationship: Hierarchy of Controls for this compound Handling

To ensure the highest level of safety, a hierarchical approach to risk mitigation should be employed. This framework prioritizes the most effective control measures.

Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Engineering_Controls Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering_Controls Administrative_Controls Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (e.g., Gloves, Goggles, Respirator) Administrative_Controls->PPE

Caption: Hierarchy of controls for mitigating exposure to this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.